molecular formula B4H14Na2O17-6 B1171922 Sodium tetraborate pentahydrate CAS No. 12045-88-4

Sodium tetraborate pentahydrate

Cat. No.: B1171922
CAS No.: 12045-88-4
M. Wt: 375.3 g/mol
InChI Key: XXFRGKJCAANFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium tetraborate pentahydrate (CAS 12179-04-3), with the chemical formula Na₂B₄O₇·5H₂O and a molecular weight of 291.3 g/mol, is a white, odorless, crystalline solid . It is a mild alkaline salt with a density of approximately 1.82 g/cm³ and demonstrates high solubility in water . This compound is a versatile reagent with significant value across multiple research and development fields. In industrial research, it serves as a fundamental raw material for the production of other boron compounds . Its application is critical in the glass and glass fiber industries, where it enhances thermal resistance and optical transparency . It is also a key component in the formulation of enamel glazes for ceramics and metals, improving durability and luster . Furthermore, its properties as a flame retardant in textiles and a buffering agent in various chemical processes are areas of ongoing industrial research . In scientific studies, particularly in entomology and mycology, this compound is investigated for its pesticidal properties. It acts primarily as a stomach poison against insects such as ants, termites, and cockroaches, and exhibits multi-site fungicidal activity, making it a subject of interest for managing pest resistance . Its mechanism of action as a herbicide, which involves causing plant desiccation, is another active area of study . Researchers must note that this product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Handling should adhere to appropriate safety protocols. The compound has an acute oral LD₅₀ of >2660 mg/kg in rats, indicating low acute mammalian toxicity, but standard laboratory precautions are always advised .

Properties

CAS No.

12045-88-4

Molecular Formula

B4H14Na2O17-6

Molecular Weight

375.3 g/mol

IUPAC Name

disodium;hydrogen borate;pentahydrate

InChI

InChI=1S/4BHO3.2Na.5H2O/c4*2-1(3)4;;;;;;;/h4*2H;;;5*1H2/q4*-2;2*+1;;;;;

InChI Key

XXFRGKJCAANFNE-UHFFFAOYSA-N

Canonical SMILES

B(O)([O-])[O-].B(O)([O-])[O-].B(O)([O-])[O-].B(O)([O-])[O-].O.O.O.O.O.[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Tetraborate Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium tetraborate (B1243019) pentahydrate (Na₂B₄O₇·5H₂O), a compound of significant interest in various scientific and industrial fields, including pharmaceuticals. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate key processes.

Introduction

Sodium tetraborate pentahydrate, also known as tincalconite in its mineral form, is a hydrated salt of boric acid. It is a white, crystalline solid that is moderately soluble in water. The structure of the tetraborate anion, [B₄O₅(OH)₄]²⁻, consists of two tetrahedral and two trigonal boron atoms, forming a complex and stable polyborate ion. This unique structure underpins its diverse chemical properties and applications. In the pharmaceutical industry, borate-containing compounds are explored for their potential as active pharmaceutical ingredients (APIs), excipients, and in drug delivery systems. A thorough understanding of its synthesis and characterization is paramount for its effective and safe utilization.

Synthesis of this compound

There are several established methods for the synthesis of this compound. The choice of method often depends on the desired purity, scale, and available starting materials. Two common laboratory-scale methods are presented below.

Synthesis from Boric Acid and Sodium Carbonate

This method involves the neutralization of boric acid with sodium carbonate to form a sodium tetraborate solution, from which the pentahydrate is crystallized.

Experimental Protocol:

  • Reaction Setup: In a 500 mL beaker, dissolve 21.2 g of anhydrous sodium carbonate in 150 mL of deionized water. Heat the solution to 80-90 °C on a hot plate with magnetic stirring.

  • Addition of Boric Acid: Slowly add 49.5 g of boric acid to the hot sodium carbonate solution in small portions. The addition will cause effervescence due to the release of carbon dioxide. Continue stirring until all the boric acid has dissolved.

  • Crystallization: Once a clear solution is obtained, reduce the heat and allow the solution to cool slowly to approximately 65-70 °C. Maintain this temperature to facilitate the crystallization of the pentahydrate form. The decahydrate (B1171855) form tends to crystallize at lower temperatures.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

  • Drying: Dry the crystals in a desiccator over a suitable drying agent or in an oven at a temperature below 70 °C to prevent further dehydration.

Synthesis by Recrystallization of Sodium Tetraborate Decahydrate (Borax)

This method leverages the temperature-dependent solubility and hydration states of sodium tetraborate.

Experimental Protocol:

  • Dissolution: Prepare a saturated solution of sodium tetraborate decahydrate (borax) by dissolving it in deionized water at a temperature above 65 °C. For example, add approximately 100 g of borax (B76245) to 100 mL of deionized water and heat with stirring until fully dissolved.

  • Hot Filtration: If any solid impurities are present, perform a hot filtration to obtain a clear, saturated solution.

  • Crystallization: Allow the hot, clear solution to cool slowly to a temperature between 60 °C and 70 °C. Seed crystals of this compound can be added to induce crystallization. Maintain this temperature range to promote the formation of the pentahydrate.

  • Isolation and Washing: Collect the resulting crystals by vacuum filtration and wash them with a small volume of ethanol.

  • Drying: Dry the purified this compound crystals in a desiccator or a temperature-controlled oven below 70 °C.

Characterization of this compound

A combination of analytical techniques is employed to confirm the identity, purity, and structural properties of the synthesized this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula Na₂B₄O₇·5H₂O
Molecular Weight 291.3 g/mol
Appearance White crystalline powder or granules
Crystal System Trigonal
Space Group R32
Melting Point Begins to lose water of hydration at ~122 °C
Density 1.815 g/cm³
Solubility in Water Moderately soluble
pH (1% solution) ~9.3
X-ray Diffraction (XRD)

Powder X-ray diffraction is a powerful tool for identifying the crystalline phases of a material. The XRD pattern of this compound is unique and can be used to confirm its synthesis.

Experimental Protocol:

  • Sample Preparation: Finely grind the synthesized this compound using a mortar and pestle to ensure a random orientation of the crystallites.

  • Instrument Setup: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

  • Data Collection: Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and a suitable scan speed.

  • Data Analysis: Compare the obtained XRD pattern with standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) or other crystallographic databases.

Crystallographic Data:

ParameterValue
Crystal System Trigonal
Space Group R32
Unit Cell Parameters a = 11.097(2) Å, c = 21.114(4) Å

Powder XRD Data:

The following table lists the major diffraction peaks for this compound (Tincalconite).[1][2][3]

2θ (°) (Cu Kα)d-spacing (Å)Relative Intensity (%)
10.108.7555
20.334.3890
25.863.4455
29.573.0230
30.642.92100
41.082.1940
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound shows characteristic bands corresponding to the vibrations of the tetraborate anion and water of hydration.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground sample with dry potassium bromide and pressing the mixture into a transparent disk.

  • Instrument Setup: Use an FTIR spectrometer to record the spectrum.

  • Data Collection: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

FTIR Spectral Data:

The FTIR spectrum of this compound exhibits several characteristic absorption bands.

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching vibrations of water of hydration
~1640H-O-H bending vibrations of water of hydration
1350 - 1450Asymmetric stretching of B-O bonds in trigonal BO₃ units
900 - 1100Asymmetric stretching of B-O bonds in tetrahedral BO₄ units
~700 - 850B-O-B bending vibrations
Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of materials. For this compound, these techniques reveal the stepwise loss of water of hydration.

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) in an alumina (B75360) or platinum crucible.

  • Instrument Setup: Use a simultaneous TGA/DSC instrument.

  • Data Collection: Heat the sample from room temperature to 500 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: Analyze the TGA curve for weight loss steps and the DSC curve for endothermic or exothermic events.

Thermal Analysis Data:

The thermal decomposition of this compound occurs in multiple steps, corresponding to the loss of its five water molecules.

Temperature Range (°C)Weight Loss (%)Thermal Event (DSC)Interpretation
~80 - 150~24.7EndothermLoss of four molecules of water of hydration
~150 - 350~6.2EndothermLoss of the final molecule of water

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Start Start Materials (Boric Acid & Sodium Carbonate) Reaction Aqueous Reaction (80-90°C) Start->Reaction Mixing Crystallization Controlled Cooling (65-70°C) Reaction->Crystallization Cooling Isolation Vacuum Filtration Crystallization->Isolation Separation Drying Drying (<70°C) Isolation->Drying Product Sodium Tetraborate Pentahydrate Drying->Product

Caption: Workflow for the synthesis of this compound.

Characterization_Workflow cluster_characterization Characterization cluster_data Data Analysis Synthesized_Product Synthesized Product XRD X-ray Diffraction (XRD) Synthesized_Product->XRD FTIR FTIR Spectroscopy Synthesized_Product->FTIR Thermal_Analysis Thermal Analysis (TGA/DSC) Synthesized_Product->Thermal_Analysis XRD_Data Crystallographic Data (Phase ID, Purity) XRD->XRD_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data Thermal_Data Thermal Stability & Decomposition Profile Thermal_Analysis->Thermal_Data Confirmation Structural Confirmation & Purity Assessment XRD_Data->Confirmation FTIR_Data->Confirmation Thermal_Data->Confirmation

Caption: Workflow for the characterization of synthesized this compound.

Conclusion

This technical guide has provided detailed methodologies for the synthesis and characterization of this compound. The presented protocols for synthesis from boric acid and sodium carbonate, and by recrystallization, offer reliable routes to obtain this compound in the laboratory. The characterization data, including crystallographic parameters from XRD, vibrational modes from FTIR, and thermal decomposition profiles from TGA/DSC, provide a comprehensive set of benchmarks for researchers to verify the identity and purity of their synthesized material. The structured presentation of this information is intended to support the work of scientists and professionals in advancing their research and development activities involving this compound.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Sodium Tetraborate Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of sodium tetraborate (B1243019) pentahydrate, a compound of significant interest in various scientific and pharmaceutical applications. By elucidating its precise atomic arrangement, this document aims to facilitate a deeper understanding of its physicochemical properties, guiding further research and development.

Crystallographic Data Summary

The crystal structure of sodium tetraborate pentahydrate, mineralogically known as tincalconite, has been determined with high precision. The compound crystallizes in the trigonal system, belonging to the space group R32.[1][2][3] Detailed crystallographic data from single-crystal X-ray diffraction studies are summarized in the tables below, offering a quantitative overview of the unit cell dimensions and atomic parameters.

Table 1: Crystal Data and Structure Refinement for this compound (Tincalconite)

ParameterValue
Chemical FormulaNa₂[B₄O₅(OH)₄]·3H₂O
Formula Weight291.29 g/mol
Crystal SystemTrigonal
Space GroupR32
Unit Cell Dimensions
a11.097(2) Å[1][3]
c21.114(4) Å[1][3]
Volume 2251.7(7) ų[1][3]
Z 9
Calculated Density1.894 g/cm³[1][3]
RadiationCu Kα (λ = 1.54184 Å)[1]
Temperature108(2) K[1]
Refinement Details
R-factor0.0277[1]
wR-factor0.0367[1]

Table 2: Selected Interatomic Distances (Å) and Bond Angles (°) for this compound

Bond/AngleDistance (Å) / Angle (°)
Boron-Oxygen Bonds
B(1)-O(1)1.459(3)
B(1)-O(2)1.481(3)
B(1)-O(3)1.482(3)
B(2)-O(1)1.472(3)
B(2)-O(4)1.365(3)
B(2)-O(5)1.370(3)
Sodium-Oxygen Bonds
Na(1)-O(2)2.373(2)
Na(1)-O(3)2.417(2)
Na(1)-O(W1)2.394(2)
Bond Angles
O(1)-B(1)-O(2)109.8(2)
O(1)-B(1)-O(3)110.5(2)
O(4)-B(2)-O(5)118.9(2)

Note: The data presented is based on the structural refinement by Powell, D. R., et al. (1991). Atomic coordinates are available in the supplementary information of the cited publication.

Molecular Structure and Signaling Pathways

The fundamental building block of the this compound structure is the polyion [B₄O₅(OH)₄]²⁻.[2][4] This cluster consists of two BO₄ tetrahedra and two BO₃ triangles sharing vertices. These polyions are arranged in a framework where they are linked by sodium cations and hydrogen bonds involving the water molecules. The sodium ions are coordinated by oxygen atoms from both the borate (B1201080) polyions and the water molecules, forming distorted polyhedra. This intricate network of interactions dictates the material's stability and properties.

G Structural Connectivity in this compound cluster_polyion [B4O5(OH)4]2- Polyion B4O9_core B4O5 Core OH_groups 4(OH) Groups B4O9_core->OH_groups covalent bonds Na_ion Na+ Cations Na_ion->B4O9_core ionic interaction H2O Water Molecules (H2O) Na_ion->H2O coordination H2O->B4O9_core H-bonding H2O->OH_groups H-bonding

Caption: Logical relationship of components in the crystal structure.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental procedures. The following is a detailed methodology based on established practices for single-crystal X-ray diffraction.

Synthesis and Crystallization
  • Synthesis: Synthetic crystals of this compound (tincalconite) can be grown from an aqueous solution of sodium tetraborate decahydrate (B1171855) (borax).

  • Crystallization: A saturated solution of borax (B76245) is prepared in deionized water at an elevated temperature (approximately 60-70 °C). The solution is then allowed to cool slowly to room temperature. Single crystals of this compound will form as the solubility decreases with temperature. The resulting crystals are carefully harvested and washed with a small amount of cold deionized water and then a volatile solvent like ethanol (B145695) before being dried.

Single-Crystal X-ray Diffraction Analysis
  • Crystal Selection and Mounting: A suitable single crystal with well-defined faces and dimensions of approximately 0.2-0.4 mm is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential solvent loss. A monochromatic X-ray source, commonly Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å), is used.[1] A series of diffraction images are collected over a range of crystal orientations.

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the Bragg reflections. This involves indexing the reflections to determine the unit cell parameters and space group, and then integrating the intensity of each reflection. The data is corrected for various factors, including Lorentz and polarization effects, absorption, and crystal decay.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using a least-squares algorithm, such as the Rietveld method for powder diffraction, to minimize the difference between the observed and calculated structure factors.[4][5] The refinement process involves adjusting atomic coordinates, displacement parameters, and site occupancy factors until a satisfactory agreement is achieved.

G Experimental Workflow for Crystal Structure Analysis A Crystal Synthesis & Crystallization B Crystal Selection & Mounting A->B C X-ray Diffraction Data Collection B->C D Data Processing & Reduction C->D E Structure Solution (Direct/Patterson Methods) D->E F Structure Refinement (Least-Squares) E->F G Final Structural Model & Validation F->G

Caption: A typical experimental workflow for crystal structure analysis.

Conclusion

This technical guide has presented a detailed analysis of the crystal structure of this compound. The provided quantitative data, structural visualizations, and experimental protocols offer a valuable resource for researchers and professionals in the fields of materials science, chemistry, and drug development. A thorough understanding of this crystal structure is fundamental for predicting and manipulating its properties for various advanced applications.

References

An In-depth Technical Guide to the Chemical Properties and Formula of Sodium Tetraborate Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of sodium tetraborate (B1243019) pentahydrate. It includes quantitative data, detailed experimental protocols for the determination of key properties, and visualizations of a relevant biological signaling pathway and a representative synthesis workflow.

Chemical Identity and Formula

Sodium tetraborate pentahydrate is an inorganic salt, a hydrated form of sodium tetraborate. It is a white, odorless, crystalline solid.[1][2][3]

  • Chemical Formula: Na₂B₄O₇·5H₂O[4]

  • Molecular Formula: B₄H₁₀Na₂O₁₂[1]

  • IUPAC Name: Disodium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate;pentahydrate[1]

  • CAS Number: 12179-04-3[4]

  • Synonyms: Borax pentahydrate, Sodium borate (B1201080) pentahydrate[2][3]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueUnitsSource(s)
Molecular Weight291.3 g/mol [1][4]
Melting Point200 (decomposes)°C[4][5]
Density1.82g/cm³[5][6]
Solubility in Water3.8 (at 20°C) g/100 mL[5]
Solubility in Water51.2 (at 100°C) g/100 mL[5]
pH (3% solution)9.3[5]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

This protocol describes the determination of the melting point of a solid crystalline compound using a melting point apparatus.

Materials and Equipment:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • This compound sample

  • Thermometer

Procedure:

  • Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack the capillary tube with the powdered sample to a depth of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-15°C per minute for a preliminary approximate determination.

  • Observe the sample through the magnifying lens. The temperature at which the first drop of liquid appears is the initial melting point, and the temperature at which the entire sample becomes liquid is the final melting point.

  • Allow the apparatus to cool.

  • For an accurate determination, repeat the process with a fresh sample, heating at a much slower rate (1-2°C per minute) as the temperature approaches the previously determined approximate melting point.

  • Record the temperature range from the first visible drop of liquid to the complete liquefaction of the sample.

This protocol outlines the determination of the density of an insoluble solid by measuring the volume of a liquid it displaces.

Materials and Equipment:

  • Analytical balance

  • Graduated cylinder (appropriate size for the sample)

  • Beaker

  • Distilled water (or a solvent in which the sample is insoluble)

  • This compound sample

Procedure:

  • Weigh a sample of this compound using an analytical balance and record the mass (m).

  • Fill a graduated cylinder with a known volume of distilled water (V₁), ensuring the volume is sufficient to completely submerge the solid sample.

  • Carefully add the weighed solid to the graduated cylinder, ensuring no water splashes out.

  • Gently agitate to remove any air bubbles adhering to the surface of the solid.

  • Record the new volume of the water in the graduated cylinder (V₂).

  • The volume of the solid is the difference between the two readings (V = V₂ - V₁).

  • Calculate the density (ρ) of the this compound using the formula: ρ = m / V.

  • Repeat the measurement at least three times and calculate the average density.

This protocol describes the determination of the solubility of a solid in water at a constant temperature.

Materials and Equipment:

  • Thermostatic water bath with shaker

  • Erlenmeyer flasks with stoppers

  • Analytical balance

  • Pipettes

  • Evaporating dish

  • Drying oven

  • Desiccator

  • This compound

  • Distilled water

Procedure:

  • Prepare a series of Erlenmeyer flasks, each containing a known volume of distilled water.

  • Add an excess amount of this compound to each flask to create a saturated solution with undissolved solid remaining.

  • Seal the flasks and place them in a thermostatic water bath set to the desired temperature.

  • Allow the solutions to equilibrate for 24-48 hours with continuous agitation to ensure saturation is reached.

  • After equilibration, stop the agitation and allow the undissolved solid to settle.

  • Carefully pipette a known volume of the clear supernatant liquid into a pre-weighed evaporating dish.

  • Weigh the evaporating dish with the solution to determine the mass of the solution.

  • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the water without decomposing the solute (e.g., 105°C).

  • Once the water has completely evaporated, cool the evaporating dish in a desiccator and weigh it to determine the mass of the dissolved solid.

  • Calculate the solubility in grams of solute per 100 g of water.

Visualizations

The following diagrams illustrate a relevant signaling pathway and a representative experimental workflow.

SynthesisWorkflow Experimental Workflow: Synthesis of Sodium Tetraborate Hydrate cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product boric_acid Boric Acid (H₃BO₃) dissolution Dissolve reactants in deionized water boric_acid->dissolution sodium_carbonate Sodium Carbonate (Na₂CO₃) sodium_carbonate->dissolution heating Heat and stir solution (e.g., 60-80°C) dissolution->heating Formation of sodium tetraborate solution cooling Cool solution to induce crystallization heating->cooling Saturated solution filtration Vacuum filter crystals cooling->filtration washing Wash crystals with ice-cold water filtration->washing drying Dry crystals washing->drying product Sodium Tetraborate Pentahydrate Crystals drying->product

Caption: A flowchart illustrating the key steps in the laboratory synthesis of a hydrated form of sodium tetraborate.

HippoSignaling Sodium Borate Derivative Effect on Hippo Signaling Pathway cluster_core Core Hippo Kinase Cascade cluster_effector Transcriptional Regulation MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP YAP LATS1_2->YAP phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates pYAP p-YAP (Inactive) TEAD TEAD YAP->TEAD co-activates TargetGenes Target Genes (CTGF, CYR61) TEAD->TargetGenes promotes transcription SodiumBorate Sodium Pentaborate Pentahydrate SodiumBorate->SAV1 enhances expression SodiumBorate->YAP enhances phosphorylation

Caption: A diagram of the Hippo signaling pathway and the modulatory effects of a sodium borate derivative.

Applications in Drug Development

Boron-containing compounds, including borates, are of increasing interest in drug development. Sodium tetraborate and its derivatives have been investigated for various biological activities. For instance, sodium tetraborate has been shown to modulate hypertrophic intracellular signals in cardiomyocytes, suggesting a potential role in cardioprotection. Furthermore, some boron compounds are being explored for their immunomodulatory effects and as potential adjuvants in cancer therapy. The ability of boron to form stable but reversible covalent bonds with biological targets is a key feature driving its exploration in medicinal chemistry.

References

The Unfolding Pathway: A Technical Guide to the Thermal Decomposition of Sodium Tetraborate Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition pathway of sodium tetraborate (B1243019) pentahydrate (Na₂B₄O₇·5H₂O), a compound of significant interest in various industrial and pharmaceutical applications. Understanding its behavior under thermal stress is critical for its effective use in high-temperature processes, such as in the manufacturing of specialized glasses, ceramics, and as a flux agent in metallurgy.[1] This document outlines the sequential dehydration and structural transformations, presents quantitative data from thermal analysis, details experimental protocols for reproducibility, and provides visual representations of the decomposition pathway and analytical workflow.

The Structural Context: More Than Just a Hydrate

To comprehend the thermal decomposition of sodium tetraborate pentahydrate, it is essential to first understand its structural formula, which is more accurately represented as Na₂[B₄O₅(OH)₄]·3H₂O.[1][2] This notation reveals that three water molecules are present as loosely bound waters of crystallization, while two are incorporated as hydroxyl (OH) groups within the borate (B1201080) ion complex.[1] This distinction is fundamental, as the removal of these two types of water molecules occurs at different temperatures and requires different energy inputs.[1]

The Stepwise Decomposition Pathway

The thermal decomposition of this compound is not a single event but a multi-step process dominated by sequential dehydration, ultimately leading to the formation of anhydrous borax (B76245) (Na₂B₄O₇). The process can be broadly categorized into two major stages:

Stage 1: Dehydration of Crystalline Water

Upon initial heating, the three molecules of loosely bound crystal water are removed. This process generally begins at approximately 380 K (107°C) and is largely complete by around 433 K (160°C).[1] Studies have shown that approximately 2.25 to 3 moles of water are lost in this initial step.[1][3] This stage is characterized by a significant endothermic peak in Differential Thermal Analysis (DTA) and a corresponding mass loss in Thermogravimetric Analysis (TGA).

Stage 2: Dehydroxylation and Formation of Anhydrous Borax

Following the removal of the crystalline water, the more strongly bound hydroxyl groups are eliminated. This dehydroxylation requires higher temperatures, with the process completing at approximately 723-733 K (450-460°C).[1][3] The removal of this structural water results in the formation of amorphous anhydrous borax.

Subsequent Transformations

Upon further heating, the amorphous anhydrous borax can undergo an exothermic crystallization event at around 530°C, followed by melting at higher temperatures.[4] Anhydrous borax has different crystalline forms (α, β, and γ) with distinct melting points.[5]

Quantitative Thermal Analysis Data

The precise temperatures and mass losses associated with each decomposition step can be quantified using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The following tables summarize the key quantitative data derived from the literature.

StageTemperature Range (°C)Key EventMoles of H₂O LostTheoretical Mass Loss (%)Observed Mass Loss (%)
1~107 - 160Loss of crystalline water~2.25 - 318.73 (for 3 H₂O)~14 - 19
2~160 - 460Removal of structural water (dehydroxylation)~212.49 (for 2 H₂O)~11 - 13

Note: Observed mass loss can vary depending on experimental conditions such as heating rate and sample preparation.

Thermal EventPeak Temperature (°C)Description
Endothermic~114 - 156Dehydration of crystalline water
Endothermic>160Dehydroxylation
Exothermic~530Crystallization of anhydrous borax
Endothermic~725Melting of anhydrous borax

Experimental Protocols

Reproducible thermal analysis data is contingent on meticulous experimental protocols. The following outlines a typical methodology for the analysis of this compound.

Protocol: Combined Thermogravimetric and Differential Thermal Analysis (TG-DTA)

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DTA is recommended, such as a Netzsch STA 409 PG.[1]

  • Sample Preparation: An accurately weighed sample of approximately 50 mg of this compound is used.[1] To ensure uniform heat transfer, a consistent and small particle size (e.g., ~100 µm) is preferable.[1]

  • Crucible: An alumina (B75360) crucible is a suitable sample holder.[1]

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 40-50 mL/min) to prevent oxidative side reactions.[1][6]

  • Heating Program: The sample is heated from ambient temperature to approximately 800°C at a controlled, linear heating rate. A common heating rate is 10 °C/min.[4]

  • Data Analysis: The TGA curve provides quantitative information on mass loss as a function of temperature, while the DTA curve indicates the temperatures of endothermic and exothermic events.

Visualizing the Process

Diagrams are powerful tools for conceptualizing complex processes. The following visualizations, created using Graphviz (DOT language), illustrate the thermal decomposition pathway and a standard experimental workflow.

Thermal_Decomposition_Pathway cluster_0 Na2[B4O5(OH)4]·3H2O Sodium Tetraborate Pentahydrate (Na₂[B₄O₅(OH)₄]·3H₂O) Intermediate Intermediate Hydrate (Loss of ~3 H₂O) Na2[B4O5(OH)4]·3H2O->Intermediate ~107-160°C (Dehydration) Amorphous_Borax Amorphous Anhydrous Borax (Na₂B₄O₇) Intermediate->Amorphous_Borax ~160-460°C (Dehydroxylation) Crystalline_Borax Crystalline Anhydrous Borax (α, β, γ - Na₂B₄O₇) Amorphous_Borax->Crystalline_Borax ~530°C (Crystallization) Melt Melt Crystalline_Borax->Melt >725°C (Melting)

Caption: Thermal decomposition pathway of this compound.

Experimental_Workflow cluster_1 Sample_Prep Sample Preparation (Weighing, Particle Sizing) TGA_DTA_Setup TG-DTA Instrument Setup (Crucible, Atmosphere) Sample_Prep->TGA_DTA_Setup Heating_Program Controlled Heating Program (e.g., 10°C/min to 800°C) TGA_DTA_Setup->Heating_Program Data_Acquisition Data Acquisition (Mass Loss vs. Temp, Heat Flow vs. Temp) Heating_Program->Data_Acquisition Data_Analysis Data Analysis (Identify Decomposition Steps, Determine Peak Temperatures) Data_Acquisition->Data_Analysis Report Reporting (Generate Curves, Tables, and Interpretation) Data_Analysis->Report

Caption: A typical experimental workflow for thermal analysis.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-stage process involving the sequential removal of both crystalline and structural water. A thorough understanding of this pathway, supported by quantitative thermal analysis and standardized experimental protocols, is paramount for professionals in research and development. The data and methodologies presented in this guide provide a solid foundation for the application and manipulation of this versatile compound in high-temperature environments.

References

An In-Depth Technical Guide to the Dissolution Kinetics of Sodium Tetraborate Pentahydrate in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tetraborate (B1243019) pentahydrate (Na₂B₄O₇·5H₂O), a key industrial chemical and pharmaceutical excipient, exhibits dissolution behavior in water that is critical to its application in various fields. Understanding the kinetics of this process—the rate at which it dissolves and the factors that influence this rate—is paramount for process optimization, formulation development, and ensuring consistent product performance. This technical guide provides a comprehensive overview of the dissolution kinetics of sodium tetraborate pentahydrate in water, detailing the underlying mechanisms, influential factors, experimental methodologies for its characterization, and a summary of key quantitative data.

Dissolution Mechanism and Influencing Factors

The dissolution of this compound in water is a multi-step process governed by both the dissociation of the salt into its constituent ions and the subsequent mass transport of these ions from the solid-liquid interface into the bulk solution. The overall dissolution rate is influenced by a variety of factors, each of which can be a controlling parameter in different scenarios.

When this compound is introduced into water, the following primary dissociation occurs:

Na₂B₄O₇·5H₂O(s) ⇌ 2Na⁺(aq) + [B₄O₅(OH)₄]²⁻(aq) + 3H₂O(l)

The tetraborate ion, [B₄O₅(OH)₄]²⁻, is a weak base and further reacts with water to form boric acid and hydroxide (B78521) ions, influencing the pH of the solution.[1]

The key factors that dictate the rate of this dissolution process include:

  • Temperature: Increased temperature generally leads to a higher dissolution rate. This is attributed to both an increase in the solubility of sodium tetraborate and an enhancement of the diffusion coefficient of the dissolved ions.

  • Agitation/Hydrodynamics: The rate of stirring or agitation significantly impacts the thickness of the diffusion boundary layer at the solid-liquid interface. Increased agitation reduces this layer's thickness, thereby accelerating the mass transfer of dissolved solutes into the bulk solution.[2]

  • Particle Size: Smaller particles possess a larger surface area-to-volume ratio, which increases the area available for dissolution and consequently leads to a faster dissolution rate.

  • pH of the Dissolution Medium: The pH of the aqueous medium can influence the solubility of borax (B76245) and the speciation of borate (B1201080) ions in solution. The tetraborate species is most abundant around a pH of 10.[3]

  • Presence of Other Solutes: The ionic strength of the solution and the presence of other ions can affect the activity of the dissolving species and thus influence the dissolution rate.

Quantitative Dissolution Data

The following tables summarize key quantitative data related to the dissolution of sodium tetraborate in water. It is important to note that much of the detailed kinetic research has been conducted on the decahydrate (B1171855) form (borax), which is chemically similar to the pentahydrate, differing primarily in water content and, consequently, boron concentration.[4][5] The pentahydrate form is a more concentrated source of boron.[5]

Table 1: Effect of Temperature and Agitation on Mass Transfer Coefficient of Sodium Tetraborate Granules in Water [2][6]

Temperature (K)Agitator Rotation Rate (s⁻¹)Mass Transfer Coefficient, βL x 10⁵ (m/s)
2931.672.01
2933.332.45
2935.002.73
2936.672.91
3031.672.89
3033.333.52
3035.003.92
3036.674.18
3131.674.16
3133.335.06
3135.005.64
3136.676.01
3231.675.98
3233.337.28
3235.008.11
3236.678.64

Note: The original study did not specify the hydration state of the sodium tetraborate granules used.

Table 2: Solubility of Sodium Tetraborate (Borax) in Water at Various Temperatures [7]

Temperature (°C)Solubility ( g/100 mL)
103
205
308
4013
5020
6028
8040
10052

Note: This data is for borax (decahydrate), but provides a strong indication of the temperature-dependent solubility trend for the pentahydrate form.

Experimental Protocols

A detailed experimental protocol is essential for obtaining reliable and reproducible dissolution kinetic data. The following outlines a general methodology for studying the dissolution kinetics of this compound powder.

Objective: To determine the dissolution rate of this compound in water under controlled conditions.

Materials and Apparatus:

  • This compound (analytical grade, with known particle size distribution)

  • Deionized water

  • Dissolution vessel (e.g., USP Apparatus 2 - paddle apparatus)[8]

  • Constant temperature water bath

  • Stirring motor with controlled speed

  • pH meter

  • Conductivity meter or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) for boron analysis[9]

  • Syringes and filters for sampling

  • Timer

  • Analytical balance

Procedure:

  • Preparation of Dissolution Medium: Prepare a known volume of deionized water and bring it to the desired temperature in the dissolution vessel using the constant temperature water bath. Deaerate the medium if necessary.[10]

  • Apparatus Setup: Assemble the dissolution apparatus, ensuring the paddle height and centering are according to standard specifications (e.g., USP <711>).[1][11]

  • Initiation of Dissolution: Accurately weigh a specified amount of this compound powder. At time zero, add the powder to the dissolution medium and immediately start the stirrer at the desired speed.

  • Sampling: At predetermined time intervals, withdraw a small, fixed volume of the solution using a syringe fitted with a filter to prevent undissolved particles from being sampled.[12]

  • Sample Replacement: Immediately after each sample is withdrawn, replace it with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Sample Analysis: Analyze the withdrawn samples for their boron concentration using a calibrated analytical method such as ICP-AES or by measuring the change in conductivity of the solution.[9] Titration with a standardized acid can also be used for determining borate concentration.[8]

  • Data Analysis: Plot the concentration of dissolved this compound as a function of time. The initial slope of this curve can be used to determine the initial dissolution rate. The data can also be fitted to various kinetic models (e.g., zero-order, first-order, Hixson-Crowell) to determine the dissolution rate constant.

Visualizations

The following diagrams illustrate key relationships and workflows in the study of this compound dissolution kinetics.

DissolutionProcess cluster_solid Solid Phase cluster_interface Solid-Liquid Interface cluster_liquid Liquid Phase (Bulk Solution) Solid Sodium Tetraborate Pentahydrate (s) Interface Boundary Layer Solid->Interface Dissociation Ions 2Na⁺(aq) + [B₄O₅(OH)₄]²⁻(aq) Interface->Ions Mass Transfer (Diffusion)

Figure 1: Conceptual diagram of the dissolution process.

ExperimentalWorkflow prep Preparation of Dissolution Medium setup Apparatus Setup (e.g., USP 2) prep->setup start Initiate Dissolution (Add Solid) setup->start sampling Periodic Sampling and Replacement start->sampling sampling->start Time analysis Sample Analysis (e.g., ICP-AES) sampling->analysis data_analysis Data Analysis (Kinetic Modeling) analysis->data_analysis

Figure 2: General experimental workflow for dissolution kinetic studies.

InfluencingFactors center Dissolution Rate temp Temperature temp->center agitation Agitation agitation->center psize Particle Size psize->center ph pH ph->center solutes Other Solutes solutes->center

Figure 3: Key factors influencing the dissolution rate.

Conclusion

The dissolution kinetics of this compound in water are governed by a complex interplay of factors including temperature, hydrodynamics, particle size, and solution pH. A thorough understanding of these parameters is crucial for controlling the dissolution process in various industrial and pharmaceutical applications. This guide provides a foundational understanding of these kinetics, presents relevant quantitative data, and outlines a robust experimental protocol for further investigation. For researchers and professionals in drug development, precise control and characterization of the dissolution of this and similar inorganic salts are essential for ensuring product quality, efficacy, and batch-to-batch consistency.

References

Unveiling the Sodium Tetraborate-Water System: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the phase behavior of active pharmaceutical ingredients and excipients in aqueous systems is paramount. This in-depth technical guide elucidates the phase diagram of the sodium tetraborate-water system, a critical tool for controlling crystallization, formulation, and stability. This document provides a detailed exploration of the solid-liquid equilibria, quantitative solubility data, and the experimental protocols necessary for its determination.

The sodium tetraborate-water system is characterized by the presence of three stable solid phases: sodium tetraborate (B1243019) decahydrate (B1171855) (Na₂B₄O₇·10H₂O), commonly known as borax, sodium tetraborate pentahydrate (Na₂B₄O₇·5H₂O), and the anhydrous form (Na₂B₄O₇). The phase diagram reveals a eutectic point at the low-temperature end and a peritectic point at a higher temperature, governing the transitions between these hydrated forms.

Quantitative Phase Equilibrium Data

The critical points and solubility data for the sodium tetraborate-water system are summarized in the following tables. These values are essential for predicting the phase behavior of the system under varying temperature and concentration conditions.

ParameterTemperature (°C)Composition (wt% Na₂B₄O₇)Solid Phases in Equilibrium
Eutectic Point-0.30[1][2]1.05[1][2]Ice, Sodium Tetraborate Decahydrate
Peritectic Point~61.5See Table 3Sodium Tetraborate Decahydrate, this compound, Saturated Solution

Table 1: Eutectic and Peritectic Points of the Sodium Tetraborate-Water System. This table outlines the invariant points in the phase diagram where three phases coexist in equilibrium.

Temperature (°C)Solubility (g Na₂B₄O₇ / 100 g H₂O)
01.3
102.0
203.2
304.9
408.1
5012.8
6019.1

Table 2: Solubility of Sodium Tetraborate Decahydrate in Water. This data represents the composition of the saturated liquid phase in equilibrium with the decahydrate solid phase.

Temperature (°C)Solubility (g Na₂B₄O₇ / 100 g H₂O)
61.521.6
7025.1
8031.3
9038.2
10045.8

Table 3: Solubility of this compound in Water. This data represents the composition of the saturated liquid phase in equilibrium with the pentahydrate solid phase.

Phase Diagram Visualization

The logical relationships between the different phases of the sodium tetraborate-water system as a function of temperature and composition are illustrated in the phase diagram below.

Figure 1: Schematic phase diagram of the sodium tetraborate-water system.

Experimental Protocols

The determination of the sodium tetraborate-water phase diagram relies on precise experimental methodologies to ascertain solubility and identify phase transitions. The two primary techniques employed are the isothermal dissolution equilibrium method and thermal analysis.

Isothermal Dissolution Equilibrium Method

This gravimetric method is a classical and reliable technique for determining the solubility of a solid in a liquid at a constant temperature.

Methodology:

  • Sample Preparation: An excess amount of the sodium tetraborate hydrate (B1144303) (decahydrate or pentahydrate) is added to a known mass of deionized water in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is continuously agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and liquid phases.

  • Sample Withdrawal and Analysis: Once equilibrium is established, the agitator is stopped, and the solid phase is allowed to settle. A sample of the clear supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of any solid particles.

  • Concentration Determination: The concentration of sodium tetraborate in the withdrawn sample is determined by a suitable analytical technique. A common method is titration with a standardized acid, such as hydrochloric acid, using a suitable indicator. The mass of the dissolved salt is then calculated.

  • Data Collection: This procedure is repeated at various temperatures to generate the solubility curves for both the decahydrate and pentahydrate forms.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique for determining phase transition temperatures and enthalpies. It is particularly useful for identifying eutectic and peritectic points.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of a sodium tetraborate-water mixture of a known composition is hermetically sealed in a DSC pan.

  • Instrument Setup: The DSC instrument is calibrated using standard reference materials. An empty, sealed pan is used as a reference.

  • Thermal Program: The sample is subjected to a controlled temperature program. To determine the eutectic temperature, the sample is first cooled to a low temperature (e.g., -30°C) to ensure complete solidification and then heated at a constant rate (e.g., 5°C/min). To observe the peritectic transition, the sample is heated through the transition temperature range.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature. Endothermic and exothermic events, such as melting or crystallization, are recorded as peaks in the DSC thermogram.

  • Data Analysis:

    • Eutectic Temperature: The onset temperature of the first endothermic peak upon heating a frozen solution corresponds to the eutectic melting temperature.

    • Peritectic Temperature: The temperature at which the incongruent melting of the decahydrate to the pentahydrate occurs is identified as an endothermic event in the DSC curve.

    • Phase Boundaries: By running a series of samples with different compositions, the liquidus and solidus lines of the phase diagram can be mapped.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for constructing a phase diagram using the described experimental techniques.

G cluster_0 Isothermal Dissolution Equilibrium cluster_1 Thermal Analysis (DSC) A1 Prepare mixtures of Na₂B₄O₇ and H₂O A2 Equilibrate at constant temperature A1->A2 A3 Sample and analyze saturated solution A2->A3 A4 Repeat at multiple temperatures A3->A4 A5 Plot solubility curves A4->A5 C Combine solubility and thermal analysis data A5->C B1 Prepare mixtures of known composition B2 Run DSC temperature program (cool-heat cycle) B1->B2 B3 Identify endothermic/ exothermic events B2->B3 B4 Determine eutectic and peritectic temperatures B3->B4 B4->C D Construct Phase Diagram C->D

Figure 2: Experimental workflow for phase diagram determination.

References

Spectroscopic Analysis of Sodium Tetraborate Pentahydrate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of sodium tetraborate (B1243019) pentahydrate (Na₂B₄O₇·5H₂O) using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document details the vibrational characteristics of the compound, offers standardized experimental protocols for its analysis, and presents the data in a clear, comparative format.

Introduction to the Spectroscopic Analysis of Borates

Sodium tetraborate pentahydrate, a hydrated salt of boric acid, is a compound of interest in various industrial and pharmaceutical applications. Its molecular structure, characterized by a complex borate (B1201080) anion framework, can be effectively elucidated using vibrational spectroscopy techniques such as FTIR and Raman. These methods provide a molecular fingerprint by probing the vibrational modes of the constituent chemical bonds.

The tetraborate anion, [B₄O₅(OH)₄]²⁻, is composed of a network of trigonal (BO₃) and tetrahedral (BO₄) boron units. The vibrational frequencies of these units, along with the vibrations associated with the water of hydration, give rise to a characteristic spectrum that can be used for identification, quality control, and the study of intermolecular interactions.

Fundamental Principles of FTIR and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that both measure the vibrational energies of molecules. However, they are based on different physical phenomena.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule. A vibrational mode is infrared active only if it causes a change in the net molecular dipole moment.

Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule.

For a molecule with a center of symmetry, the rule of mutual exclusion states that vibrational modes that are Raman active are infrared inactive, and vice versa. While the tetraborate anion in the crystal lattice does not possess a perfect center of symmetry, some vibrations may be significantly more intense in one technique than the other, making their combined use highly advantageous for a complete structural characterization.

cluster_0 Spectroscopic Techniques cluster_1 Physical Principles cluster_2 Outcome FTIR FTIR Spectroscopy Absorption IR Absorption (Change in Dipole Moment) FTIR->Absorption Raman Raman Spectroscopy Scattering Inelastic Light Scattering (Change in Polarizability) Raman->Scattering Spectrum Vibrational Spectrum (Molecular Fingerprint) Absorption->Spectrum Scattering->Spectrum

Diagram 1: Fundamental principles of FTIR and Raman spectroscopy.

Spectroscopic Data of this compound

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the vibrations of the borate network and the associated water molecules. The key vibrational modes include B-O stretching and bending within the BO₃ and BO₄ units, as well as O-H stretching and bending from the water of hydration.

FTIR Spectral Data

The FTIR spectrum of this compound is typically dominated by strong absorptions from the borate anion and water molecules. The broadness of some bands is often due to the extensive hydrogen bonding network.

Wavenumber (cm⁻¹)IntensityAssignmentReference
~3400Strong, BroadO-H stretching vibrations of water of hydration and hydroxyl groups[1][2]
~1640MediumH-O-H bending vibration of water of hydration[3]
1300 - 1500StrongAsymmetric stretching of B-O bonds in trigonal BO₃ units[1][4]
850 - 1150StrongAsymmetric stretching of B-O bonds in tetrahedral BO₄ units[1][5]
600 - 800Medium to WeakB-O-B bending vibrations[1][4]
Below 600WeakLattice modes and other bending vibrations[4][6]
Raman Spectral Data

Raman spectroscopy provides complementary information, often with sharper bands for the borate framework vibrations compared to FTIR.

Wavenumber (cm⁻¹)IntensityAssignmentReference
~3400Weak, BroadO-H stretching vibrations[7]
930 - 950StrongSymmetric stretching of B-O bonds in tetrahedral BO₄ units[7]
850 - 890MediumSymmetric stretching of B-O bonds in trigonal BO₃ units[7]
~760StrongRing breathing vibrations of the borate network[7]
500 - 600MediumB-O-B bending vibrations[7]
Below 500Medium to WeakLattice modes and other deformation vibrations[7]

Experimental Protocols

The following sections provide detailed methodologies for the FTIR and Raman analysis of solid this compound samples.

cluster_workflow Spectroscopic Analysis Workflow SamplePrep Sample Preparation InstrumentSetup Instrument Setup & Calibration SamplePrep->InstrumentSetup DataAcquisition Data Acquisition InstrumentSetup->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing DataInterpretation Data Interpretation DataProcessing->DataInterpretation

Diagram 2: General workflow for spectroscopic analysis.
FTIR Spectroscopy Protocol (KBr Pellet Method)

This method is a common technique for obtaining high-quality FTIR spectra of solid samples.

  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of this compound to a fine powder using an agate mortar and pestle.

    • Dry spectroscopic grade potassium bromide (KBr) in an oven at 110 °C for at least 2 hours to remove any adsorbed water. Store in a desiccator.

    • Weigh approximately 100-200 mg of the dried KBr.

  • Mixing:

    • Add the ground sample to the KBr in the mortar.

    • Mix thoroughly by gentle grinding until the mixture is homogeneous. The final concentration of the sample in KBr should be between 0.1% and 1%.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes.

    • The resulting pellet should be a clear, transparent disc.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

    • The typical spectral range is 4000-400 cm⁻¹.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

ATR-FTIR is a rapid and non-destructive method that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

  • Sample Application:

    • Place a small amount of the powdered this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

    • The typical spectral range is 4000-650 cm⁻¹.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

Raman Spectroscopy Protocol

This protocol outlines the procedure for obtaining a Raman spectrum of a solid sample.

  • Sample Preparation:

    • Place a small amount of the powdered this compound onto a microscope slide or into a sample holder.

  • Instrument Setup and Calibration:

    • Turn on the Raman spectrometer and the laser source (e.g., 532 nm or 785 nm). Allow the system to stabilize.

    • Calibrate the spectrometer using a standard reference material, such as a silicon wafer, which has a sharp Raman peak at 520.7 cm⁻¹.

  • Data Acquisition:

    • Place the sample on the microscope stage and bring it into focus.

    • Adjust the laser power and exposure time to obtain a good signal-to-noise ratio without causing sample degradation. A low laser power is generally recommended to avoid dehydration of the sample.

    • Collect the Raman spectrum over the desired spectral range, for instance, from 100 to 3500 cm⁻¹. Multiple accumulations may be necessary to improve the signal quality.

Data Interpretation and Structural Correlations

The interpretation of the FTIR and Raman spectra of this compound relies on the assignment of the observed vibrational bands to specific molecular motions.

  • O-H Region (above 3000 cm⁻¹): The broad and intense bands in the FTIR spectrum in this region are characteristic of the stretching vibrations of the water of hydration and the hydroxyl groups in the tetraborate anion. The complexity of these bands indicates a variety of hydrogen bonding environments. In the Raman spectrum, these bands are typically weak.

  • B-O Stretching Region (800-1500 cm⁻¹): This region is crucial for identifying the coordination of the boron atoms.

    • Bands in the 1300-1500 cm⁻¹ range are primarily due to the asymmetric stretching of B-O bonds in trigonal BO₃ units.[1][4]

    • The region between 850 and 1150 cm⁻¹ is characteristic of the asymmetric stretching of B-O bonds within the tetrahedral BO₄ units.[1][5] The symmetric stretching modes in this region are often more prominent in the Raman spectrum.[7]

  • Fingerprint Region (below 800 cm⁻¹): This region contains a wealth of information from B-O-B bending modes, ring vibrations, and lattice modes. These bands are often sharp in the Raman spectrum and can be very specific to the crystal structure of the particular borate.[4][7]

Conclusion

FTIR and Raman spectroscopy are powerful, non-destructive techniques for the comprehensive analysis of this compound. By providing detailed information on the molecular vibrations of the borate framework and the water of hydration, these methods are invaluable for structural elucidation, material identification, and quality assessment in research and industrial settings. The combination of both techniques offers a more complete vibrational analysis due to their different selection rules. The provided protocols and spectral data serve as a foundational guide for the effective application of these spectroscopic methods.

References

The Role of Water of Crystallization in Borax Pentahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of water of crystallization in borax (B76245) pentahydrate (Na₂B₄O₇·5H₂O). Beyond its basic structural function, the water molecules in borax pentahydrate are integral to its thermal behavior, stability, and emerging applications in drug development. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its characterization, and insights into its potential as a therapeutic agent.

Physicochemical Properties and the Nature of Hydration

Borax pentahydrate is a crystalline white mineral compound that is a salt of boric acid.[1] While commonly represented as Na₂B₄O₇·5H₂O, X-ray crystallography studies have revealed a more precise structural formula: Na₂[B₄O₅(OH)₄]·3H₂O .[2] This indicates that two of the five water molecules are not loosely bound water of crystallization but are incorporated as hydroxyl (-OH) groups within the tetraborate (B1243019) anion.[2][3] The remaining three water molecules are true water of crystallization, associated with the sodium cations and the tetraborate anion through hydrogen bonding. This distinction is critical for understanding the compound's properties.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of borax pentahydrate:

PropertyValueReference
Chemical Formula Na₂B₄O₇·5H₂O[4]
More Accurate Formula Na₂[B₄O₅(OH)₄]·3H₂O[2]
Molecular Weight 291.30 g/mol [4]
Appearance White crystalline powder[4]
Density 1.815 g/cm³[4]
Solubility in Water (20°C) 3.6 g/100 g solution[4]
pH (1% solution) ~9.2[4]
Thermal Decomposition and Dehydration

The water of crystallization plays a pivotal role in the thermal decomposition of borax pentahydrate. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal a multi-step dehydration process.

Temperature Range (K)EventMoles of H₂O LostKinetic OrderActivation Energy (kJ/mol)Reference
382 - 433Dehydration Step 12.25Zero-[3][5]
Up to 733Dehydration Step 22.75Second147.3 (total)[3][5]
392 - 573Dehydration Step-~2/392.88[6]
392 - 573Decomposition Step-~115.94[6]

Note: Different studies report slightly different dehydration mechanisms and kinetic parameters, which can be influenced by experimental conditions such as heating rate and particle size.

The dehydration process is not a simple loss of water molecules. It is a complex phenomenon that involves the dissolution of the hydrate (B1144303) in its own water of crystallization, leading to changes in the crystal structure.[6] The initial loss of the three true water of crystallization molecules is followed by the more difficult removal of the water that forms the hydroxyl groups within the borate (B1201080) anion.[3]

G BPH Borax Pentahydrate Na₂[B₄O₅(OH)₄]·3H₂O Int1 Intermediate Hydrate Na₂[B₄O₅(OH)₄]·0.75H₂O BPH->Int1 ~382-433 K -2.25 H₂O AB Anhydrous Borax Na₂B₄O₇ Int1->AB up to 733 K -2.75 H₂O G BPH Borax Pentahydrate VEGF VEGF (Vascular Endothelial Growth Factor) BPH->VEGF inhibits Angiogenesis Angiogenesis VEGF->Angiogenesis promotes Tumor Tumor Growth & Metastasis Angiogenesis->Tumor enables G cluster_invitro In Vitro Assays cluster_inovo In Ovo Assay cluster_invivo In Vivo Model MTT MTT Assay (Cell Proliferation) Tube Tube Formation Assay (Capillary-like structure formation) WB Western Blot (VEGF Protein Levels) CAM Chick Chorioallantoic Membrane (CAM) Assay (Vascular formation) EAC Ehrlich Ascites Carcinoma (EAC) Model (Tumor growth & angiogenesis) BPH Borax Pentahydrate (BPH) Treatment BPH->MTT BPH->Tube BPH->WB BPH->CAM BPH->EAC

References

sodium tetraborate pentahydrate CAS number 12179-04-3 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Sodium Tetraborate (B1243019) Pentahydrate (CAS No. 12179-04-3)

Introduction

Sodium tetraborate pentahydrate (CAS No. 12179-04-3), commonly known as borax (B76245) pentahydrate, is a hydrated salt of boric acid. It is a significant industrial chemical with a wide range of applications, from the manufacturing of specialized glass and ceramics to its use as a buffering agent in laboratory settings.[1][2] This document provides a comprehensive overview of its core properties, experimental protocols for its analysis, and key safety information, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white, odorless, crystalline solid.[3][4] It is stable in dry air but can slowly absorb moisture under humid conditions to convert to the decahydrate (B1171855) form.[1] Its solutions in water are alkaline.[1][5]

Data Presentation: Core Properties
PropertyValueSource(s)
Chemical Formula Na₂B₄O₇·5H₂O[2]
Molecular Weight 291.3 g/mol [2][6]
Appearance White, odorless crystalline solid or powder[3][4]
Density 1.815 - 1.82 g/cm³[1][6][7]
Melting Point Decomposes; loses water of hydration starting around 122-200°C (252-392°F). The anhydrous form melts at 742°C.[2][3][6]
Boiling Point 1,575 °C (for anhydrous form)[8][9]
pH ~9.24 (1% solution at 20°C); ~9.69 (saturated solution at 20°C)[7][9]
Vapor Pressure Negligible / Not applicable[7][10]
log Pow (Octanol/Water) -1.53[9]
Data Presentation: Solubility in Water
TemperatureSolubility (g/L or %)Source(s)
20 °C37 g/L (3.7%)[7]
20 °C38 g/L[3][4]
20 °C49.74 g/L[9]
25 °C31 g/L (3.1%)[10]
100 °C501 g/L (50.1%)[7]
Room Temperature~3%[2][6]

Chemical Behavior and Thermal Decomposition

Hydrolysis in Aqueous Solution

When dissolved in water, this compound does not simply dissociate. The tetraborate ion ([B₄O₅(OH)₄]²⁻) hydrolyzes to form boric acid and hydroxide (B78521) ions, which results in the characteristic alkaline pH of the solution. This equilibrium makes it an effective pH buffer.

Caption: Hydrolysis of the tetraborate ion in water.

Thermal Decomposition

Upon heating, this compound undergoes a multi-stage thermal decomposition process. It first loses its water of hydration to form anhydrous borax (Na₂B₄O₇), which then melts at a much higher temperature.[3][11] The dehydration process involves distinct steps corresponding to the removal of different water molecules from the crystal lattice.[12][13]

Thermal_Decomposition Pentahydrate Na₂B₄O₇·5H₂O (Pentahydrate) LowerHydrates Lower Hydrates (e.g., Dihydrate) Pentahydrate->LowerHydrates ~120-400 K (-H₂O) Anhydrous α-Na₂B₄O₇ (Anhydrous) LowerHydrates->Anhydrous >473 K (-H₂O) Molten Molten Na₂B₄O₇ Anhydrous->Molten ~1015 K (742°C) (Melting)

Caption: Thermal decomposition pathway of this compound.

Safety and Handling

This compound is classified as hazardous, primarily causing serious eye irritation and being suspected of damaging fertility or the unborn child.[7][8]

Hazard ClassGHS ClassificationPrecautionary Statements
Eye Irritation Category 2AP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9]
Reproductive Toxicity Category 1B / 2P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308+P313: IF exposed or concerned: Get medical advice/attention.[7][8][14]
Acute Toxicity Category 5 (Oral)May be harmful if swallowed.[7][15]

Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear protective gloves, safety goggles, and appropriate clothing. Wash thoroughly after handling.[8][9] Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from incompatible materials such as strong acids and metallic salts.[8][14] Disposal: Dispose of contents/container in accordance with local, state, and federal regulations.[7][9]

Experimental Protocols

Protocol for Titrimetric Assay of Purity

This method is based on the principle of acid-base titration. The tetraborate is reacted with an acid, and then a polyol (like mannitol (B672) or glycerol) is added to form a stronger boric acid complex, which can then be titrated with a strong base.[16][17][18]

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.5 g of this compound and dissolve it in 50 mL of deionized, CO₂-free water.

  • Neutralization: Add a few drops of methyl red indicator. Titrate with standardized 0.5 N hydrochloric acid (HCl) until the solution turns a pinkish-yellow color (pH ~5.4).

  • Complexation: Add 8-10 g of mannitol or an equivalent amount of glycerol (B35011) to the neutralized solution. The solution will become acidic again due to the formation of the mannitol-boric acid complex.

  • Final Titration: Add phenolphthalein (B1677637) indicator. Titrate immediately with standardized 0.1 N sodium hydroxide (NaOH) until a permanent pink endpoint is achieved.

  • Calculation: The purity is calculated based on the volume of NaOH consumed in the final titration step. Each mL of 1 N NaOH corresponds to 0.07283 g of Na₂B₄O₇·5H₂O.

Titration_Workflow start Start dissolve Dissolve Sample in DI Water start->dissolve neutralize Neutralize with HCl (Methyl Red Indicator) dissolve->neutralize add_mannitol Add Mannitol to form Boric Acid Complex neutralize->add_mannitol titrate Titrate with NaOH (Phenolphthalein Indicator) add_mannitol->titrate endpoint Record Volume at Permanent Pink Endpoint titrate->endpoint calculate Calculate Purity endpoint->calculate end_node End calculate->end_node

Caption: Experimental workflow for titrimetric purity analysis.

Protocol for Preparation of 0.1 M Borate Buffer (pH ~9.2)

Sodium tetraborate solutions are commonly used as buffers in electrophoresis and other biochemical applications.[19][20]

Methodology:

  • Reagents: this compound (Na₂B₄O₇·5H₂O, FW: 291.3 g/mol ), deionized water.

  • Preparation: To prepare 1 liter of a 0.1 M solution, weigh 29.13 g of this compound.

  • Dissolution: Dissolve the powder in approximately 800 mL of deionized water in a 1 L beaker. Gentle heating and stirring may be required to fully dissolve the salt.

  • Final Volume & pH Check: Once dissolved and cooled to room temperature, transfer the solution to a 1 L volumetric flask. Bring the volume up to the 1 L mark with deionized water and mix thoroughly.

  • pH Adjustment: The pH of this solution will be approximately 9.2. For precise pH values, the solution can be adjusted by adding small amounts of boric acid (to lower pH) or a strong base like NaOH (to raise pH).[21]

Protocol for Analysis of Sulfate (B86663) Impurity (Gravimetric)

This protocol is adapted from the American Chemical Society (ACS) reagent chemical standards for determining sulfate impurities.[18]

Methodology:

  • Sample Preparation: Dissolve 8.0 g of the sample in 120 mL of warm water. Add 6 mL of hydrochloric acid.

  • Precipitation: Heat the solution to boiling and add 5 mL of 12% barium chloride (BaCl₂) solution to precipitate any sulfate ions as barium sulfate (BaSO₄).

  • Digestion: Cover the beaker and digest on a hot plate (~100 °C) for 2 hours, then allow it to stand for at least 8 hours. This allows the precipitate to fully form and settle.

  • Filtration & Washing: Filter the precipitate through ashless filter paper. Wash the precipitate thoroughly with hot deionized water to remove any co-precipitated impurities.

  • Ignition & Weighing: Transfer the filter paper and precipitate to a tared crucible. Ignite at a high temperature to burn off the paper and leave pure BaSO₄. Cool in a desiccator and weigh.

  • Calculation: The weight of the BaSO₄ precipitate is used to calculate the original concentration of sulfate in the sample. A blank determination should be run to correct for any background contamination.

References

The Interaction of Sodium Tetraborate Pentahydrate with Metal Ions in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tetraborate (B1243019) pentahydrate, a salt of boric acid commonly known as borax, exhibits significant interactions with various metal ions in aqueous solutions. These interactions, primarily driven by the formation of borate-metal complexes, are of profound interest in diverse scientific and industrial fields, including materials science, analytical chemistry, and particularly, drug development. This technical guide provides an in-depth exploration of the core principles governing the complexation of metal ions by the tetraborate species derived from sodium tetraborate pentahydrate. It summarizes key quantitative data, details relevant experimental protocols for characterization, and presents visual representations of the underlying chemical processes. This document is intended to serve as a comprehensive resource for researchers and professionals seeking to understand and leverage these interactions in their work.

Introduction

In solution, this compound (Na₂B₄O₇·5H₂O) hydrolyzes to form boric acid and the tetrahydroxyborate anion [B(OH)₄]⁻. It is primarily the tetrahydroxyborate ion that interacts with metal ions. These interactions can range from the formation of simple ion pairs to the creation of more complex coordination compounds. The nature and strength of these interactions are dependent on several factors, including the specific metal ion, pH of the solution, temperature, and the presence of other coordinating ligands.

The ability of borates to form complexes with metal ions is exploited in various applications. In the context of drug development, these interactions are being explored for creating novel drug delivery systems, such as hydrogels for controlled release and targeted delivery vehicles. Understanding the fundamental chemistry of these interactions is crucial for the rational design and optimization of such systems.

Quantitative Data: Stability of Metal-Borate Complexes

The stability of metal-borate complexes is a critical parameter for predicting their behavior in solution. The stability constant (log K) provides a quantitative measure of the strength of the interaction between the metal ion and the borate (B1201080) ligand. While comprehensive data specifically for tetraborate complexes are dispersed, the following table summarizes estimated stability constants for monoborato-complexes with various metal ions, which provides a valuable reference point. These values are indicative of the general trend of interaction strength.

Metal Ionlog K (Estimated)
Lithium(I)0.64
Potassium(I)-0.18
Sodium(I)0.44[1]
Magnesium(II)13.6[1]
Calcium(II)11.4[1]
Strontium(II)3.47[1]
Cobalt(II)1.2
Nickel(II)1.6
Copper(II)4.1
Zinc(II)2.3
Cadmium(II)1.6
Lead(II)2.5
Aluminum(III)4.5
Iron(III)5.5

Note: The stability constants for Li(I) and K(I) were calculated, while the others were estimated from solubility data. The values for Na(I), Mg(II), Ca(II), and Sr(II) were determined by potentiometry for borate ion-pairs.[1][2]

Experimental Protocols

The characterization of metal-borate interactions in solution relies on a variety of analytical techniques. This section provides detailed methodologies for two key experiments: potentiometric titration for determining stability constants and UV-Vis spectroscopy for determining complex stoichiometry.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes by monitoring the change in hydrogen ion concentration (pH) upon complex formation.[3]

Objective: To determine the stepwise stability constants of a metal-tetraborate complex.

Materials:

  • pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl)

  • Burette

  • Magnetic stirrer and stir bar

  • Thermostated titration vessel

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

  • This compound solution of known concentration

  • Metal salt solution (e.g., metal nitrate (B79036) or perchlorate) of known concentration

  • Inert electrolyte solution (e.g., 1 M NaNO₃ or KNO₃) to maintain constant ionic strength

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Titration of the Ligand:

    • Pipette a known volume of the sodium tetraborate solution into the titration vessel.

    • Add a sufficient volume of the inert electrolyte solution to maintain a constant ionic strength.

    • Add a known volume of the standardized strong acid solution to protonate the borate species.

    • Titrate the solution with the standardized strong base solution, recording the pH after each addition of titrant. Add the titrant in small increments, especially near the equivalence points.

  • Titration of the Metal-Ligand System:

    • Pipette the same volumes of sodium tetraborate solution and inert electrolyte into the titration vessel as in the ligand titration.

    • Add a known volume of the metal salt solution. The metal-to-ligand ratio should be chosen based on the expected stoichiometry of the complex (e.g., 1:1, 1:2).

    • Add the same volume of standardized strong acid as in the ligand titration.

    • Titrate the solution with the same standardized strong base, recording the pH at regular intervals.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of base added) for both the ligand and the metal-ligand system.

    • The displacement of the metal-ligand titration curve from the ligand-only curve indicates complex formation.

    • From the titration data, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration using established computational methods (e.g., the Bjerrum method).

    • Plot n̄ versus p[L] (where p[L] = -log[L]) to obtain the formation curve.

    • From the formation curve, the stepwise stability constants (K₁, K₂, etc.) can be determined. For example, at n̄ = 0.5, log K₁ = p[L]. More sophisticated software can be used for a more accurate determination of the stability constants.

UV-Vis Spectroscopy: Job's Method of Continuous Variation

Job's method, or the method of continuous variation, is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[4][5][6][7][8][9]

Objective: To determine the stoichiometry of the metal-tetraborate complex.

Materials:

  • UV-Vis spectrophotometer

  • Cuvettes (e.g., 1 cm path length)

  • A series of volumetric flasks

  • Stock solutions of the metal salt and this compound of the same molar concentration.

Procedure:

  • Preparation of Solutions:

    • Prepare a series of solutions in volumetric flasks with a constant total volume, but with varying mole fractions of the metal and ligand. The total molar concentration of metal plus ligand is kept constant in all solutions.

    • For example, to prepare 10 mL of each solution, mix x mL of the metal stock solution with (10-x) mL of the ligand stock solution, where x varies from 0 to 10 in increments of 1. This will create a series of solutions where the mole fraction of the ligand ranges from 0 to 1.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-borate complex by scanning the spectrum of a solution known to contain the complex.

    • Measure the absorbance of each prepared solution at this λ_max. Use a solution containing only the ligand at the same concentration as a blank if the ligand absorbs at this wavelength.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand (X_L).

    • The plot will typically show two linear portions that intersect at a maximum (or minimum).

    • The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For a complex with the formula MLn, the mole fraction of the ligand at the maximum will be n/(n+1). From this, the value of 'n' can be calculated.

Visualization of Mechanisms

Borate-Diol Cross-linking in Hydrogels for Drug Delivery

Sodium tetraborate is widely used as a cross-linking agent for polymers containing diol (two hydroxyl groups on adjacent carbon atoms) functionalities, such as polyvinyl alcohol (PVA), to form hydrogels. These hydrogels can be designed to be pH-responsive, making them excellent candidates for controlled drug delivery systems.[2][10][11][12][13][14][15][16][17][18][19][20]

The following DOT script generates a diagram illustrating the pH-dependent formation of borate ester cross-links and the subsequent release of an encapsulated drug.

Borate_Crosslinking_Drug_Release cluster_loading Drug Loading (Neutral/Alkaline pH) cluster_release Drug Release (Acidic pH) Polymer Polymer with Diol Groups Crosslinked_Hydrogel Cross-linked Hydrogel (Drug Encapsulated) Polymer->Crosslinked_Hydrogel Cross-linking Borate Tetraborate Ion [B(OH)4]- Borate->Crosslinked_Hydrogel Drug Drug Molecule Drug->Crosslinked_Hydrogel Encapsulation Acidic_Env Acidic Environment (e.g., Tumor Microenvironment) Crosslinked_Hydrogel->Acidic_Env Exposure to Lower pH Hydrolysis Hydrolysis of Boronate Ester Acidic_Env->Hydrolysis Triggers Released_Polymer Polymer Chains Hydrolysis->Released_Polymer Released_Borate Boric Acid Hydrolysis->Released_Borate Released_Drug Released Drug Hydrolysis->Released_Drug Release

Caption: pH-responsive drug release from a borate-crosslinked hydrogel.

General Workflow for Potentiometric Titration Data Analysis

The following diagram illustrates the logical flow of data processing in a potentiometric titration experiment to determine the stability constants of metal-ligand complexes.

Potentiometric_Titration_Workflow start Start: Perform Titrations titration_data Collect Titration Data (pH vs. Volume of Titrant) Ligand Titration Metal-Ligand Titration start->titration_data calculation Calculate n̄ and [L] (Average Ligand Number and Free Ligand Concentration) titration_data->calculation formation_curve Plot Formation Curve (n̄ vs. p[L]) calculation->formation_curve stability_constants Determine Stepwise Stability Constants (K₁, K₂, ...) formation_curve->stability_constants end End: Report Stability Constants stability_constants->end

References

Methodological & Application

Mastering pH Control: A Guide to Preparing Borate Buffer Solutions with Sodium Tetraborate Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Borate (B1201080) buffers are versatile buffer systems widely employed in various scientific and pharmaceutical applications due to their buffering capacity in the alkaline pH range (typically pH 8 to 10.6). The use of sodium tetraborate (B1243019) pentahydrate (Na₂B₄O₇·5H₂O) as a primary component offers a stable and reliable method for preparing these buffers.

Key Applications:

  • Enzyme Assays: Many enzymes exhibit optimal activity in alkaline conditions, making borate buffers ideal for studying their kinetics and inhibition.

  • Drug Formulation and Stability: Borate buffers are utilized in the formulation of ophthalmic and other pharmaceutical products to maintain a stable pH, which is crucial for drug solubility, stability, and patient comfort.[1][2]

  • Spectrophotometry and Other Analytical Techniques: In analytical chemistry, borate buffers are used to maintain a constant pH during spectrophotometric measurements and other assays, ensuring the accuracy and reproducibility of results.

  • Capillary Electrophoresis: Borate buffers are commonly used as running buffers in capillary electrophoresis for the separation of various biomolecules.

  • Biomolecule Purification: The buffering capacity of borate solutions is valuable in protein and nucleic acid purification protocols, helping to maintain the integrity and biological activity of the molecules.

Advantages of Sodium Tetraborate Pentahydrate:

  • Lower Water Content: Compared to the more common decahydrate (B1171855) form, the pentahydrate has a lower and more stable water content, leading to more accurate mass measurements and less variability between batches.

  • Higher Purity: Pharmaceutical-grade this compound is available, ensuring low levels of impurities that could interfere with sensitive experiments.

Experimental Protocols

This section provides a detailed protocol for preparing a 0.1 M borate buffer solution using this compound and boric acid. This method allows for precise pH control by adjusting the ratio of the basic salt (sodium tetraborate) to the weak acid (boric acid).

Materials:

  • This compound (Na₂B₄O₇·5H₂O) (Molar Mass: 291.29 g/mol )

  • Boric Acid (H₃BO₃) (Molar Mass: 61.83 g/mol )[3][4][5][6][7]

  • Deionized or distilled water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and beakers

  • 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for fine pH adjustment (optional)

Protocol for Preparing 1 L of 0.1 M Borate Buffer:

  • Determine the required amounts of reagents: Refer to Table 1 for the approximate masses of this compound and boric acid needed to achieve the desired pH.

  • Dissolve the reagents:

    • To a 1 L beaker, add approximately 800 mL of deionized water.

    • Place the beaker on a magnetic stirrer and add the weighed amounts of this compound and boric acid.

    • Stir until all solids have completely dissolved. Gentle heating can be applied to aid dissolution, but the solution should be cooled to room temperature before proceeding.

  • Adjust the pH:

    • Calibrate the pH meter using standard buffer solutions.

    • Immerse the pH electrode in the buffer solution and monitor the reading.

    • If necessary, make fine adjustments to the pH by adding small volumes of 0.1 M HCl to lower the pH or 0.1 M NaOH to raise the pH. Stir continuously during adjustment.

  • Final Volume Adjustment:

    • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

    • Carefully add deionized water to the 1 L mark.

    • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Storage: Store the buffer solution in a tightly sealed container at room temperature. For long-term storage, refrigeration is recommended to inhibit microbial growth.

Data Presentation

Table 1: Preparation of 0.1 M Borate Buffer using this compound and Boric Acid

This table provides the necessary masses of this compound and boric acid to prepare 1 liter of 0.1 M borate buffer at various pH values.

Target pHThis compound (g/L)Boric Acid (g/L)
8.0 4.375.26
8.2 6.124.64
8.4 8.164.02
8.6 10.493.40
8.8 13.112.78
9.0 15.732.16
9.2 18.351.55
9.4 20.681.24
9.6 22.720.93
9.8 24.470.62
10.0 25.920.31

Note: The listed masses are calculated based on the Henderson-Hasselbalch equation and may require minor adjustments with a pH meter for final precision.

Mandatory Visualization

The following diagram illustrates the logical workflow for the preparation of a borate buffer solution.

Borate_Buffer_Preparation_Workflow cluster_prep Preparation Steps start Start weigh Weigh Sodium Tetraborate Pentahydrate & Boric Acid start->weigh 1 dissolve Dissolve in ~800 mL Deionized Water weigh->dissolve 2 cool Cool to Room Temperature dissolve->cool 3 calibrate_ph Calibrate pH Meter cool->calibrate_ph 4 measure_ph Measure pH of Solution calibrate_ph->measure_ph 5 adjust_ph Adjust pH with 0.1 M HCl or 0.1 M NaOH (if necessary) measure_ph->adjust_ph 6 final_volume Transfer to 1 L Volumetric Flask & Add Water to Mark measure_ph->final_volume 7 adjust_ph->measure_ph mix Mix Thoroughly final_volume->mix 8 store Store in a Sealed Container mix->store 9 end End store->end 10

Caption: Workflow for preparing a borate buffer solution.

References

Application Notes: Sodium Tetraborate Pentahydrate as a Crosslinking Agent for Polyvinyl Alcohol (PVA) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polyvinyl alcohol (PVA) is a biocompatible, water-soluble polymer extensively utilized in biomedical fields. When crosslinked, PVA forms hydrogels capable of retaining significant amounts of water, making them ideal for applications such as tissue engineering, wound dressings, and controlled drug delivery systems.[1][2] Sodium tetraborate (B1243019), commonly known as borax (B76245), serves as an effective and simple crosslinking agent for PVA.[3] The borate (B1201080) ions form reversible, dynamic cross-links with the hydroxyl groups on the PVA chains, creating a three-dimensional hydrogel network.[4] These physically crosslinked hydrogels exhibit unique properties like self-healing, shear-thinning behavior, and responsiveness to stimuli like pH, which are highly desirable for advanced biomedical applications.[3][5]

Mechanism of Crosslinking

The crosslinking of PVA with sodium tetraborate is a dynamic and reversible process. In an aqueous solution, borax hydrolyzes to form tetrahedral borate ions [B(OH)₄]⁻. These ions can then form "di-diol" complexes with the hydroxyl (-OH) groups present on different PVA polymer chains.[3][5] This interaction creates a transient, non-covalent bond that links the chains together, resulting in the formation of a viscoelastic hydrogel. The constant formation and breakage of these bonds under stimuli or stress are what give the hydrogel its characteristic self-healing and shear-thinning properties.[3]

G cluster_PVA1 PVA Chain 1 cluster_PVA2 PVA Chain 2 pva1_1 ---CH₂-CH--- pva1_oh1 OH borate B(OH)₄⁻ Borate Ion pva1_oh1:s->borate:n Di-diol Complex pva1_2 ---CH₂-CH--- pva1_oh2 OH pva1_oh2:s->borate:n pva2_1 ---CH-CH₂--- pva2_oh1 OH pva2_oh1:n->borate:s pva2_2 ---CH-CH₂--- pva2_oh2 OH pva2_oh2:n->borate:s caption Mechanism of PVA crosslinking by a borate ion.

Mechanism of PVA crosslinking by a borate ion.

Protocols

Protocol for Synthesis of PVA-Borax Hydrogel

This protocol describes a standard method for preparing a PVA-borax hydrogel by simple physical mixing.[6][7]

Materials:

  • Polyvinyl alcohol (PVA), medium molecular weight

  • Sodium tetraborate pentahydrate (or decahydrate/borax)

  • Distilled or deionized water

Equipment:

  • Magnetic stirrer with hot plate

  • Beakers or flasks

  • Weighing balance

  • Graduated cylinders

Procedure:

  • Prepare PVA Solution (e.g., 10% w/v):

    • Weigh 10 g of PVA powder and add it to a beaker containing 100 mL of distilled water.

    • Heat the solution to approximately 90-95°C while stirring continuously.

    • Maintain heating and stirring for 1-2 hours, or until the PVA powder is completely dissolved and the solution is clear and homogeneous.

    • Allow the PVA solution to cool down to room temperature.

  • Prepare Borax Solution (e.g., 4% w/v):

    • Weigh 4 g of sodium tetraborate and dissolve it in 100 mL of distilled water at room temperature.

    • Stir until the borax is fully dissolved.

  • Hydrogel Formation:

    • Slowly add the borax solution to the PVA solution while stirring. The volume ratio can be varied to achieve desired properties (a common starting point is a 10:1 ratio of PVA solution to borax solution).

    • Continue stirring for several minutes. A viscous hydrogel will form almost instantly.

    • Allow the hydrogel to rest for at least 30 minutes to ensure the crosslinking network is well-established.

G start Start prep_pva Prepare PVA Solution (e.g., 10% w/v) - Dissolve PVA in water - Heat to 90-95°C with stirring - Cool to room temperature start->prep_pva prep_borax Prepare Borax Solution (e.g., 4% w/v) - Dissolve Sodium Tetraborate in water - Stir until homogeneous start->prep_borax mix Mix Solutions - Slowly add Borax solution to PVA solution - Stir continuously prep_pva->mix prep_borax->mix form Hydrogel Formation - Viscous gel forms rapidly mix->form rest Resting/Curing - Let stand for >30 minutes form->rest end PVA-Borax Hydrogel Ready rest->end caption Workflow for the synthesis of a PVA-Borax hydrogel.

Workflow for the synthesis of a PVA-Borax hydrogel.
Protocol for Swelling Ratio Determination

Procedure:

  • Prepare a hydrogel sample of a known initial weight (W_d). The "dry" weight can be obtained after lyophilizing a freshly prepared sample.

  • Immerse the hydrogel sample in a beaker containing distilled water or a buffer solution (e.g., PBS) at a specific temperature (e.g., 37°C).

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record its weight (W_s).

  • Continue until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculate the swelling ratio (SR) using the formula:

    • SR (%) = [(W_s - W_d) / W_d] x 100

Data Presentation: Hydrogel Properties

The physicochemical properties of PVA-borax hydrogels can be tailored by adjusting the concentration of PVA and the crosslinking agent.

Table 1: Effect of PVA and Borax Concentration on Hydrogel Properties

PVA Concentration (wt%) Borax Concentration (wt%) Swelling Property Mechanical Property Reference(s)
4 2 Not specified Viscoelastic solid [8]
10 1-5 Swelling ratio decreases with increasing borax Compressive strength increases with borax [6]
10 4 Equilibrium Water Content (EWC) of 95.76% Compression set of 9.71% [6]
10 Not specified (Borate Ion Conc. 1.05 x 10⁻³ mM) Swelling Ratio of 116300% Not specified [3]

| 3 (Cellulose-based) | 1-5 | Swelling decreases with increasing borax | Crystallinity increases with borax (up to 3%) |[9] |

Note: The properties of hydrogels are highly dependent on the specific molecular weight of PVA and the precise preparation conditions.

Application in Controlled Drug Delivery

PVA-borax hydrogels are excellent candidates for controlled drug delivery systems due to their biocompatibility and stimuli-responsive nature.[1][10] The reversible borate ester bonds can be disrupted by changes in the local environment, such as a decrease in pH or the presence of molecules with diol groups (like glucose), leading to the release of an encapsulated drug.[5][11]

Drug Loading: Drugs can be loaded into the hydrogel matrix via two primary methods:

  • In-situ Loading: The therapeutic agent is dissolved in the PVA or borax solution before the crosslinking step.

  • Post-loading: The pre-formed hydrogel is soaked in a concentrated drug solution, allowing the drug to diffuse into the hydrogel network.

Release Mechanism: In an acidic environment (like a tumor microenvironment or intracellular lysosomes), the borate ester bonds are hydrolyzed, weakening the hydrogel network and facilitating drug release. Similarly, in the presence of high glucose concentrations, glucose molecules can competitively bind with the borate ions, displacing the PVA chains and triggering drug release.[5]

G cluster_loading Drug Loading Phase cluster_release Drug Release Phase drug Therapeutic Agent hydrogel_pre PVA + Borax Solution drug->hydrogel_pre In-situ Mixing loaded_hydrogel Drug-Loaded PVA-Borax Hydrogel hydrogel_pre->loaded_hydrogel stimuli Stimulus (e.g., Low pH, Glucose) loaded_hydrogel->stimuli Application to Target Site bond_break Borate Ester Bond Cleavage stimuli->bond_break drug_release Controlled Release of Therapeutic Agent bond_break->drug_release caption Conceptual workflow for drug delivery using PVA-Borax hydrogels.

Conceptual workflow for drug delivery using PVA-Borax hydrogels.

References

Application Notes and Protocols for the Use of Sodium Tetraborate Pentahydrate in Ceramic Glaze Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tetraborate (B1243019) pentahydrate, commonly known as borax (B76245) pentahydrate (Na₂B₄O₇·5H₂O), is a significant fluxing agent in the formulation of ceramic glazes. Its primary role is to lower the melting temperature of the glaze, allowing it to form a glassy coating on the ceramic body at lower firing temperatures. Beyond its fluxing action, it influences several critical glaze properties, including viscosity, thermal expansion, and the development of color and surface texture. These characteristics make it a versatile material for achieving a wide range of glaze effects. This document provides detailed application notes and experimental protocols for the systematic evaluation of sodium tetraborate pentahydrate in ceramic glaze formulations.

Role and Chemical Function

In ceramic glazes, the boron trioxide (B₂O₃) component of this compound acts as a glass former and a flux.[1][2] At high temperatures, it readily enters the silicate (B1173343) glass network, disrupting the silica (B1680970) structure and thereby reducing the overall melting point of the glaze.[3] This fluxing action is crucial for creating glazes that mature at earthenware and mid-range temperatures.

This compound also contributes to:

  • Reduced Viscosity: By breaking down the silica network, it lowers the viscosity of the molten glaze, which promotes a smoother, more even surface.[2][3]

  • Controlled Thermal Expansion: Boron has a low coefficient of thermal expansion (CTE), and its inclusion in a glaze formulation can help to lower the overall CTE of the glaze.[4][5] This is critical for ensuring a good "fit" between the glaze and the ceramic body, which helps to prevent crazing (a network of fine cracks in the glaze).[4][5]

  • Enhanced Color and Brilliance: Borates can act as a solvent for coloring oxides, leading to brighter and more vibrant colors.[5] They also contribute to a high gloss finish.

  • Improved Durability: The presence of boron can enhance the chemical and mechanical durability of the fired glaze.

Data Presentation: Effects of Varying this compound Concentration

The following tables are designed to be populated with experimental data from a line blend test, as detailed in the experimental protocols. This will allow for a systematic understanding of how varying the concentration of this compound affects key glaze properties.

Table 1: Effect of this compound on Glaze Melting Temperature (Cone Equivalent)

Glaze Formulation IDBase Glaze (%)This compound (%)Firing ConeObserved Melting Behavior
STP-01000
STP-2982
STP-4964
STP-6946
STP-8928
STP-109010

Table 2: Effect of this compound on Glaze Viscosity

Glaze Formulation IDThis compound (%)Specific GravityViscosity (seconds, Zahn Cup #4)Flow Test (mm)
STP-00
STP-22
STP-44
STP-66
STP-88
STP-1010

Table 3: Effect of this compound on Coefficient of Thermal Expansion (CTE)

Glaze Formulation IDThis compound (%)CTE (x 10⁻⁷/°C)Crazing/Shivering Observations
STP-00
STP-22
STP-44
STP-66
STP-88
STP-1010

Experimental Protocols

Protocol for a Line Blend Glaze Test

This protocol outlines a systematic method for evaluating the effect of adding this compound to a base glaze.[6][7][8]

4.1.1. Materials and Equipment:

  • Base glaze recipe (a simple, well-documented recipe is recommended to start)

  • This compound

  • Distilled water

  • Digital scale (accurate to 0.01g)

  • Mixing containers

  • Sieve (100-mesh)

  • Test tiles (bisque-fired)

  • Electric kiln with pyrometric cones[3][9][10][11]

  • Permanent marker for labeling

4.1.2. Procedure:

  • Prepare the Base Glaze: Accurately weigh and dry-mix the components of the base glaze.

  • Create the Line Blend:

    • Prepare a series of six 100g batches of the dry glaze mixture.

    • Label the batches STP-0, STP-2, STP-4, STP-6, STP-8, and STP-10.

    • STP-0: 100g of the base glaze.

    • STP-2: 98g of the base glaze and 2g of this compound.

    • STP-4: 96g of the base glaze and 4g of this compound.

    • STP-6: 94g of the base glaze and 6g of this compound.

    • STP-8: 92g of the base glaze and 8g of this compound.

    • STP-10: 90g of the base glaze and 10g of this compound.

  • Glaze Preparation:

    • For each batch, add a consistent amount of distilled water (e.g., 70-80ml for a 100g dry batch) and mix thoroughly.

    • Pass each glaze slurry through a 100-mesh sieve to ensure a homogenous mixture.

    • Adjust the water content to achieve a consistent specific gravity across all samples.

  • Glaze Application:

    • Label the bisque-fired test tiles corresponding to each glaze formulation.

    • Apply an even coat of each glaze to the respective test tiles. Dipping is a common method for consistent application.

  • Firing:

    • Place the test tiles in the kiln, ensuring they are on a kiln shelf protected with kiln wash.

    • Include a series of pyrometric cones to accurately gauge the heatwork in the kiln.

    • Fire the kiln to the target temperature range for the base glaze.

  • Analysis:

    • After the kiln has cooled completely, carefully examine the fired test tiles.

    • Record the melting behavior, surface quality, color, and any defects for each formulation in the data tables.

    • Note the cone that has bent to the correct position to determine the maturing temperature of each glaze.

Protocol for Measuring Glaze Viscosity

4.2.1. Materials and Equipment:

  • Glaze slurries from the line blend experiment

  • Zahn cup (e.g., #4) or Ford cup

  • Stopwatch

  • Hydrometer or graduated cylinder and scale for specific gravity measurement

4.2.2. Procedure:

  • Measure Specific Gravity: For each glaze slurry, determine the specific gravity by measuring the weight of a known volume.

  • Measure Viscosity:

    • Thoroughly mix the glaze slurry to ensure it is homogenous.

    • Submerge the Zahn cup into the glaze slurry, ensuring it is completely full.

    • Lift the cup out of the glaze and simultaneously start the stopwatch.

    • Stop the stopwatch as soon as the continuous stream of glaze from the bottom of the cup breaks.

    • Record the time in seconds. This is the viscosity measurement.

    • Repeat the measurement three times for each glaze and calculate the average.

Protocol for Measuring Coefficient of Thermal Expansion (CTE)

A dilatometer is the standard instrument for measuring the CTE of ceramic materials.[1][12][13][14]

4.3.1. Materials and Equipment:

  • Fired glaze samples (prepared as small bars or rods)

  • Dilatometer

  • Calibration standard (e.g., fused silica)

4.3.2. Procedure:

  • Sample Preparation: Prepare small, uniform bars of each fired glaze from the line blend experiment.

  • Calibration: Calibrate the dilatometer according to the manufacturer's instructions using a material with a known CTE.

  • Measurement:

    • Place the glaze sample in the dilatometer.

    • Heat the sample at a controlled rate (e.g., 5°C/minute) to a temperature just below its softening point.

    • The dilatometer will record the change in length of the sample as a function of temperature.

  • Data Analysis: The instrument's software will typically calculate the CTE from the recorded data. The CTE is usually expressed in units of 10⁻⁷/°C.

Glaze Defects and Troubleshooting

The use of this compound, particularly in its raw, soluble form, can sometimes lead to glaze defects.

5.1. Crazing:

  • Cause: A mismatch in the CTE between the glaze and the ceramic body, where the glaze contracts more than the body during cooling.[4][5] While boron generally lowers the CTE, an improper balance with other glaze components can still lead to crazing.

  • Troubleshooting:

    • Slightly increase the silica content in the glaze.

    • Slightly decrease the feldspar (B12085585) content.

    • Increase the boron content in small increments if the initial amount is very low.[4][5]

5.2. Crawling:

  • Cause: The glaze pulls away from the body during firing, leaving bare patches. This can be caused by a dusty or oily bisque surface, or a glaze that is too thick or has a high surface tension. The solubility of borax can also contribute to crawling if it migrates to the surface during drying.[15][16][17]

  • Troubleshooting:

    • Ensure bisque ware is clean before glazing.

    • Apply a thinner, more even coat of glaze.

    • Add a small amount of a gum solution (e.g., CMC) to the glaze to improve adhesion.

    • Consider using a fritted source of boron to reduce solubility issues.

5.3. Blistering:

  • Cause: Gases escaping from the glaze or body during firing that get trapped. The use of soluble fluxes like borax can sometimes contribute to this.[4][15][18]

  • Troubleshooting:

    • Ensure the glaze is not applied too thickly.

    • Increase the soaking time at the peak firing temperature to allow bubbles to heal.

    • Consider a slower firing cycle.

    • Use a fritted source of boron.[4][15]

Visualizations

Glaze_Formulation_Workflow cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis A Define Base Glaze Recipe B Prepare Dry Ingredients A->B C Create Line Blend with This compound B->C D Add Water and Sieve C->D E Apply Glaze to Test Tiles D->E H Measure Viscosity D->H F Fire in Kiln with Cones E->F G Visual Inspection (Melting, Defects) F->G I Measure CTE (Dilatometry) F->I J Record Data G->J H->J I->J

Caption: Experimental workflow for evaluating this compound in a glaze.

Boron_Function cluster_effects Effects on Molten Glaze cluster_properties Impact on Fired Glaze Properties STP Sodium Tetraborate Pentahydrate Flux Acts as a Flux STP->Flux Viscosity Reduces Viscosity STP->Viscosity CTE Lowers CTE (Reduces Crazing) STP->CTE Color Enhances Color Development STP->Color Melt Lowers Melting Temperature Flux->Melt Surface Smooth, Glossy Surface Viscosity->Surface

Caption: Role of this compound in ceramic glaze formulation.

Glaze_Defects cluster_defects Potential Glaze Defects cluster_causes Primary Causes STP Excess or Improper Use of This compound Crazing Crazing STP->Crazing Crawling Crawling STP->Crawling Blistering Blistering STP->Blistering CTE_Mismatch CTE Mismatch Crazing->CTE_Mismatch Solubility High Solubility/ Migration Crawling->Solubility Gas Gas Evolution Blistering->Gas

Caption: Potential glaze defects associated with this compound.

References

Application Notes and Protocols: Sodium Tetraborate Pentahydrate in Fire Retardant Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tetraborate (B1243019) pentahydrate, commonly known as borax (B76245) pentahydrate (Na₂B₄O₇·5H₂O), is a widely utilized inorganic salt in the formulation of fire retardant materials. Its efficacy, low cost, and relatively low toxicity make it a compelling choice for imparting fire resistance to a variety of substrates, particularly cellulosic materials such as wood, cotton, and paper.[1][2] This document provides detailed application notes, experimental protocols, and performance data for researchers and scientists working on the development of advanced fire retardant materials.

Mechanism of Action

The fire retardant mechanism of sodium tetraborate pentahydrate is a multi-faceted process involving both physical and chemical actions upon exposure to heat.[1]

  • Release of Water of Hydration: Upon heating, the pentahydrate form releases its five molecules of water. This endothermic process absorbs heat, cooling the material at the ignition point. The released water vapor also dilutes the flammable gases in the combustion zone, reducing their concentration below the lower flammability limit.[1]

  • Formation of a Vitreous Glassy Layer: As the temperature increases, the anhydrous sodium tetraborate melts and forms a glassy, vitreous layer on the surface of the material.[1] This layer acts as a thermal barrier, insulating the underlying material from the heat source and restricting the flow of flammable volatiles that fuel the fire.[1]

  • Promotion of Char Formation: Sodium tetraborate promotes the dehydration of cellulosic materials at lower temperatures, leading to the formation of a stable carbonaceous char. This char layer is less combustible than the original material and further insulates the substrate from heat and oxygen.

  • Synergistic Effects: this compound is often used in conjunction with boric acid. This combination exhibits a synergistic effect, with boric acid contributing to char formation at lower temperatures and suppressing smoldering combustion, while borax is more effective at higher temperatures in forming a protective glassy layer.[3]

G cluster_0 Heat Exposure cluster_1 Physical & Chemical Actions cluster_2 Fire Retardant Effects A This compound B Release of Water Vapor A->B Endothermic Decomposition C Formation of Molten Borate A->C Melting E Cooling Effect & Dilution of Flammable Gases B->E D Catalytic Dehydration of Substrate C->D Interaction with Substrate F Formation of Protective Glassy Layer C->F G Promotion of Char Formation D->G H Insulation & Reduced Fuel Supply F->H G->H

Mechanism of action for this compound.

Applications

This compound is utilized as a fire retardant in a diverse range of materials:

  • Cellulosic Materials: This is the primary application area and includes solid wood, plywood, particleboard, and other wood composites.[4] It is also extensively used for cotton, paper, and cellulose (B213188) insulation.[2]

  • Textiles: Primarily for natural fibers like cotton and cotton-polyester blends.[5]

  • Polymers: It can be incorporated into some polymer systems, often as part of a synergistic flame retardant package.

  • Coatings: Used in the formulation of intumescent and fire-retardant paints and coatings.[6][7][8]

Quantitative Performance Data

The following tables summarize the fire retardant performance of materials treated with this compound, often in combination with boric acid.

Table 1: Cone Calorimetry Data for Wood-Based Materials

MaterialTreatmentPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Time to Ignition (TTI) (s)
Wood Fiber/HDPE CompositeUntreated3456429
Wood Fiber/HDPE Composite10% APP + 5% Borax/Boric Acid141 (-59%)33 (-48%)47 (+62%)
Southern PineUntreated~250-300~80-100~30-40
Southern Pine7.5% Borax/Boric Acid Add-onSignificantly ReducedSignificantly ReducedIncreased

Data synthesized from multiple sources. The percentage change is in comparison to the untreated material.

Table 2: Flammability of Cotton Fabric Treated with Boron Compounds

TreatmentLimiting Oxygen Index (LOI) (%)Afterflame Time (s)Char Length (cm)
Untreated Cotton18.0Burns completelyBurns completely
Cotton + Borax/Boric Acid/Disodium Hydrogen Phosphate28.30Reduced
Cotton + Hydrated Sodium Metaborate28.5< 1Reduced

Data synthesized from multiple sources.[5]

Experimental Protocols

Preparation and Application of Fire Retardant Solution (Impregnation Method for Wood)

Objective: To impregnate wood samples with a this compound and boric acid solution to a target retention level.

Materials:

  • This compound (Na₂B₄O₇·5H₂O)

  • Boric acid (H₃BO₃)

  • Distilled water

  • Wood samples (e.g., Southern Pine), conditioned to a constant weight

  • Vacuum/pressure impregnation vessel

  • Drying oven

Protocol:

  • Solution Preparation: Prepare an aqueous solution with a specific concentration of this compound and boric acid. A common weight ratio is 7:3 borax to boric acid. The total solute concentration will depend on the target retention level. For example, to achieve a 7.5% add-on by weight, a solution concentration of approximately 10-15% may be required, depending on the wood's permeability.[3]

  • Initial Weighing: Weigh the conditioned wood samples (W_initial).

  • Impregnation: a. Place the wood samples in the impregnation vessel. b. Apply a vacuum of at least -85 kPa for 30-60 minutes to remove air from the wood structure. c. Introduce the fire retardant solution into the vessel while maintaining the vacuum until the samples are fully submerged. d. Release the vacuum and apply a pressure of 1000-1200 kPa for 60-120 minutes to force the solution into the wood.

  • Final Weighing and Retention Calculation: a. Remove the samples from the vessel and weigh them immediately (W_wet). b. Dry the treated samples in an oven at a low temperature (e.g., 60°C) until they reach a constant weight (W_final). c. Calculate the retention level as a percentage add-on: Retention (%) = [(W_final - W_initial) / W_initial] * 100.

  • Conditioning: Condition the treated and dried samples at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) before fire testing.

Cone Calorimetry (ASTM E1354)

Objective: To measure the heat release rate, smoke production, and other combustion parameters of a material when exposed to a controlled radiant heat source.

Apparatus: Cone calorimeter

Protocol:

  • Sample Preparation: Prepare samples to the standard dimensions (typically 100 mm x 100 mm with a thickness up to 50 mm). Condition the samples as described above.

  • Calibration: Calibrate the cone calorimeter according to the manufacturer's specifications.

  • Test Execution: a. Mount the specimen in the holder and place it on the load cell. b. Expose the specimen to a specified heat flux (e.g., 35 or 50 kW/m²). c. A spark igniter is used to ignite the pyrolysis gases. d. The test continues until flaming ceases or for a predetermined duration.

  • Data Collection: The instrument continuously records heat release rate, mass loss, smoke production, and concentrations of combustion gases (e.g., CO, CO₂).

Limiting Oxygen Index (LOI) Test (ASTM D2863)

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of a material.

Apparatus: LOI apparatus

Protocol:

  • Sample Preparation: Prepare a specimen of the material according to the standard's specifications.

  • Test Execution: a. Place the specimen vertically in the glass chimney of the apparatus. b. Introduce a mixture of oxygen and nitrogen into the chimney from the bottom at a controlled flow rate. c. Ignite the top of the specimen with a flame. d. Adjust the oxygen concentration in the gas mixture until the flame on the specimen is just extinguished.

  • Data Analysis: The LOI is expressed as the percentage of oxygen in the final gas mixture. A higher LOI value indicates better flame retardancy.

G cluster_0 Formulation Development cluster_1 Application & Testing cluster_2 Analysis & Optimization A Define Substrate & Performance Targets B Select FR System (e.g., Borax/Boric Acid) A->B C Determine Concentration Range B->C D Prepare & Apply FR Solution C->D E Conduct Fire Retardancy Tests (LOI, Cone, etc.) D->E F Evaluate Other Properties (e.g., Mechanical) D->F G Analyze Performance Data E->G F->G H Compare with Performance Targets G->H I Optimize Formulation (Adjust Concentration/Ratio) H->I If targets not met J Finalized Formulation H->J If targets met I->C

Logical workflow for fire retardant formulation development.

Conclusion

This compound, particularly when used in conjunction with boric acid, is a highly effective and economical fire retardant for a wide range of materials, most notably those of cellulosic origin. Its multifaceted mechanism of action, involving the release of water, formation of a protective glassy layer, and promotion of char, contributes to its robust fire retardant properties. The quantitative data and experimental protocols provided in these notes offer a solid foundation for researchers and scientists to develop and evaluate new and improved fire retardant materials incorporating this versatile boron compound.

References

Application Notes: The Role of Sodium Tetraborate Pentahydrate in Borosilicate Glass Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Borosilicate glass is a class of glass renowned for its exceptional thermal shock resistance, chemical durability, and optical clarity.[1] These properties make it an indispensable material in research, pharmaceuticals, and various industrial applications, from laboratory glassware to cookware and lighting.[1][2] The unique characteristics of borosilicate glass are primarily derived from its chemical composition, where boron trioxide (B₂O₃) is a principal constituent alongside silica (B1680970) (SiO₂).[1] Sodium tetraborate (B1243019) pentahydrate (Na₂B₄O₇·5H₂O), commonly known as borax (B76245) pentahydrate, is a crucial raw material in the synthesis of this glass. It serves as an efficient source for both boron trioxide, the network former responsible for the glass's signature properties, and sodium oxide (Na₂O), a fluxing agent that modifies the glass network and facilitates melting.[2][3]

These notes provide a detailed overview of the multifaceted role of sodium tetraborate pentahydrate in the synthesis of borosilicate glass, present quantitative data on typical compositions and properties, and offer detailed experimental protocols for its use in laboratory and industrial settings.

The Functional Role of this compound

This compound is a dual-function component in the glass batch. Upon heating, it decomposes and integrates into the silicate (B1173343) melt, contributing both B₂O₃ and Na₂O.

  • Source of Boron Trioxide (B₂O₃):

    • Lowers Thermal Expansion: B₂O₃ is the primary agent responsible for the very low coefficient of thermal expansion in borosilicate glasses (typically around 3.3 × 10⁻⁶ K⁻¹).[1] This structural integration minimizes the material stresses caused by temperature gradients, conferring high resistance to thermal shock.[1][4]

    • Network Former: Boron is incorporated into the silicate glass network, where it can exist in both three-fold (trigonal) and four-fold (tetrahedral) coordination.[5] This complex structure contributes to the glass's stability and unique properties.

    • Inhibits Devitrification: The presence of borates helps prevent the crystallization of the glass during cooling, ensuring an amorphous and transparent final product.[2]

    • Enhances Durability: B₂O₃ improves the aqueous durability and chemical resistance of the glass, which is critical for laboratory and pharmaceutical applications.[2]

  • Source of Sodium Oxide (Na₂O):

    • Fluxing Agent: Like other alkali oxides, Na₂O acts as a powerful flux, breaking Si-O-Si bonds in the silica network. This action significantly lowers the viscosity and melting temperature of the batch, reducing the energy required for processing, which typically occurs at temperatures above 1500°C.[6][7][8]

    • Economic Advantage: In compositions where a certain level of alkali is permitted, using this compound can be more economical than using boric acid, as it provides both the essential borate (B1201080) and a portion of the required flux.[2][3]

The diagram below illustrates the key contributions of this compound to the final properties of borosilicate glass.

G cluster_input Raw Material cluster_components Chemical Contribution cluster_properties Impact on Glass Properties Na2B4O7_5H2O Sodium Tetraborate Pentahydrate B2O3 Boron Trioxide (B₂O₃) Na2B4O7_5H2O->B2O3 Provides Na2O Sodium Oxide (Na₂O) Na2B4O7_5H2O->Na2O Provides Prop1 Low Thermal Expansion (Thermal Shock Resistance) B2O3->Prop1 Prop2 Improved Chemical Durability B2O3->Prop2 Prop3 Lower Melting Temperature B2O3->Prop3 Aids Prop4 Inhibition of Devitrification B2O3->Prop4 Na2O->Prop3

Caption: Functional role of this compound.

Quantitative Data

The precise ratio of raw materials dictates the final properties of the glass. The following tables summarize typical compositions and key physical properties of standard borosilicate glass.

Table 1: Typical Composition of Borosilicate Glass

ComponentChemical FormulaComposition (wt%)Function
SilicaSiO₂70 - 80%Forms the glass network backbone[6]
Boron TrioxideB₂O₃7 - 13%Reduces thermal expansion, aids melting[2][6]
Sodium OxideNa₂O4 - 8%Lowers melting temperature (flux)[6]
Aluminum OxideAl₂O₃2 - 7%Enhances durability and chemical resistance[6]

Table 2: Key Physical Properties of Borosilicate Glass

PropertyValueReference
Melting Point~1650 °C[1]
Softening Point~820 °C
Coefficient of Thermal Expansion (20 °C)3.3 x 10⁻⁶ K⁻¹[1]
Density2.23 g/cm³
Young's Modulus64 GPa
Refractive Index1.47 - 1.53[9]

Experimental Protocols

Two primary methods for synthesizing borosilicate glass using a borate source are detailed below. The first is a traditional high-temperature melt-quenching process, while the second is a lower-temperature solid-state reaction suitable for small-scale laboratory synthesis.

Protocol 1: High-Temperature Melt Synthesis of Borosilicate Glass

This protocol describes the conventional industrial process for producing high-quality borosilicate glass.

Materials:

  • Silica Sand (SiO₂), high purity

  • This compound (Na₂B₄O₇·5H₂O)

  • Soda Ash (Na₂CO₃)

  • Aluminum Oxide (Al₂O₃)

  • High-temperature furnace (>1600°C capability)

  • Platinum or ceramic crucible

  • Molds for casting (e.g., graphite)

  • Annealing oven

Methodology:

  • Raw Material Preparation:

    • Calculate the required mass of each raw material to achieve the target oxide composition (e.g., 75% SiO₂, 12% B₂O₃, 8% Na₂O, 5% Al₂O₃). Remember that this compound contributes both Na₂O and B₂O₃.

    • Thoroughly mix the powdered raw materials in a blender or mixer to ensure a homogenous batch.[7][10]

  • Melting and Refining:

    • Transfer the mixed batch into a platinum or high-purity ceramic crucible.

    • Place the crucible in a high-temperature furnace and heat to 1500-1600°C.[7]

    • Maintain this temperature until the entire batch is molten and free of solid particles.

    • Hold the molten glass at this temperature for several hours to refine it, allowing trapped gas bubbles (like CO₂) to escape, ensuring optical clarity.[8][10]

  • Forming:

    • Carefully pour the molten glass from the furnace into a pre-heated mold of the desired shape.[11]

  • Annealing:

    • Immediately transfer the molded glass into an annealing oven pre-heated to approximately 560°C.[12]

    • Hold at this temperature for a period dependent on the glass thickness to ensure uniform temperature distribution.

    • Slowly cool the glass to room temperature over several hours or days.[7][10] This controlled cooling process is critical to relieve internal thermal stresses and prevent future fracture.[10]

The workflow for this protocol is visualized in the diagram below.

G cluster_prep Preparation cluster_process Process cluster_output Output A Raw Materials (SiO₂, Na₂B₄O₇·5H₂O, Al₂O₃, etc.) B Weighing and Mixing A->B C Melting (>1500°C) B->C D Refining (Bubble Removal) C->D E Forming (Pouring/Molding) D->E F Annealing (Controlled Cooling) E->F G Final Borosilicate Glass Product F->G

Caption: High-Temperature Melt Synthesis Workflow.

Protocol 2: Low-Cost Solid-State Synthesis

This protocol is adapted from a method for producing sodium borosilicate glass at a lower temperature using biogenic silica and this compound.[13]

Materials:

  • Silica Source (e.g., high-purity fumed silica, or extracted biogenic silica)

  • This compound (Na₂B₄O₇·5H₂O)

  • Mortar and pestle or ball mill

  • Furnace (≥900°C capability)

  • Ceramic crucible

Methodology:

  • Precursor Preparation:

    • Determine the desired molar ratio of SiO₂ to Na₂B₄O₇·5H₂O.

    • Weigh the appropriate amounts of the silica source and this compound.

  • Mixing:

    • Combine the precursors in a mortar and pestle or a ball mill.

    • Grind the mixture thoroughly to ensure intimate contact between the particles. This is critical for a successful solid-state reaction.

  • Calcination:

    • Transfer the homogenous mixture to a ceramic crucible.

    • Place the crucible in a furnace and heat to 900°C. The melting point of sodium tetraborate is around 743°C, so the reaction proceeds in a solid-liquid state.[13]

    • Hold the temperature at 900°C for a sufficient duration (e.g., 2-4 hours) to allow the reaction to complete.[13]

  • Cooling:

    • Turn off the furnace and allow the crucible and its contents to cool to room temperature naturally within the furnace.

    • The resulting product will be a transparent sodium borosilicate glass.[13]

This method offers a more accessible, lower-energy route for synthesizing borosilicate materials for research purposes, although the resulting glass may have different properties compared to high-temperature melts.

References

Application Notes and Protocols for Sodium Tetraborate Pentahydrate in Nanomaterial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of nanoparticle synthesis, it is crucial to distinguish between sodium tetraborate (B1243019) pentahydrate (Na₂B₄O₇·5H₂O), commonly known as borax (B76245), and sodium borohydride (B1222165) (NaBH₄). While both are boron-containing compounds, their chemical properties and roles in nanoparticle synthesis are distinctly different. Sodium borohydride is a strong reducing agent widely employed for the chemical reduction of metal salts to form metallic nanoparticles, such as gold and silver. In contrast, sodium tetraborate pentahydrate is a much weaker reducing agent and is not typically used for this purpose.

However, recent research has unveiled specialized applications for this compound in nanomaterial science, where it functions not as a primary reducing agent, but as a structure-directing agent, a precursor for boron-containing nanoparticles, and a crosslinking agent in the formation of polymer nanocomposites. These applications are of significant interest to researchers and professionals in materials science and drug development.

This document provides detailed application notes and protocols for the utilization of this compound in these specialized areas of nanoparticle and nanomaterial synthesis.

Application Note I: Structure-Directing Agent for Hollow Nanoparticles

Overview

Sodium tetraborate (borax) has been identified as an effective structure-directing agent in the template-free synthesis of hollow metal oxide nanostructures.[1][2] This is a significant departure from conventional methods that often require sacrificial templates, which can be time-consuming and difficult to remove. The use of borax promotes the formation of hollow interiors within nanoparticles, a morphology that is highly desirable for applications in catalysis, drug delivery, and energy storage due to the high surface area and void space.

Mechanism of Action

In the synthesis of hollow copper(I) oxide (Cu₂O) nanospheres, borax facilitates an internal restructuring of the nanoparticles during their formation.[1][2] While the precise mechanism is still under investigation, it is believed that borax influences the dissolution and redeposition of the nanoparticle material in a way that favors the hollowing of the core. This process is distinct from Ostwald ripening and does not rely on a hard template. The resulting hollow Cu₂O nanospheres and Cu₂O-coated hollow copper single crystals exhibit enhanced electrocatalytic activities, for example, in glucose sensing.[1][2]

Quantitative Data Summary

The synthesis of hollow Cu₂O nanospheres directed by borax results in materials with distinct properties. The table below summarizes key parameters from a representative synthesis.

ParameterValueReference
Nanoparticle TypeHollow Cu₂O Nanospheres[1][2]
Role of BoraxStructure-Directing Agent[1][2]
Synthesis MethodScalable Template-Free Method[1][2]
ApplicationElectrocatalysis (Glucose Oxidation)[1][2]

Experimental Protocol: Synthesis of Hollow Cu₂O Nanospheres

This protocol describes a representative method for the synthesis of hollow copper(I) oxide nanospheres using sodium tetraborate as a structure-directing agent.

Materials:

  • Copper(II) salt precursor (e.g., Copper(II) chloride, CuCl₂)

  • Reducing agent (e.g., Ascorbic acid)

  • This compound (Borax)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Precursor Solution Preparation: Prepare an aqueous solution of the copper(II) salt precursor and an aqueous solution of this compound.

  • Mixing: In a reaction vessel, combine the copper(II) salt solution and the sodium tetraborate solution under vigorous stirring.

  • Reduction: Slowly add the reducing agent solution (e.g., ascorbic acid) to the mixture. The color of the solution should change, indicating the formation of copper oxide nanoparticles.

  • Hollowing Process: Continue stirring the reaction mixture at a controlled temperature. The presence of borax will promote the formation of hollow interiors within the newly formed nanoparticles.

  • Purification: After the reaction is complete, collect the nanoparticles by centrifugation.

  • Washing: Wash the collected nanoparticles multiple times with deionized water and ethanol to remove any unreacted reagents and byproducts.

  • Drying: Dry the purified hollow nanoparticles in a vacuum oven at a low temperature.

Workflow Diagram

Hollow_Nanoparticle_Synthesis cluster_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification Prep_Cu Prepare Copper(II) Salt Solution Mix Mix Copper Salt and Borax Solutions Prep_Cu->Mix Prep_Borax Prepare Borax Solution Prep_Borax->Mix Prep_Reducer Prepare Reducing Agent Solution Reduce Add Reducing Agent Prep_Reducer->Reduce Mix->Reduce Hollow Hollowing at Controlled Temperature Reduce->Hollow Centrifuge Centrifuge to Collect Nanoparticles Hollow->Centrifuge Wash Wash with Water and Ethanol Centrifuge->Wash Dry Dry under Vacuum Wash->Dry Final_Product Hollow Cu₂O Nanoparticles Dry->Final_Product

Caption: Workflow for the synthesis of hollow Cu₂O nanoparticles using borax.

Application Note II: Precursor for Boron-Containing Nanoparticles

Overview

Sodium tetraborate serves as a readily available and cost-effective precursor for the synthesis of boron and boron-containing nanoparticles, such as boron oxide, boron carbide, and aluminum borate (B1201080).[3][4][5] In these syntheses, borax provides the boron atoms, while a separate reducing agent or reaction medium is used to facilitate the formation of the nanoparticles.

Mechanism of Action

The synthesis of boron nanoparticles from borax typically involves a high-temperature reaction with a strong reducing agent. For example, in a "polyol-solvothermal" process, borax is used as the metal ion precursor, and glycerol (B35011) acts as the reducing agent.[3] This method allows for the formation of amorphous boron nanoparticles with a spherical morphology.[3] Similarly, boron carbide nanoparticles can be synthesized by the carbothermal reduction of borax or boric acid at high temperatures.

Quantitative Data Summary

The synthesis parameters for boron nanoparticles can be tuned to control their size and morphology.

ParameterValueReference
Nanoparticle TypeAmorphous Boron Nanoparticles[3]
Boron PrecursorSodium Tetraborate (Borax)[3]
Reducing AgentGlycerol[3]
Synthesis MethodPolyol-solvothermal[3]
Average Particle Size~5 nm[3]
MorphologySpherical[3]

Experimental Protocol: Synthesis of Amorphous Boron Nanoparticles

This protocol provides a representative method for synthesizing amorphous boron nanoparticles using borax as a precursor.

Materials:

  • This compound (Borax)

  • Glycerol

  • Polyvinylpyrrolidone (PVP, as a capping agent)

  • Acidic medium (to adjust pH)

  • Ethanol

Procedure:

  • Reaction Mixture: In a solvothermal reactor, dissolve borax and PVP in glycerol.

  • pH Adjustment: Adjust the pH of the mixture to acidic conditions (e.g., pH = 1) using a suitable acid.

  • Solvothermal Synthesis: Seal the reactor and heat it to the desired reaction temperature. Maintain the temperature for a specified duration to allow for the reduction of borate ions and the formation of boron nanoparticles.

  • Cooling: After the reaction, allow the reactor to cool down to room temperature.

  • Purification: Collect the synthesized boron nanoparticles by centrifugation.

  • Washing: Wash the nanoparticles with ethanol to remove residual glycerol and other impurities.

  • Drying: Dry the purified boron nanoparticles in a vacuum oven.

Workflow Diagram

Boron_Nanoparticle_Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification Mix_Reagents Dissolve Borax and PVP in Glycerol Adjust_pH Adjust pH to Acidic Mix_Reagents->Adjust_pH Solvothermal Solvothermal Reaction at High Temperature Adjust_pH->Solvothermal Cool Cool to Room Temperature Solvothermal->Cool Centrifuge Centrifuge to Collect Nanoparticles Cool->Centrifuge Wash Wash with Ethanol Centrifuge->Wash Dry Dry under Vacuum Wash->Dry Final_Product Amorphous Boron Nanoparticles Dry->Final_Product Nanocomposite_Fabrication cluster_prep Preparation cluster_fabrication Fabrication PVA_Sol Prepare PVA Solution Disp_Filler Disperse Nanofiller in PVA Solution PVA_Sol->Disp_Filler Crosslink Add Borax Solution to Crosslink Disp_Filler->Crosslink Borax_Sol Prepare Borax Solution Borax_Sol->Crosslink Cast Cast the Hydrogel Crosslink->Cast Dry Dry to Form Film Cast->Dry Final_Product PVA/Borax Nanocomposite Dry->Final_Product

References

Borate-Based Buffers: High-Speed, High-Resolution Electrophoresis of DNA and RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Conventional Tris-based buffers such as TBE (Tris-borate-EDTA) and TAE (Tris-acetate-EDTA) have long been the standard for nucleic acid electrophoresis.[1][2][3] However, their use is often associated with limitations such as heat generation at high voltages, which can lead to gel melting, sample denaturation, and compromised resolution.[1][4] Borate-based buffers, including Sodium Borate (B1201080) (SB) and Lithium Borate (LB), have emerged as superior alternatives that permit high-voltage electrophoresis, significantly reducing run times while maintaining or even improving resolution.[5][6]

Recent studies have highlighted the advantages of borate buffers, which exhibit lower conductivity and consequently generate less heat during electrophoresis.[3][6] This allows for the application of higher voltages (up to 35 V/cm) compared to the 5-10 V/cm limits of traditional buffers, dramatically shortening separation times.[1][3] For instance, a typical DNA gel run can be completed in 10-30 minutes using a borate buffer, a significant improvement over the hours often required with TAE or TBE.[7] Furthermore, borate buffers have been shown to provide sharp, well-resolved DNA bands and are compatible with downstream applications such as gel extraction and purification.[6][7]

While extensively validated for DNA analysis, the application of borate buffers in RNA electrophoresis is also gaining traction. Borate-based systems can serve as an effective, less hazardous alternative to traditional MOPS-based denaturing RNA electrophoresis.[4][8] Notably, borax-based buffers have been shown to exhibit denaturing-like properties, allowing for the effective separation of RNA molecules with resolution comparable to formaldehyde-based methods.[9]

This document provides detailed recipes, protocols, and comparative data for the preparation and use of borate-based buffers for both DNA and RNA electrophoresis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of various electrophoresis buffers, providing a clear comparison for researchers to select the optimal buffer for their specific application.

Table 1: Buffer Recipes

Buffer NameStock ConcentrationPreparation of 1L of Stock SolutionWorking Concentration
Sodium Borate (SB) 20X8g Sodium Hydroxide (NaOH) + 47g Boric Acid (H₃BO₃) in dH₂O.[10] Some protocols suggest 38.17g Sodium Borate decahydrate (B1171855) + 33g Boric Acid.1X
Lithium Borate (LB) 20X8.392g Lithium Hydroxide monohydrate (LiOH·H₂O) + 36g Boric Acid (H₃BO₃) in dH₂O.[11]1X
Lithium Acetate-Borate (LAB) 25X16.5g Lithium Acetate (LiC₂H₃O₂) + 15.46g Boric Acid (H₃BO₃) in dH₂O.[12]1X
Tris-acetate-EDTA (TAE) 50X242g Tris base + 57.1mL Glacial Acetic Acid + 100mL 0.5M EDTA (pH 8.0) in dH₂O.[12]1X
Tris-borate-EDTA (TBE) 10X108g Tris base + 55g Boric Acid + 40mL 0.5M EDTA (pH 8.0) in dH₂O.[12]0.5X or 1X

Table 2: Performance Comparison for DNA Electrophoresis

ParameterSodium Borate (SB) / Lithium Borate (LB)TAETBE
Recommended Voltage 5-50 V/cm[6]5-10 V/cm[12]5-10 V/cm[12]
Typical Run Time 10-30 minutes[7]1-3 hours1-3 hours
Heat Generation Low[3][6]HighModerate
Resolution (Small Fragments, <2kb) High[1][11]ModerateHigh[1][13]
Resolution (Large Fragments, >2kb) Moderate (Improved with LAB)[12]High[13]Low[13]
DNA Recovery from Gel Good[6]GoodPoor (Borate can inhibit enzymes)[3][13]

Table 3: Performance Comparison for RNA Electrophoresis

ParameterBorate-Based Buffers (e.g., Sodium Borate)MOPS-based Buffer
Denaturing Agent Can exhibit denaturing-like properties[9]Requires formaldehyde[8][14]
Safety Less hazardous (avoids formaldehyde)[9]Hazardous (uses formaldehyde)[14]
Resolution Comparable to formaldehyde (B43269) methods[9]High
Run Time Fast (e.g., 10 min at 40 V/cm)[4]Slower
Protocol Simplicity Simpler, may eliminate pre-treatment steps[9]More complex

Experimental Protocols

Protocol 1: Preparation of Borate Buffer Stock Solutions

1.1. 20X Sodium Borate (SB) Buffer

  • To prepare 1L of 20X SB buffer, add 8g of solid Sodium Hydroxide (NaOH) and 47g of Boric Acid (H₃BO₃) to 900mL of distilled water (dH₂O).[10]

  • Use a magnetic stirrer to dissolve the components completely. Gentle heating may be required to fully dissolve the boric acid.[10]

  • Adjust the final volume to 1L with dH₂O. The pH should be approximately 8.2.[10]

  • Store the 20X stock solution at room temperature.

1.2. 20X Lithium Borate (LB) Buffer

  • To prepare 1L of 20X LB buffer, add 8.392g of Lithium Hydroxide monohydrate (LiOH·H₂O) and 36g of Boric Acid (H₃BO₃) to 950mL of dH₂O.[11]

  • Stir until fully dissolved.

  • Adjust the final volume to 1L with dH₂O. The pH should be near 8.2.[11]

  • Store the 20X stock solution at room temperature.

1.3. 25X Lithium Acetate-Borate (LAB) Buffer

  • To prepare 1L of 25X LAB buffer, add 16.5g of Lithium Acetate (ensure it is the dihydrate form) and 15.46g of Boric Acid (H₃BO₃) to dH₂O.[12]

  • Stir until all components are dissolved.

  • Bring the final volume to 1L with dH₂O.

  • Ensure the pH is between 6.5 and 7.0.[12]

  • Store the 25X stock solution at room temperature.

Protocol 2: DNA Agarose (B213101) Gel Electrophoresis with Borate Buffer
  • Gel Preparation:

    • Dilute the 20X SB or LB stock buffer to a 1X working solution with dH₂O.

    • Weigh the desired amount of agarose (e.g., 1g for a 1% 100mL gel) and add it to the 1X borate buffer.

    • Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved.

    • Allow the solution to cool to approximately 60°C.

    • Add a nucleic acid stain (e.g., ethidium (B1194527) bromide or a safer alternative) to the desired concentration.

    • Pour the agarose solution into a gel casting tray with combs and allow it to solidify for at least 30 minutes.

  • Electrophoresis:

    • Place the solidified gel in the electrophoresis tank and cover it with 1X borate running buffer to a depth of 3-5 mm above the gel surface.

    • Prepare DNA samples by mixing them with a 6X loading dye.

    • Carefully load the samples into the wells of the gel.

    • Connect the electrophoresis unit to a power supply and run the gel at a high voltage (e.g., 10-35 V/cm). A typical run for a mini-gel might be at 200V for 10-15 minutes.[1]

    • Monitor the migration of the dye front to determine the run time.

  • Visualization:

    • After electrophoresis is complete, place the gel on a UV transilluminator to visualize the DNA bands.

    • Document the results using a gel imaging system.

Protocol 3: Denaturing RNA Agarose Gel Electrophoresis with Borate Buffer
  • Gel Preparation (Denaturing):

    • Prepare a 1X working solution of Sodium Borate or Lithium Borate buffer.

    • For a 1% denaturing agarose gel, add 1g of agarose to the appropriate volume of 1X borate buffer.

    • This method can be performed without traditional denaturants like formaldehyde due to the denaturing-like properties of borax.[9] For enhanced denaturation, a formamide-based loading buffer is recommended.[15]

    • Heat the mixture until the agarose is dissolved.

    • Cool to ~60°C, add a nucleic acid stain if desired, and pour the gel.

  • RNA Sample Preparation:

    • Mix the RNA sample with a formamide-based RNA loading dye.[15]

    • Heat the RNA-dye mixture at 70°C for 2 minutes to denature the RNA, then immediately place it on ice for 2 minutes.[4]

  • Electrophoresis:

    • Submerge the gel in 1X borate running buffer.

    • Load the denatured RNA samples into the wells.

    • Run the gel at a high voltage. For example, 40 V/cm for 10 minutes has been shown to be effective.[4]

  • Visualization:

    • Visualize the RNA bands using a UV transilluminator and document the results. The integrity of total RNA can be assessed by the sharpness and ratio of the ribosomal RNA bands.

Diagrams

Buffer_Preparation_Workflow Workflow for Preparing Borate Electrophoresis Buffers cluster_start Start cluster_mixing Buffer Preparation cluster_end Storage start Weigh Solid Reagents (e.g., Boric Acid, NaOH, LiOH) dissolve Dissolve in dH₂O with Magnetic Stirring start->dissolve adjust_volume Adjust to Final Volume with dH₂O dissolve->adjust_volume check_ph Check pH (Optional, typically ~8.2) adjust_volume->check_ph store Store 20X/25X Stock Solution at Room Temp. check_ph->store

Caption: Workflow for preparing borate electrophoresis buffers.

Electrophoresis_Workflow Nucleic Acid Electrophoresis with Borate Buffer cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis prep_buffer Prepare 1X Borate Buffer from Stock prep_gel Prepare Agarose Gel with 1X Borate Buffer prep_buffer->prep_gel load_sample Load Samples into Gel Wells prep_gel->load_sample prep_sample Prepare DNA/RNA Samples with Loading Dye (Denature RNA) prep_sample->load_sample run_gel Run Electrophoresis at High Voltage (e.g., 10-35 V/cm) load_sample->run_gel visualize Visualize Bands under UV Light run_gel->visualize document Document Results visualize->document

Caption: Workflow for nucleic acid electrophoresis.

References

Application Notes and Protocols for Sodium Tetraborate Pentahydrate in Enzyme Kinetics Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of sodium tetraborate (B1243019) pentahydrate, commonly known as borax (B76245), as a buffering agent in enzyme kinetics assays. Detailed protocols, data presentation, and visual diagrams are included to facilitate understanding and implementation in a laboratory setting.

Introduction

The selection of an appropriate buffer is critical for the success and reliability of enzyme assays. The buffer system maintains a stable pH, which is crucial for enzyme activity and stability, and can also directly influence enzyme kinetics.[1] Sodium tetraborate, often used as a borate (B1201080) buffer, is particularly useful for assays requiring alkaline conditions, a range where commonly used phosphate (B84403) buffers are less effective.[1]

Properties of Sodium Tetraborate Pentahydrate

This compound is a colorless or white, odorless crystalline powder.[2] It is soluble in water and creates a buffer system with an effective pH range of approximately 8.0 to 10.0.[1] This makes it a suitable choice for studying enzymes that exhibit optimal activity in alkaline environments, such as certain proteases and alkaline phosphatases.[1]

Applications in Enzyme Kinetics

Borate buffers are frequently employed in various enzyme assays. A notable example is the assay for Angiotensin-Converting Enzyme (ACE), where sodium borate buffer plays a dual role as the basal solution for the assay mixture and as the electrophoresis buffer in subsequent analyses.[3] The alkaline pH provided by the borate buffer is optimal for the activity of many enzymes, including some proteases that exhibit maximum activity at pH 9.5–10.5.

Advantages and Limitations

Advantages:

  • High pH Buffering: Sodium tetraborate is an excellent choice for maintaining a stable pH in the alkaline range (pH 8.0-10.0), where many other common buffers have poor buffering capacity.[1]

  • Component of Assay Systems: It is a key component in established protocols for certain enzymes like ACE.[3]

Limitations and Considerations:

  • Enzyme Inhibition: Borate can inhibit some enzymes. It is known to interact with hydroxyl groups of carbohydrates and glycoproteins, which can interfere with enzyme activity.[1] For example, borate competitively inhibits yeast alcohol dehydrogenase with respect to NAD+.[4][5] This occurs because borate can form a complex with the NAD+ coenzyme, thereby competing with the enzyme for this substrate.[4]

  • Interference with Metal Ions: Borate may interfere in assays involving certain metal ions.[1]

  • Temperature Dependence: The pKa of borate is temperature-dependent, so the final pH of the buffer should be verified at the temperature at which the enzyme assay will be performed.[1]

Data Presentation

The choice of buffer can significantly impact the kinetic parameters of an enzyme. Below is a summary of representative quantitative data for enzymes often assayed at alkaline pH.

EnzymeSubstrateBuffer (in original study)KmVmaxOptimal pHReference
Alkaline Phosphatase (rat jejunum)Naphthol-As-Bi-phosphateNot specified0.81 +/- 0.43 mM3.99 +/- 1.217 A8.3--INVALID-LINK--[6]
Alkaline Phosphatase (E. coli)p-nitrophenyl phosphateCarbonate Buffer0.0290 mM0.0254 mM/minNot specified--INVALID-LINK--[7]
Angiotensin-Converting EnzymeHippuryl-L-histidyl-L-leucineSodium Borate BufferNot specifiedNot specified8.3--INVALID-LINK--[3]

Experimental Protocols

Protocol 1: Preparation of 0.1 M Sodium Borate Buffer (pH 8.3)

This protocol describes the preparation of a 0.1 M sodium borate buffer, a common buffer for enzyme kinetic assays requiring alkaline conditions.

Materials:

  • Sodium Tetraborate Decahydrate (B1171855) (Na₂B₄O₇·10H₂O)

  • Boric Acid (H₃BO₃)

  • Deionized Water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and beakers

Procedure:

  • Prepare a 0.05 M solution of sodium tetraborate decahydrate: Dissolve 19.07 g of sodium tetraborate decahydrate in 1 L of deionized water.

  • Prepare a 0.2 M solution of boric acid: Dissolve 12.4 g of boric acid in 1 L of deionized water.

  • Mix the solutions: To prepare a 0.1 M borate buffer at pH 8.3, mix the 0.2 M boric acid and 0.05 M borax solutions in appropriate ratios. A common starting point is to add the boric acid solution to the borax solution while monitoring the pH with a calibrated pH meter until the desired pH of 8.3 is reached.

  • Verify pH: Ensure the final pH is measured at the temperature intended for the enzyme assay, as the pKa of borate is temperature-dependent.[1]

Protocol 2: Angiotensin-Converting Enzyme (ACE) Kinetic Assay

This protocol is adapted from established methods for determining ACE activity using a sodium borate buffer.[3]

Materials:

  • ACE (from rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • 0.1 M Sodium Borate Buffer (pH 8.3) containing 0.4 M NaCl

  • Trifluoroacetic acid (TFA) to stop the reaction

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • HPLC or Capillary Electrophoresis (CE) system for analysis

Procedure:

  • Prepare Reagents:

    • Dissolve HHL in the 0.1 M borate buffer to a final concentration of 5 mM.

    • Dissolve ACE in the 0.1 M borate buffer to a final concentration of 60 mU/mL.

  • Assay Setup:

    • In a microcentrifuge tube, add 45 µL of the HHL substrate solution.

    • Add 5 µL of deionized water (for control) or the inhibitor solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add 15 µL of the ACE solution to the pre-incubated mixture.

    • Incubate at 37°C for 30 minutes.

  • Terminate Reaction:

    • Stop the enzymatic reaction by adding 65 µL of trifluoroacetic acid.

  • Analysis:

    • Analyze the formation of the product, hippuric acid (HA), using an appropriate method such as HPLC or CE. The product is typically monitored at 228 nm.[3]

Protocol 3: Alkaline Phosphatase (ALP) Kinetic Assay (Representative)

This is a general protocol for an ALP assay. While the original study for the provided kinetic data may have used a different buffer, a borate buffer at a pH around 9-10 is also suitable for this enzyme.

Materials:

  • Alkaline Phosphatase (e.g., from E. coli)

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • 0.1 M Sodium Borate Buffer (pH 9.0)

  • 1N NaOH (Stop solution)

  • Spectrophotometer

  • Cuvettes or 96-well plate

  • Incubator or water bath at 37°C

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of pNPP in the 0.1 M borate buffer.

    • Prepare a series of dilutions of the pNPP stock solution to create a range of substrate concentrations for kinetic analysis.

    • Prepare a solution of ALP in the borate buffer.

  • Assay Setup:

    • In a cuvette or well of a microplate, add the desired volume of each pNPP dilution.

    • Add the borate buffer to reach the desired pre-initiation volume.

    • Pre-incubate the substrate solutions at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add a small, fixed volume of the ALP solution to each substrate concentration to start the reaction. Mix quickly.

  • Monitor Reaction:

    • Immediately place the cuvette or plate in a spectrophotometer and monitor the increase in absorbance at 405 nm over time. This wavelength corresponds to the formation of the product, p-nitrophenol.

    • Alternatively, for an endpoint assay, allow the reaction to proceed for a fixed amount of time (e.g., 15 minutes) and then stop the reaction by adding 1N NaOH.[8] Measure the final absorbance at 405 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot V₀ versus the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Buffer, Enzyme, and Substrate Solutions instrument_setup Set up Spectrophotometer (Wavelength, Temperature) mix Mix Buffer and Substrate instrument_setup->mix pre_incubate Pre-incubate at Assay Temperature mix->pre_incubate initiate Initiate Reaction with Enzyme pre_incubate->initiate monitor Monitor Absorbance Change Over Time initiate->monitor calc_rate Calculate Initial Reaction Velocity (V₀) monitor->calc_rate plot Plot V₀ vs. [Substrate] calc_rate->plot fit Fit Data to Michaelis-Menten Equation plot->fit determine_params Determine Km and Vmax fit->determine_params

Caption: General experimental workflow for an enzyme kinetics assay.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) (Target of Borate Buffer Assay) ACE->Angiotensin_II Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: Simplified signaling pathway of the Renin-Angiotensin System.

Borate_Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition by Borate E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES S Substrate (S) S->ES ES->E k_cat P Product (P) E_i Enzyme (E) EI Enzyme-Inhibitor Complex (EI) E_i->EI I Inhibitor (Borate-Substrate Complex) I->EI EI->E_i K_i explanation Borate complexes with the substrate (e.g., NAD+), preventing it from binding to the enzyme's active site.

Caption: Competitive inhibition mechanism of borate on certain enzymes.

References

Application Notes and Protocols: Sodium Tetraborate Pentahydrate in Metallurgical Flux

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tetraborate (B1243019) pentahydrate (Na₂B₄O₇·5H₂O), a hydrated form of borax, is a versatile and highly effective component in metallurgical fluxes. Its application spans a wide range of processes including smelting, refining, welding, brazing, and soldering. The efficacy of sodium tetraborate pentahydrate as a flux stems from its ability to dissolve metal oxides, lower the melting point of slags, and form a protective layer over molten metal, thereby preventing re-oxidation.[1][2][3] This document provides detailed application notes, quantitative data on its performance, and experimental protocols for evaluating its effectiveness in metallurgical applications.

Principle of Action

When heated, this compound loses its water of crystallization and decomposes to form anhydrous sodium tetraborate (Na₂B₄O₇) and then boric oxide (B₂O₃).[4] Boric oxide is a potent acidic fluxing agent that readily reacts with and dissolves basic metal oxides (e.g., FeO, CuO, ZnO) to form low-melting-point borate (B1201080) slags.[5][6] This cleansing action exposes the pure metal surface, facilitating the coalescence of molten metal droplets and the separation of impurities into the slag phase.[7] The resulting borosilicate slag is typically fluid at operating temperatures, allowing for easy removal.[6]

Key Functions:
  • Dissolves Metal Oxides: Acts as a solvent for a wide range of metallic oxides, cleaning the metal surface.[5][7]

  • Lowers Melting Point: Reduces the melting temperature of the charge, leading to energy savings.[6]

  • Reduces Slag Viscosity: Creates a fluid slag that is easily separated from the molten metal.[5]

  • Forms a Protective Barrier: Creates a glassy layer over the molten metal, preventing oxidation from the atmosphere.[2][3]

Data Presentation

The performance of this compound as a flux is primarily attributed to its boric oxide (B₂O₃) content. The following tables summarize the quantitative effects of B₂O₃ on key slag properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical FormulaNa₂B₄O₇·5H₂O[8]
Molecular Weight291.30 g/mol [9]
Boric Oxide (B₂O₃) Content47.8%[9]
Sodium Oxide (Na₂O) Content21.3%[9]
Water Content30.9%[9]
Melting Point200°C (decomposes)[10]

Table 2: Effect of B₂O₃ on the Viscosity of High-Magnesia Blast Furnace Slag

Base Slag Composition: 26.8% CaO, 38.1% SiO₂, 11.8% Al₂O₃, 23.6% MgO

B₂O₃ Content (%)Temperature for 0.5 Pa·s Viscosity (°C)Temperature for 2.5 Pa·s Viscosity (°C)Reference
013901367[1]
1212601100[1]

Table 3: Effect of B₂O₃ on the Viscosity of CaO–SiO₂–B₂O₃ Slag System

Base Slag Composition: CaO-SiO₂ with 12% Cr₂O₃, 3% Al₂O₃, 8% MgO; Basicity (CaO/SiO₂) = 2.0-2.5

B₂O₃ Content (%)Viscosity at 1600°C (Pa·s)Viscosity at 1650°C (Pa·s)Reference
3.02.00.4[11]
6.00.50.3[11]

Experimental Protocols

Protocol 1: Determination of Slag Viscosity using a Rotational Viscometer

Objective: To quantify the effect of this compound on the viscosity of a metallurgical slag at various temperatures.

Apparatus:

  • High-temperature rotational viscometer

  • Graphite or platinum crucible and spindle

  • Inert atmosphere furnace (e.g., argon)

  • Thermocouple

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Prepare a base slag composition representative of the intended application (e.g., a mixture of CaO, SiO₂, Al₂O₃, MgO).

    • Create a series of flux-containing slag samples by adding varying weight percentages of this compound to the base slag.

    • Thoroughly mix each sample to ensure homogeneity.

  • Viscometer Setup:

    • Place the crucible containing the slag sample into the furnace.

    • Lower the spindle into the crucible, ensuring it is immersed in the slag to the correct depth.

    • Purge the furnace with an inert gas (e.g., argon) to prevent oxidation.

  • Measurement:

    • Heat the furnace to the desired starting temperature (e.g., 1600°C) and allow the sample to fully melt and homogenize.

    • Begin rotating the spindle at a constant speed.

    • Record the torque required to rotate the spindle, which is proportional to the viscosity of the molten slag.

    • incrementally decrease the temperature, allowing the slag to stabilize at each temperature point before recording the torque.

    • Continue measurements until the slag begins to solidify or the torque exceeds the instrument's range.

  • Data Analysis:

    • Convert the torque readings to viscosity values (in Pa·s) using the viscometer's calibration constants.

    • Plot viscosity as a function of temperature for each slag composition.

    • Compare the viscosity curves to determine the effect of this compound concentration on slag fluidity.

Protocol 2: Evaluation of Flux Performance in Non-Ferrous Metal Refining

Objective: To assess the effectiveness of a this compound-based flux in removing impurities from a non-ferrous alloy.

Apparatus:

  • Induction or resistance furnace

  • Clay-graphite or ceramic crucible

  • Skimming tool

  • Ingot mold

  • Metallurgical microscope

  • Scanning Electron Microscope with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for chemical analysis

Procedure:

  • Melt Preparation:

    • Charge the crucible with a known weight of the non-ferrous metal or alloy scrap to be refined.

    • Heat the furnace to a temperature approximately 50-100°C above the liquidus temperature of the alloy.

  • Flux Addition and Treatment:

    • Once the metal is molten, add a pre-weighed amount of the this compound-based flux to the surface of the melt. The amount of flux can be a percentage of the metal weight (e.g., 1-5%).

    • Gently stir the flux into the molten metal for a set period (e.g., 5-10 minutes) to ensure thorough mixing and reaction with impurities.

  • Slag Removal and Casting:

    • Allow the slag to separate and float to the surface.

    • Carefully skim the slag from the surface of the molten metal using a pre-heated skimming tool.

    • Pour the cleaned molten metal into a pre-heated ingot mold and allow it to solidify.

  • Analysis:

    • Visual Inspection: Examine the surface of the cast ingot for any visible slag inclusions or surface defects.

    • Slag Analysis: Analyze the collected slag using SEM-EDS to identify the entrapped impurities.

    • Metal Analysis:

      • Take a sample from the cast ingot for chemical analysis using ICP-MS or AAS to determine the concentration of key impurities before and after flux treatment.

      • Prepare a cross-section of the ingot for metallographic examination to assess the reduction in non-metallic inclusions.

Visualizations

Chemical_Reaction_Pathway cluster_flux Flux Decomposition cluster_slag_formation Slag Formation cluster_purification Metal Purification Na2B4O7_5H2O Sodium Tetraborate Pentahydrate (Na₂B₄O₇·5H₂O) Na2B4O7 Anhydrous Sodium Tetraborate (Na₂B₄O₇) Na2B4O7_5H2O->Na2B4O7 Heat (-5H₂O) B2O3 Boric Oxide (B₂O₃) Na2B4O7->B2O3 Further Heat Borate_Slag Low Melting Point Borate Slag (e.g., FeB₂O₄) B2O3->Borate_Slag Metal_Oxide Metal Oxides (e.g., FeO, CuO, ZnO) Metal_Oxide->Borate_Slag Slag_Layer Slag Layer Borate_Slag->Slag_Layer Molten_Metal Molten Metal with Impurities Purified_Metal Purified Molten Metal Molten_Metal->Purified_Metal Impurity Removal

Caption: Chemical pathway of this compound fluxing action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample_Prep Prepare Base Slag and Flux-Containing Samples Crucible_Charge Charge Crucible with Metal/Alloy Sample_Prep->Crucible_Charge Heating Heat to Operating Temperature Crucible_Charge->Heating Flux_Addition Add Flux to Molten Metal Heating->Flux_Addition Stirring Stir for a Defined Period Flux_Addition->Stirring Slag_Separation Allow Slag to Separate Stirring->Slag_Separation Skimming Skim Slag Slag_Separation->Skimming Casting Cast Purified Metal Skimming->Casting Slag_Analysis SEM-EDS Analysis of Slag Skimming->Slag_Analysis Visual Visual Inspection of Ingot Casting->Visual Metal_Chem_Analysis ICP-MS/AAS of Metal Casting->Metal_Chem_Analysis Metallography Microstructural Analysis of Metal Casting->Metallography

Caption: Experimental workflow for evaluating metallurgical flux performance.

References

Application Notes and Protocols: Sodium Tetraborate Pentahydrate as a Versatile Precursor for the Synthesis of Boron Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tetraborate (B1243019) pentahydrate (Na₂B₄O₇·5H₂O), a readily available and cost-effective inorganic salt, serves as an excellent starting material for the synthesis of a diverse range of high-value boron compounds critical to the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the multi-step conversion of sodium tetraborate pentahydrate into boric acid, which is then utilized as a key precursor for the synthesis of boronic acids and their corresponding boronate esters. Furthermore, the application of these organoboron compounds in drug development is highlighted, with a specific focus on the synthesis of benzoxaboroles, a class of compounds with significant therapeutic potential. The provided protocols are designed to be clear, reproducible, and scalable for research and development purposes.

Introduction

Organoboron compounds, particularly boronic acids and their derivatives, have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their unique chemical properties, including their ability to participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), make them invaluable building blocks for the construction of complex molecular architectures found in many pharmaceutical agents. This compound, a stable and easy-to-handle solid, represents an economical and sustainable entry point into the rich chemistry of organoboron compounds.

This document outlines a general synthetic pathway commencing from this compound and culminating in the formation of valuable organoboron intermediates for drug discovery.

Synthetic Workflow Overview

The overall synthetic strategy involves a three-stage process:

  • Stage 1: Synthesis of Boric Acid. this compound is converted to boric acid (H₃BO₃) through acidification.

  • Stage 2: Synthesis of Boronic Acids. Boric acid is then used to generate boronic acids (RB(OH)₂) via reaction with organometallic reagents.

  • Stage 3: Synthesis of Boronate Esters. Boronic acids are subsequently converted to boronate esters, such as pinacol (B44631) esters, to enhance their stability and utility in further synthetic transformations.

G cluster_0 Starting Material cluster_1 Stage 1 cluster_2 Stage 2 cluster_3 Stage 3 cluster_4 Application A Sodium Tetraborate Pentahydrate B Boric Acid A->B Acidification C Boronic Acids B->C Organometallic Reagents D Boronate Esters C->D Esterification E Drug Discovery (e.g., Benzoxaboroles) D->E Further Synthesis

Experimental Protocols

Stage 1: Synthesis of Boric Acid from this compound

Principle: Boric acid is precipitated from a saturated aqueous solution of this compound by the addition of a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Materials:

  • This compound (Na₂B₄O₇·5H₂O)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Distilled water

  • Beakers (500 mL and 1 L)

  • Glass stirring rod

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a 1 L beaker, dissolve 100 g of this compound in 500 mL of distilled water.

  • Heat the solution to approximately 80°C with constant stirring until all the solid has dissolved.

  • Slowly and carefully add 27 mL of concentrated hydrochloric acid to the hot solution while stirring continuously.

  • Remove the beaker from the heat and allow it to cool to room temperature.

  • Place the beaker in an ice bath for at least 1 hour to maximize the precipitation of boric acid crystals.

  • Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold distilled water to remove any residual sodium chloride.

  • Dry the boric acid crystals in a desiccator or in an oven at a low temperature (e.g., 50°C) to a constant weight.

Quantitative Data:

ParameterValueReference
Starting Material100 g this compoundProtocol
Reagent27 mL Concentrated HClProtocol
Theoretical Yield of Boric Acid~67.5 gCalculation
Typical Experimental Yield60-65 g (89-96%)
Purity>99% after recrystallization
Stage 2: Synthesis of Phenylboronic Acid from Boric Acid

Principle: Phenylboronic acid is synthesized via the reaction of a Grignard reagent (phenylmagnesium bromide) with a trialkyl borate (B1201080) (trimethyl borate), which is then hydrolyzed. Boric acid can be converted to trimethyl borate in situ or in a separate step. This protocol outlines the Grignard addition to trimethyl borate.

Materials:

  • Boric Acid (H₃BO₃)

  • Methanol (B129727) (anhydrous)

  • Magnesium turnings

  • Bromobenzene (B47551) (anhydrous)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as initiator)

  • Sulfuric acid (10% aqueous solution)

  • Round-bottom flasks

  • Condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

Part A: Preparation of Trimethyl Borate (can be prepared in situ)

  • In a round-bottom flask, a mixture of boric acid and anhydrous methanol is heated to reflux to form trimethyl borate. The water formed is removed by azeotropic distillation or with a drying agent.

Part B: Grignard Reaction and Hydrolysis

  • In a dry 500 mL three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, place 6.1 g (0.25 mol) of magnesium turnings and a small crystal of iodine.

  • Add 50 mL of anhydrous diethyl ether to the flask.

  • In the dropping funnel, place a solution of 26.5 mL (0.25 mol) of bromobenzene in 100 mL of anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by bubbling and a grayish color), gently warm the flask.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0°C in an ice bath.

  • Slowly add a solution of 26.0 g (0.25 mol) of trimethyl borate in 50 mL of anhydrous diethyl ether from the dropping funnel, keeping the temperature below 10°C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Hydrolyze the reaction mixture by slowly pouring it onto a mixture of 100 g of crushed ice and 50 mL of 10% sulfuric acid.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to yield crude phenylboronic acid.

  • Recrystallize the crude product from hot water to obtain pure phenylboronic acid.

Quantitative Data:

ParameterValueReference
Starting Material6.1 g Magnesium, 26.5 mL BromobenzeneProtocol
Reagent26.0 g Trimethyl BorateProtocol
Typical Experimental Yield20-22 g (66-72%)
Purity>98% after recrystallization
Stage 3: Synthesis of Phenylboronic Acid Pinacol Ester

Principle: Boronic acids are often converted to more stable and easily handled boronate esters, such as pinacol esters, by condensation with a diol (pinacol) with the removal of water.

Materials:

  • Phenylboronic acid

  • Pinacol

  • Toluene (B28343) or Hexane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus (optional) or Soxhlet extractor with molecular sieves

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a 250 mL round-bottom flask, combine 12.2 g (0.1 mol) of phenylboronic acid and 11.8 g (0.1 mol) of pinacol.

  • Add 100 mL of toluene to the flask.

  • Set up the apparatus for azeotropic removal of water using a Dean-Stark trap, or reflux with a Soxhlet extractor containing 4Å molecular sieves.

  • Reflux the mixture for 2-4 hours, or until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent by rotary evaporation.

  • The resulting crude product can often be used without further purification. If necessary, it can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Quantitative Data:

ParameterValueReference
Starting Material12.2 g Phenylboronic Acid, 11.8 g PinacolProtocol
Typical Experimental Yield19.4-20.4 g (95-100%)
Purity>97%

Application in Drug Development: Benzoxaboroles

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. A key structural feature is the boronic acid moiety incorporated into a bicyclic system. Several benzoxaborole-based drugs have been approved for clinical use, including:

  • Tavaborole (B1682936) (Kerydin®): An antifungal agent for the treatment of onychomycosis.

  • Crisaborole (Eucrisa®): A phosphodiesterase 4 (PDE4) inhibitor for the treatment of atopic dermatitis.

The synthesis of the benzoxaborole scaffold often relies on functionalized arylboronic acids as key starting materials, which can be prepared from boric acid derived from this compound.

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase by Tavaborole

Tavaborole exerts its antifungal activity by inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. The boron atom in tavaborole plays a crucial role in this inhibition. It forms a stable adduct with the terminal adenosine (B11128) of tRNALeu within the editing site of the LeuRS enzyme. This trapping of the tRNA prevents the catalytic cycle of the enzyme, leading to a cessation of protein synthesis and ultimately fungal cell death.

G cluster_0 Protein Synthesis Pathway cluster_1 Inhibition by Tavaborole Leucine Leucine tRNA_Leu tRNA_Leu LeuRS Leucyl-tRNA Synthetase (LeuRS) Adduct Tavaborole-tRNA_Leu Adduct in LeuRS Editing Site LeuRS->Adduct Trapping Leu_tRNA_Leu Leu-tRNA_Leu Ribosome Ribosome Protein Protein Synthesis Tavaborole Tavaborole Tavaborole->LeuRS Adduct->Protein Inhibition

Caption: Inhibition of leucyl-tRNA synthetase by tavaborole.

Biological Activity Data:

CompoundTargetBiological ActivityReference
TavaboroleCandida albicans LeuRSIC₅₀ = 0.64 µM
TavaboroleCandida albicansMIC = 1.8 µg/mL
CrisaborolePhosphodiesterase 4 (PDE4)IC₅₀ = 49 nM

Conclusion

This compound is a highly practical and economical precursor for the synthesis of a wide array of valuable boron compounds. The straightforward conversion to boric acid opens up access to boronic acids and boronate esters, which are pivotal intermediates in the synthesis of complex organic molecules, including innovative therapeutics like benzoxaboroles. The protocols and data presented herein provide a solid foundation for researchers in academia and industry to explore the rich synthetic and medicinal applications of boron chemistry.

Troubleshooting & Optimization

Technical Support Center: Optimizing Sodium Tetraborate Pentahydrate Concentration for Hydrogel Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing sodium tetraborate (B1243019) pentahydrate (borax) concentration in hydrogel crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism behind sodium tetraborate pentahydrate (borax) crosslinking of hydrogels?

A1: In an aqueous solution, borax (B76245) dissociates to form boric acid and tetrahydroxy borate (B1201080) ions (B(OH)₄⁻).[1][2] These borate ions act as crosslinkers by forming dynamic and reversible bonds with the hydroxyl (-OH) groups present on polymer chains such as polyvinyl alcohol (PVA), guar (B607891) gum, or starch.[1][3] This interaction creates a three-dimensional polymer network, which is the fundamental structure of the hydrogel. The primary bonds formed are dynamic covalent boronate ester bonds and physical hydrogen bonds.[1][3]

Q2: How does increasing the borax concentration generally affect hydrogel properties?

A2: Increasing the borax concentration typically leads to a higher crosslinking density within the hydrogel network.[1][4] This generally results in:

  • Enhanced Mechanical Properties: The hydrogel becomes stronger, with increased hardness, compressive strength, and storage modulus.[1][5]

  • Decreased Swelling Ratio: A denser network structure restricts the hydrogel's capacity to absorb and retain water.[1][4]

  • Smaller Pore Size: The internal pores of the hydrogel become smaller as the crosslinking density increases.[5][6][7]

  • Altered Self-Healing Properties: The dynamic nature of borate ester bonds can contribute to self-healing properties. While higher concentrations can improve these properties, an excessive amount may hinder polymer chain mobility and negatively impact self-healing.[1][3]

Q3: What are the typical concentration ranges for this compound in hydrogel synthesis?

A3: The optimal borax concentration is highly dependent on the specific polymer used, its concentration, and the desired final properties of the hydrogel. However, common ranges observed in literature for polymers like PVA and starch are often between 0.5% and 5% (w/v) of the total solution. It is crucial to perform optimization experiments for each specific system.

Q4: Can borax be used to crosslink any polymer?

A4: No, borax is effective for crosslinking polymers that possess abundant hydroxyl (-OH) groups, such as polyvinyl alcohol (PVA), starches, guar gum, and cellulose.[1][3] The borate ions interact with these hydroxyl groups to form the crosslinks.

Troubleshooting Guide

Issue 1: The polymer solution does not form a gel or gelation is too slow after adding borax.

Possible Cause Troubleshooting Step
Insufficient Borax Concentration Gradually increase the concentration of the borax solution.
Low Polymer Concentration Ensure the polymer concentration is adequate for gel formation. Low concentrations may not provide enough hydroxyl groups for effective crosslinking.
Suboptimal pH The crosslinking reaction is pH-dependent. Borax solutions are slightly alkaline, which is generally favorable for crosslinking. If the polymer solution is acidic, it may inhibit gelation. Adjust the pH of the polymer solution to a neutral or slightly alkaline range before adding borax.[8]
Low Temperature While some systems gel at room temperature, gentle heating of the polymer solution (before adding borax) can sometimes facilitate polymer chain mobility and subsequent crosslinking.[9]
Incomplete Polymer Dissolution Ensure the polymer is fully dissolved before adding the crosslinker. For polymers like PVA, this may require heating and stirring for an extended period.[1][9]

Issue 2: The resulting hydrogel is too weak or brittle.

Possible Cause Troubleshooting Step
Low Crosslinking Density Increase the borax concentration to enhance the mechanical strength of the hydrogel.[1][5]
Excessive Crosslinking An overly high concentration of borax can lead to a rigid and brittle hydrogel.[6] Systematically decrease the borax concentration to find the optimal balance of strength and flexibility.
Inhomogeneous Mixing Ensure thorough and rapid mixing when the borax solution is added to the polymer solution to promote a uniform crosslinking network.

Issue 3: The hydrogel exhibits a low swelling ratio.

Possible Cause Troubleshooting Step
High Crosslinking Density A high borax concentration leads to a dense network with smaller pores, which restricts water uptake.[4] Reduce the borax concentration to increase the swelling capacity.

Issue 4: The hydrogel lacks self-healing properties.

Possible Cause Troubleshooting Step
Suboptimal Borax Concentration The dynamic nature of boronate ester bonds is crucial for self-healing. The concentration of borax needs to be optimized to allow for bond reversibility without compromising the overall network integrity.[3]

Data Presentation

Table 1: Effect of Borax Concentration on Starch-Based Hydrogel Properties

Borax Concentration (% w/v)Hardness (g)SpringinessCohesivenessAdhesivenessCompressive Stress (kPa) at 70% Strain
03420.8570.589-173~28
0.54150.8830.612-198~95
1.04890.9050.635-225~160
3.05760.9210.658-254~230
5.06500.9310.681-288~288

Data adapted from a study on corn starch-borax double cross-linked network hydrogels.[5]

Table 2: Influence of Borax Concentration on the Properties of Double Network (DN) Hydrogels

Borax ConcentrationPore Wall ThicknessPore Size
IncreasingIncreasesDecreases

Qualitative summary based on findings that show increased borax concentration leads to thicker pore walls and smaller pore sizes in DN hydrogels.[6]

Experimental Protocols

Protocol 1: Preparation of a Polyvinyl Alcohol (PVA)-Borax Hydrogel

This protocol describes a common method for preparing a PVA-borax hydrogel.[1][9]

Materials:

  • Polyvinyl alcohol (PVA)

  • This compound (Borax)

  • Distilled water

  • Beakers

  • Magnetic stirrer with heating capabilities

  • Stir bar

Procedure:

  • Prepare PVA Solution:

    • Create a 10% (w/v) PVA solution by dissolving 10 g of PVA in 100 mL of distilled water.

    • Heat the solution to approximately 90-95°C while stirring continuously until the PVA is completely dissolved. This may take 1-2 hours.[1]

    • Allow the PVA solution to cool to room temperature.

  • Prepare Borax Solution:

    • Prepare a 4% (w/v) borax solution by dissolving 4 g of borax in 100 mL of distilled water. Gentle warming can aid dissolution.

  • Hydrogel Formation:

    • While vigorously stirring the cooled PVA solution, add the borax solution dropwise.

    • Continue stirring until a uniform hydrogel is formed. The gelation should be almost instantaneous.[9]

Protocol 2: Preparation of a Starch-Borax Hydrogel

This protocol is based on a one-pot method for creating starch-borax hydrogels.[5]

Materials:

  • Corn starch

  • This compound (Borax)

  • Distilled water

  • Beakers

  • Magnetic stirrer with heating capabilities

  • Molds

Procedure:

  • Prepare Borax Solutions:

    • Prepare a series of borax solutions with varying concentrations (e.g., 0.5%, 1.0%, 3.0%, 5.0% w/v) in distilled water.

  • Prepare Starch Slurry:

    • For each borax concentration, add 4.2 g of corn starch to 23.8 mL of the prepared borax solution to create a mixed slurry.

  • Gelatinization and Crosslinking:

    • Heat the starch slurries at 100°C for 30 minutes with continuous stirring to ensure complete starch gelatinization.

    • During this heating process, the borax will crosslink the gelatinized starch chains.

  • Molding and Maturation:

    • After heating, pour the resulting starch pastes into molds.

    • Store the molds at 4°C for at least 6 hours to allow the hydrogel network to fully form and mature.

Visualizations

G cluster_solution Aqueous Solution cluster_crosslinking Crosslinking Process Borax Sodium Tetraborate Pentahydrate BorateIon Tetrahydroxy Borate Ion (B(OH)₄⁻) Borax->BorateIon Dissociation BoricAcid Boric Acid Borax->BoricAcid Dissociation Hydrogel Crosslinked Hydrogel Network BorateIon->Hydrogel Forms dynamic covalent bonds Polymer Polymer Chains with -OH groups Polymer->Hydrogel

Caption: Borax dissociation and subsequent crosslinking of polymer chains.

G Start Start: Hydrogel Synthesis Issue Problem Identify Problem: - No Gelation - Weak Gel - Brittle Gel Start->Problem CheckConc Check Concentrations: - Polymer - Borax Problem->CheckConc Gel Strength Issue CheckpH Check pH of Polymer Solution Problem->CheckpH No/Slow Gelation CheckMixing Review Mixing Procedure Problem->CheckMixing Inconsistent Gel AdjustConc Adjust Concentration: - Increase for weak gel - Decrease for brittle gel CheckConc->AdjustConc AdjustpH Adjust pH to Neutral/Slightly Alkaline CheckpH->AdjustpH ImproveMixing Ensure Rapid and Thorough Mixing CheckMixing->ImproveMixing End End: Optimized Hydrogel AdjustConc->End AdjustpH->End ImproveMixing->End

Caption: Troubleshooting workflow for common hydrogel synthesis issues.

References

Technical Support Center: Preventing Borate Buffer Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome challenges associated with borate (B1201080) buffer in biochemical assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to identify, understand, and mitigate borate interference in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is borate buffer and why is it commonly used?

Borate buffer is an alkaline buffer system (pH range 8-10) prepared using boric acid and its conjugate base.[1] It is frequently used in various biochemical applications due to its isotonic nature and bactericidal properties.[1]

Q2: What is the primary mechanism of borate interference in biochemical assays?

The primary mechanism of interference involves the formation of stable, reversible cyclic esters between the borate ion and molecules containing cis-diols on a furanose ring. This interaction is particularly relevant for many biomolecules that are crucial components of biochemical assays. The formation of these borate complexes is pH-dependent and is more pronounced under alkaline conditions.

Q3: Which common biomolecules are susceptible to borate interference?

Any molecule containing a cis-diol configuration can interact with borate. Key examples include:

  • Nicotinamide adenine (B156593) dinucleotide (NAD+) and its reduced form (NADH): Borate binds to the cis-diols on the ribose sugar of these coenzymes.[2][3]

  • Glycoproteins and other carbohydrates: The sugar moieties on these molecules can form complexes with borate.

  • Ribonucleotides (like ATP): The ribose sugar in these molecules is a target for borate interaction.

Q4: Which types of biochemical assays are most commonly affected by borate buffer?

Assays that rely on the function of molecules with cis-diols are particularly susceptible. These include:

  • Dehydrogenase assays: Assays that measure the activity of NAD+/NADH-dependent dehydrogenases can be significantly inhibited. Borate can directly compete with the enzyme for binding to NAD+.[3]

  • Kinase and Phosphatase assays: Some of these assays use ATP or substrates that can be affected by borate. Additionally, indirect assay components could be susceptible.

  • ELISAs and other immunoassays: While the antibody-antigen interaction itself may not be directly affected, borate can interfere with enzyme conjugates (like Horseradish Peroxidase - HRP) or substrates that have carbohydrate components.

  • Protein Quantification Assays: While direct interference is less common, the alkaline nature of borate buffers and potential interactions with assay reagents can sometimes affect the accuracy of protein concentration measurements. It is always recommended to prepare standards in the same buffer as the samples.[4]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered when using borate buffers in various biochemical assays.

Problem 1: Low or No Signal in an NAD+/NADH-Dependent Enzyme Assay

Possible Cause: Borate is forming a complex with NAD+ or NADH, reducing their availability to the enzyme. This is a form of competitive inhibition.[3]

Troubleshooting Steps:

  • Confirm Interference: Run a control experiment with a known amount of NAD+ or NADH in both your borate buffer and an alternative buffer (e.g., Tris or HEPES) to see if the signal is restored.

  • Buffer Exchange: If your sample must be in a borate buffer for initial preparation, perform a buffer exchange into a borate-free assay buffer before measuring enzyme activity.

  • Choose an Alternative Buffer: If possible, switch to a non-interfering buffer for the entire experiment.

Problem 2: Inconsistent or High Background in an ELISA

Possible Cause: Borate may be interacting with glycoproteins in your sample or with the HRP-conjugate, leading to non-specific binding or altered enzyme activity.

Troubleshooting Steps:

  • Check for Matrix Effects: Dilute your sample in a borate-free buffer to see if the interference is reduced.

  • Optimize Washing Steps: Increase the number and duration of wash steps to remove any non-specifically bound components.

  • Switch Buffer Systems: Consider using a phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) for your antibody dilutions and washing steps.

Problem 3: Unexpected Results in a Kinase or Phosphatase Assay

Possible Cause: Borate may be interacting with ATP, the substrate, or co-factors in the assay.

Troubleshooting Steps:

  • Review Assay Components: Check if any of the key reagents (ATP, substrate, co-factors) have a ribose or other cis-diol-containing structure.

  • Buffer Comparison: Run the assay in parallel with a different buffer system (e.g., HEPES, Tris) at the same pH to determine if the issue is buffer-specific.[5]

  • Consult Literature: Check for established protocols for your specific kinase or phosphatase that recommend borate-free buffers.

Data Presentation: Quantitative Effects of Borate

The following tables summarize key quantitative data related to borate interference.

Table 1: Borate-Coenzyme Binding Constants

CoenzymeBinding Constant (K) with Borate (M⁻¹)Reference
NAD+2000 ± 60[3]
NADH130 ± 8[3]

This data indicates a significantly stronger interaction between borate and NAD+ compared to NADH.

Table 2: Buffer Compatibility for Protein Quantification Assays

Buffer ComponentMax Compatible Concentration (BCA Assay)Max Compatible Concentration (Bradford Assay)
Sodium Borate 100 mM Not Recommended

Data adapted from Thermo Fisher Scientific protein assay compatibility tables. It is always recommended to prepare protein standards in the same buffer as the samples.

Experimental Protocols

Protocol 1: Buffer Exchange using Spin Desalting Columns

This protocol is a rapid method for removing borate from protein samples and exchanging them into a compatible assay buffer.

Materials:

  • Protein sample in borate buffer

  • Spin desalting column (choose a molecular weight cut-off significantly smaller than your protein of interest)

  • Desired borate-free assay buffer (e.g., Tris-HCl, HEPES)

  • Microcentrifuge

  • Collection tubes

Procedure:

  • Column Equilibration:

    • Remove the bottom closure of the spin column and loosen the cap.

    • Place the column in a collection tube and centrifuge at 1,500 x g for 1 minute to remove the storage buffer.

    • Add 300 µL of the desired borate-free assay buffer to the top of the resin bed.

    • Centrifuge at 1,500 x g for 1 minute and discard the flow-through.

    • Repeat the wash and centrifugation step two more times.[6]

  • Sample Loading and Desalting:

    • Place the equilibrated spin column into a new collection tube.

    • Slowly apply your sample (typically 30-130 µL) to the center of the resin bed.

    • Centrifuge at 1,500 x g for 2 minutes to collect the desalted protein sample in the new buffer.[6][7]

    • The collected sample is now ready for use in your assay.

Protocol 2: General Kinase Assay using a Borate-Free Buffer

This protocol provides a general framework for a kinase assay using a Tris-based buffer to avoid borate interference.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[1]

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plate

Procedure:

  • Prepare the kinase reaction mixture containing the kinase, substrate, and ATP in the Tris-based kinase assay buffer. Optimal concentrations should be determined empirically.

  • Add the kinase reaction mixture to the wells of the 96-well plate.

  • If testing inhibitors, add the compounds to the respective wells before initiating the reaction.

  • Initiate the kinase reaction by adding the final component (e.g., ATP/substrate mix).

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity according to the manufacturer's protocol for your chosen detection reagent.[1]

Visualizations

The following diagrams illustrate key concepts and workflows related to borate buffer interference.

Borate_Interference_Pathway cluster_assay Biochemical Assay Enzyme Enzyme Product Product Enzyme->Product Catalyzes NAD+ NAD+ NAD+->Enzyme Binds to NAD+-Borate Complex NAD+-Borate Complex NAD+->NAD+-Borate Complex Substrate Substrate Substrate->Enzyme Borate Borate Borate->NAD+ Binds to cis-diols Borate->NAD+-Borate Complex NAD+-Borate Complex->Enzyme Cannot bind Buffer_Exchange_Workflow start Sample in Borate Buffer prep_column Equilibrate Spin Column with Assay Buffer start->prep_column load_sample Load Sample onto Spin Column prep_column->load_sample centrifuge Centrifuge (e.g., 1,500 x g, 2 min) load_sample->centrifuge collect Collect Desalted Sample in Assay Buffer centrifuge->collect assay Perform Biochemical Assay collect->assay Troubleshooting_Flowchart decision decision solution solution start Unexpected Assay Results (Low Signal, High Background) check_borate Is Borate Buffer being used? start->check_borate check_diol Does a key assay component contain cis-diols? check_borate->check_diol Yes other_issues Investigate Other Potential Causes check_borate->other_issues No perform_buffer_exchange Perform Buffer Exchange check_diol->perform_buffer_exchange Yes choose_alternative_buffer Select Alternative Buffer (e.g., Tris, HEPES) check_diol->choose_alternative_buffer Yes Re-run Assay Re-run Assay perform_buffer_exchange->Re-run Assay choose_alternative_buffer->Re-run Assay

References

issues with sodium tetraborate pentahydrate solubility and dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium tetraborate (B1243019) pentahydrate.

Frequently Asked Questions (FAQs)

Q1: What is sodium tetraborate pentahydrate and how does it differ from other forms of sodium tetraborate?

Sodium tetraborate is an inorganic salt that exists in several hydration states. The three common forms are:

  • Anhydrous sodium tetraborate (Na₂B₄O₇): The water-free form.

  • This compound (Na₂B₄O₇·5H₂O): Contains five molecules of water of crystallization.

  • Sodium tetraborate decahydrate (B1171855) (Na₂B₄O₇·10H₂O): Also known as borax, it contains ten molecules of water of crystallization.

The degree of hydration significantly impacts the physical properties of the salt, including its molecular weight, density, and solubility. It is crucial to use the correct form for your specific application and to account for the water content in calculations.

Q2: What are the key factors influencing the solubility and dissolution rate of this compound?

The primary factors are:

  • Temperature: The solubility of this compound in water generally increases with temperature.

  • Solvent: It is soluble in water and glycerol, but insoluble in alcohol.[1]

  • pH: Aqueous solutions of this compound are alkaline (pH around 9.2-9.5).[1] Changes in pH can affect the equilibrium between borate (B1201080) ions and boric acid, thereby influencing solubility.

  • Presence of other ions: The solubility can be affected by the presence of other salts in the solution due to the common ion effect or changes in the ionic strength of the medium.

  • Particle size and agitation: Smaller particle sizes and increased agitation will generally increase the dissolution rate, though not the equilibrium solubility.

Q3: My this compound solution is cloudy. What is the cause and how can I fix it?

Cloudiness in your solution can be due to several reasons:

  • Incomplete dissolution: this compound dissolves more slowly in cold water. Ensure you are providing sufficient time and agitation for complete dissolution. Gentle heating can also aid this process.

  • Precipitation: If a saturated solution is prepared at an elevated temperature and then allowed to cool, the solubility will decrease, leading to precipitation of the salt.

  • Use of hard water: The presence of calcium and magnesium ions in hard water can lead to the precipitation of less soluble calcium and magnesium borates. It is recommended to use purified water (distilled or deionized) for solution preparation.

To resolve cloudiness, you can try gently heating the solution while stirring. If the cloudiness persists, it may be due to insoluble impurities, which can be removed by filtration.

Q4: How should I store this compound to prevent caking and changes in hydration state?

This compound can lose water of crystallization if exposed to a warm, dry atmosphere, or absorb moisture in a humid environment, leading to caking.[2] To ensure the stability and integrity of the product, follow these storage recommendations:

  • Store in a tightly sealed container in a cool, dry place.

  • Maintain a relative humidity of less than 45% and a temperature below 29°C (85°F).[3]

  • Avoid large fluctuations in temperature and humidity.

  • Practice a "first-in, first-out" (FIFO) inventory system.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Incomplete Dissolution 1. Insufficient temperature. 2. Inadequate agitation or time. 3. Reached solubility limit at the given temperature.1. Gently warm the solution while stirring. Refer to solubility data tables for temperature-dependent solubility. 2. Increase stirring speed or allow more time for dissolution. 3. If trying to achieve a higher concentration, you may need to increase the temperature or the volume of the solvent.
Precipitation Upon Cooling 1. Supersaturation of the solution.1. Maintain the solution at the elevated temperature at which the solute is soluble. 2. If the experiment must be performed at a lower temperature, prepare a solution with a concentration that is below the solubility limit at that temperature.
Caking of the Solid 1. Exposure to humidity. 2. Exposure to warm, dry air causing loss of hydration water.1. Store in a tightly sealed container in a dry environment. 2. If caking has occurred, gentle grinding may be necessary, but be aware that the hydration state may have changed, which could affect concentration calculations.
Unexpected pH Shift 1. Interaction with acidic or basic components in the formulation. 2. Absorption of atmospheric CO₂.1. Review the compatibility of all components in your formulation. 2. Prepare fresh solutions and keep them well-sealed.
Batch-to-Batch Variability in Dissolution 1. Differences in particle size of the raw material. 2. Variations in the manufacturing process of the final product (e.g., compaction force for tablets).1. Characterize the particle size distribution of the incoming raw material. 2. Ensure consistent manufacturing parameters.

Data Presentation

Table 1: Solubility of Sodium Tetraborate Forms in Water at Various Temperatures

Temperature (°C)Anhydrous ( g/100 mL)Pentahydrate ( g/100 mL)Decahydrate ( g/100 mL)
202.56[4]3.8[5]5.1[6]
253.1[4]--
30--10.7
40--18.5
60--45.5
100--~52

Note: Data for the pentahydrate form is less commonly reported in detailed temperature-dependent tables. The decahydrate form (borax) is more extensively characterized in this regard.

Table 2: Solubility of Sodium Tetraborate Anhydrous in Other Solvents at 25°C

SolventSolubility
Methanol16.7%[4]
Ethylene Glycol30%[4]
Formamide40.6 g/L[4]
EthanolInsoluble[7]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, buffer)

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (e.g., 0.45 µm)

  • Analytical method for quantification (e.g., titration, ICP-AES)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.

  • Place the container in a thermostatic shaker bath set to the desired temperature.

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation.

  • After equilibration, stop the agitation and allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it to remove any undissolved particles.

  • Accurately dilute the filtered sample to a concentration within the working range of your analytical method.

  • Quantify the concentration of borate in the diluted sample.

  • Calculate the original concentration in the saturated solution to determine the solubility at that temperature.

Protocol 2: Dissolution Testing for a Solid Dosage Form (for Drug Development)

This protocol provides a general framework for dissolution testing of a solid dosage form containing this compound, based on USP guidelines.

Apparatus: USP Apparatus 2 (Paddle)

Dissolution Medium: 900 mL of a suitable buffer (e.g., phosphate (B84403) buffer pH 6.8). The choice of medium should be justified based on the intended application and physiological relevance.[8]

Temperature: 37 ± 0.5 °C

Paddle Speed: 50 or 75 rpm[9]

Procedure:

  • Deaerate the dissolution medium.

  • Place 900 mL of the deaerated medium into each dissolution vessel and allow it to equilibrate to 37 ± 0.5 °C.

  • Place one dosage form into each vessel.

  • Start the apparatus and withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Filter the samples immediately.

  • Analyze the samples for the concentration of dissolved borate using a validated analytical method.

  • Calculate the percentage of the labeled amount of this compound dissolved at each time point.

Visualizations

Troubleshooting_Workflow start Dissolution Issue (e.g., Incomplete Dissolution, Precipitation) check_solubility Is the desired concentration below the solubility limit at the working temperature? start->check_solubility check_temp Was the dissolution performed at an adequate temperature? check_solubility->check_temp Yes reassess_concentration Action: Reassess the target concentration or working temperature. check_solubility->reassess_concentration No check_agitation Was agitation sufficient (time and speed)? check_temp->check_agitation Yes increase_temp Action: Increase temperature and/or use a co-solvent. check_temp->increase_temp No check_water Was purified water (DI or distilled) used? check_agitation->check_water Yes increase_agitation Action: Increase stirring speed or dissolution time. check_agitation->increase_agitation No solution_ok Solution Should Be Clear check_water->solution_ok Yes use_purified_water Action: Use purified water to avoid precipitation of other salts. check_water->use_purified_water No Factors_Affecting_Solubility solubility Sodium Tetraborate Pentahydrate Solubility temperature Temperature solubility->temperature solvent Solvent Properties (e.g., polarity) solubility->solvent ph pH of the Medium solubility->ph ions Presence of Other Ions (Common Ion Effect) solubility->ions particle_size Particle Size (affects rate) solubility->particle_size Dissolution_Workflow start Start: Dissolution Test prepare_medium Prepare and Deaerate Dissolution Medium start->prepare_medium equilibrate Equilibrate Medium to 37°C in Vessels prepare_medium->equilibrate add_dosage Add Dosage Form to Each Vessel equilibrate->add_dosage start_apparatus Start Apparatus (e.g., Paddle at 50 rpm) add_dosage->start_apparatus sample Withdraw Samples at Timed Intervals start_apparatus->sample filter Filter Samples sample->filter analyze Analyze Samples (e.g., by Titration or ICP-AES) filter->analyze calculate Calculate % Dissolved analyze->calculate end End: Obtain Dissolution Profile calculate->end

References

Technical Support Center: Sodium Tetraborate Pentahydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of sodium tetraborate (B1243019) pentahydrate solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of pH instability in sodium tetraborate solutions?

A1: The primary cause of pH instability in sodium tetraborate solutions is the absorption of atmospheric carbon dioxide (CO₂).[1] Sodium tetraborate solutions are alkaline and react with CO₂, which forms carbonic acid, subsequently lowering the pH of the solution.[1]

Q2: How long can I expect a sodium tetraborate solution to be stable?

A2: When stored properly in a tightly sealed container at a controlled room temperature, a sodium tetraborate solution can remain stable for an extended period.[2][3] For sensitive applications, it is best practice to use freshly prepared solutions or solutions that are no more than a few months old.[4] Some commercial borate (B1201080) buffered saline solutions are reported to have a shelf life of 12 months at room temperature.[2] One study demonstrated that a 0.01 M sodium tetraborate decahydrate (B1171855) solution was stable for at least 4 weeks when stored at 40°C. Once a prepared borax (B76245) solution is mixed with water, it is recommended to be used within 24 hours to avoid the precipitation of borate salts.[5]

Q3: Can I store my sodium tetraborate solution in any type of container?

A3: No, the type of container is important for maintaining the stability of the solution. It is recommended to use high-quality, chemically resistant containers such as borosilicate glass or polypropylene (B1209903).[1][4] The container should be tightly sealed to prevent the absorption of atmospheric CO₂ and to minimize evaporation.[1][3]

Q4: Does temperature affect the stability of sodium tetraborate solutions?

A4: Yes, temperature fluctuations can significantly impact the stability of sodium tetraborate solutions. The pKa of boric acid is temperature-dependent, which means that changes in temperature will alter the pH of the buffer.[1] Additionally, sodium tetraborate is more soluble in warm water; a decrease in temperature can lead to the precipitation of borate crystals, especially in concentrated solutions.[5]

Q5: Why did the pH of my borate buffer change after dilution?

A5: The pH of a borate buffer can change upon dilution due to a shift in the equilibrium of borate polymerization.[1] At higher concentrations (above approximately 0.025 M), borate ions can form various polyborate species.[1] Diluting the solution shifts this equilibrium, which can alter the concentration of hydrogen ions and thus change the pH.[1]

Troubleshooting Guides

Issue 1: Observed pH Drift in the Prepared Solution

Symptoms:

  • The measured pH of the solution is lower than the expected value.

  • The pH of the solution decreases over time.

Root Causes and Solutions:

Root CauseDescriptionSolutionPreventative Measures
CO₂ Absorption Carbon dioxide from the atmosphere dissolves in the alkaline solution, forming carbonic acid and lowering the pH.[1]Sparge the buffer with an inert gas like nitrogen or argon to remove dissolved CO₂. Briefly boiling the deionized water before use can also expel dissolved CO₂.Store the buffer in a tightly sealed, airtight container with minimal headspace.[1]
Temperature Fluctuations The pKa of boric acid is temperature-dependent, causing the pH to change with temperature.[1]Allow the buffer to equilibrate to the experimental temperature before use and re-measure the pH.Prepare and store the buffer at a constant, controlled temperature. Calibrate the pH meter at the temperature of use.[1]
Microbial Contamination Bacterial or fungal growth can alter the chemical composition and pH of the buffer.Filter-sterilize the buffer using a 0.22 µm filter. Note that autoclaving is generally not recommended as it can alter the buffer's composition.[1]Prepare the buffer with sterile water and consider storing it at 2-8°C to inhibit microbial growth.[1]
Leaching from Container Ions can leach from low-quality glass or plastic containers over time, affecting the pH.[1]Use only high-quality, chemically resistant containers such as borosilicate glass or polypropylene.Avoid long-term storage in low-quality containers.[1]
Issue 2: Formation of Precipitate in the Solution

Symptoms:

  • White crystals are observed at the bottom of the container.

  • The solution appears cloudy.

Root Causes and Solutions:

Root CauseDescriptionSolutionPreventative Measures
Temperature Drop Sodium tetraborate has lower solubility at colder temperatures, causing it to precipitate out of the solution.[5]Gently warm the solution while stirring to redissolve the crystals. A water bath can provide controlled heating.Store the solution at a stable room temperature (e.g., 15-25°C).
Supersaturated Solution If the solution was prepared at an elevated temperature and then cooled, it may have become supersaturated.Gently warm the solution to redissolve the precipitate.Prepare the solution at the temperature of use, if possible. If heating is required for dissolution, allow it to cool to room temperature slowly and check for stability before use.

Quantitative Data on Stability

The stability of a sodium tetraborate solution is highly dependent on the storage conditions. The following table summarizes the expected stability under different scenarios.

Storage ConditionParameter MonitoredExpected StabilityReference
0.01 M Sodium Tetraborate Decahydrate Solution at 40°CpHStable for at least 4 weeks
Borate Buffered Saline (10 mM Sodium Borate) at Room TemperaturepH12 months[2]
Diluted Sodium Tetraborate Solution (e.g., for spraying)Precipitation of Borate SaltsUse within 24 hours[5]

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Sodium Borate Buffer Solution (pH 8.5)

Materials:

  • Boric Acid (H₃BO₃)

  • Sodium Tetraborate Decahydrate (Na₂B₄O₇·10H₂O)

  • Deionized Water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and beakers

Procedure:

  • Prepare Stock Solutions:

    • 0.2 M Boric Acid Solution: Dissolve 12.37 g of boric acid in deionized water and make up to a final volume of 1 L.

    • 0.05 M Sodium Tetraborate Solution: Dissolve 19.07 g of sodium tetraborate decahydrate in deionized water and make up to a final volume of 1 L. Gentle heating may be required to fully dissolve the salt.

  • Prepare the Buffer:

    • To prepare 1 L of 0.1 M borate buffer, start with approximately 800 mL of deionized water in a beaker.

    • Add a specific volume of the boric acid and sodium tetraborate stock solutions. A common starting point for a pH of 8.5 is to mix the stock solutions in appropriate ratios. Alternatively, start with the 0.05 M sodium tetraborate solution and adjust the pH downwards with the 0.2 M boric acid solution, or start with the boric acid solution and adjust upwards with a sodium hydroxide (B78521) solution.

  • pH Adjustment:

    • Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.

    • Monitor the pH and adjust to 8.5 by adding the appropriate stock solution (or a strong acid/base like HCl/NaOH if starting from a single component).

  • Final Volume:

    • Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

  • Storage:

    • Transfer the buffer to a clean, tightly sealed borosilicate glass or polypropylene container for storage. For long-term stability, store at a controlled room temperature or refrigerate at 2-8°C.

Protocol 2: Stability Testing of a Sodium Tetraborate Solution

Objective: To evaluate the change in pH of a prepared sodium tetraborate solution over time under specific storage conditions.

Materials:

  • Prepared sodium tetraborate solution

  • Calibrated pH meter with a temperature probe

  • Multiple airtight containers (e.g., borosilicate glass bottles with screw caps)

  • Parafilm or other sealing tape

  • Incubators or water baths set to desired storage temperatures (e.g., 4°C, 25°C, 40°C)

Procedure:

  • Initial Measurement:

    • Immediately after preparing the sodium tetraborate solution, measure and record its initial pH and temperature. Ensure the pH meter is calibrated correctly.

  • Sample Aliquoting and Storage:

    • Aliquot the solution into several labeled containers.

    • For each storage condition to be tested (e.g., sealed vs. unsealed, different temperatures), prepare replicate samples.

    • Tightly seal the "sealed" containers and further wrap the cap with parafilm to ensure an airtight seal. Leave the "unsealed" containers with a loose cap or covered with a gas-permeable film.

    • Place the containers in their respective temperature-controlled environments.

  • Periodic Monitoring:

    • At predetermined time points (e.g., Day 1, Day 3, Day 7, Day 14, Day 30, and monthly thereafter), remove one replicate from each storage condition for analysis.

    • Allow the sample to equilibrate to room temperature (or the temperature of measurement) before measuring the pH.

    • Record the pH and temperature for each sample.

  • Data Analysis:

    • Plot the pH values as a function of time for each storage condition.

    • Analyze the rate of pH change to determine the stability of the solution under the tested conditions.

Visualizations

Borate_Equilibrium cluster_solution Aqueous Solution B4O7_2_ Tetraborate ion (B₄O₇²⁻) H2O1 H₂O BOH3 Boric Acid (B(OH)₃) B4O7_2_->BOH3 + 7H₂O OH_ Hydroxide ion (OH⁻) BOH4_ Tetrahydroxyborate ion [B(OH)₄]⁻ BOH3->BOH4_ + H₂O H2O2 H₂O H_ H⁺ BOH4_->H_

Caption: Equilibrium of borate species in an aqueous solution.

Troubleshooting_Workflow start pH of Sodium Tetraborate Solution is Unstable check_storage Is the container tightly sealed? start->check_storage check_temp Is the storage temperature stable? check_storage->check_temp Yes seal_container Action: Tightly seal the container to prevent CO₂ absorption. check_storage->seal_container No check_age Is the solution freshly prepared? check_temp->check_age Yes control_temp Action: Store at a stable room temperature to prevent precipitation and pH shifts. check_temp->control_temp No prepare_fresh Action: Prepare a fresh solution, especially for sensitive applications. check_age->prepare_fresh No end Solution Stability Improved check_age->end Yes seal_container->check_temp control_temp->check_age prepare_fresh->end

References

Technical Support Center: Sodium Tetraborate Pentahydrate Buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium tetraborate (B1243019) pentahydrate buffers.

Frequently Asked Questions (FAQs)

1. What is the effective pH range of a sodium tetraborate buffer?

A sodium tetraborate buffer, also known as a borate (B1201080) buffer, is most effective in the alkaline range, typically between pH 8.0 and 10.0.[1] Its maximum buffering capacity is centered around its pKa value, which is approximately 9.24 at 25°C.[1]

2. What are the common applications of a sodium tetraborate buffer?

Borate buffers are utilized in a variety of laboratory procedures, including:

  • DNA and RNA electrophoresis: It can serve as an alternative to TBE or TAE buffers, sometimes allowing for higher voltage and faster separation times.[1]

  • Enzyme assays: It is suitable for assays involving enzymes that are active under alkaline conditions.[1]

  • Protein analysis: It can be employed in various protein purification and analysis techniques.[1]

  • Chemical reactions: It helps maintain a stable pH for various chemical reactions that require an alkaline environment.[1]

3. What are the advantages of using a borate buffer?

The primary advantages of using a borate buffer include:

  • Good buffering capacity in the alkaline range. [1]

  • Inhibition of enzymatic activity: Borate can form complexes with molecules containing adjacent hydroxyl groups (cis-diols), such as sugars and the ribose backbone of RNA. This can be advantageous in specific applications where inhibiting certain enzymatic reactions is desired.[1]

  • Antimicrobial properties: Borate solutions exhibit some antimicrobial activity, which can help prevent contamination in certain applications.[1]

4. Are there any known incompatibilities with borate buffers?

Yes, borate buffers are incompatible with certain reagents and applications. Borate ions can form complexes with diols, which can interfere with downstream applications involving sugars or RNA.[1] They can also chelate divalent metal ions like Mg²⁺ and Ca²⁺, which may inhibit enzymes that require these ions as cofactors.[1]

Data Presentation

Effect of pH on the Buffer Capacity of 0.1 M Sodium Tetraborate Buffer

The buffer capacity (β) is a measure of a buffer's resistance to pH change upon the addition of an acid or base. It is maximal when the pH equals the pKa of the buffer. The following table illustrates the theoretical buffer capacity of a 0.1 M sodium tetraborate buffer at various pH values, calculated using the Van Slyke equation.

pHBuffer Capacity (β) (mM/pH unit)
8.02.2
8.53.5
9.04.6
9.24 (pKa) 5.8
9.54.9
10.03.1
10.51.8

Note: Data is calculated based on the pKa of boric acid (9.24) and a total buffer concentration of 0.1 M.

Experimental Protocols

Determining the Buffer Capacity of a Sodium Tetraborate Buffer

This protocol outlines a method for experimentally determining the buffer capacity of a prepared sodium tetraborate buffer solution.

Materials:

  • Prepared sodium tetraborate buffer solution (e.g., 0.1 M)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette

  • 100 mL beaker

  • Deionized water

Procedure:

  • Preparation: Place 50 mL of the sodium tetraborate buffer solution into a 100 mL beaker with a magnetic stir bar.

  • Initial pH Measurement: Immerse the calibrated pH electrode in the buffer solution and begin gentle stirring. Record the initial pH.

  • Titration with Acid:

    • Fill a burette with the standardized 0.1 M HCl solution.

    • Add 0.5 mL increments of HCl to the buffer solution.

    • After each addition, allow the pH to stabilize and record the new pH value.

    • Continue this process until the pH has dropped by approximately 1.5-2.0 units from the initial pH.

  • Titration with Base:

    • Rinse the beaker and pH electrode thoroughly with deionized water.

    • Place a fresh 50 mL aliquot of the sodium tetraborate buffer solution into the beaker.

    • Fill a clean burette with the standardized 0.1 M NaOH solution.

    • Add 0.5 mL increments of NaOH to the buffer solution.

    • After each addition, allow the pH to stabilize and record the new pH value.

    • Continue this process until the pH has increased by approximately 1.5-2.0 units from the initial pH.

  • Calculation of Buffer Capacity (β):

    • For each increment, calculate the buffer capacity using the formula: β = (moles of acid or base added) / (|change in pH| * volume of buffer in L)

    • Plot the calculated buffer capacity against the average pH for each increment to visualize the relationship.

Troubleshooting Guide

Problem Possible Causes Solutions
Inaccurate or unstable pH reading 1. Temperature Dependence: The pKa of boric acid is temperature-sensitive.[1] 2. CO₂ Absorption: Alkaline buffers can absorb atmospheric CO₂, forming carbonic acid and lowering the pH.[1] 3. Inaccurate pH Meter Calibration: The pH meter may not be properly calibrated. 4. "Overshooting" the pH: Adding too much strong acid or base during pH adjustment alters the ionic strength.1. Measure and adjust the pH at the intended experimental temperature. 2. Prepare the buffer using freshly boiled and cooled deionized water to minimize dissolved CO₂. Keep the buffer container tightly sealed.[1] 3. Calibrate the pH meter with fresh, high-quality standards that bracket your target pH. 4. Add the titrant slowly in small increments when adjusting the pH.
Precipitation or cloudiness in the buffer 1. Low Solubility: Sodium tetraborate can be slow to dissolve, especially at higher concentrations or lower temperatures. 2. Contamination: Introduction of contaminants that react with borate ions. 3. Microbial Growth: Over time, microbial growth can occur, leading to turbidity.[1]1. Use gentle heating and stirring to aid dissolution. Ensure all components are fully dissolved before final volume adjustment. 2. Use clean glassware and high-purity water. 3. For long-term storage, consider sterile filtering the buffer through a 0.22 µm filter.[1] Prepare fresh buffer regularly.
Poor buffering performance in experiment 1. Incorrect pH Range: The experimental pH is outside the effective buffering range of borate (pH 8.0-10.0). 2. Incompatibility: The buffer is interacting with components of the experiment (e.g., sugars, divalent metals).[1] 3. Dilution Effects: The buffer was prepared as a concentrate and diluted, which can cause a shift in pH.1. Ensure the target pH of your experiment is within the optimal range for a borate buffer. 2. Check for known incompatibilities between borate and your experimental reagents. Consider an alternative buffer system if necessary. 3. Always re-check and, if necessary, adjust the pH of the working solution after dilution.

Visualizations

Buffer_Capacity_pH_Relationship pH_low Low pH (e.g., 8.0) Capacity_low Low pH_low->Capacity_low pH_pKa pH ≈ pKa (9.24) Capacity_max Maximum pH_pKa->Capacity_max pH_high High pH (e.g., 10.5) Capacity_low2 Low pH_high->Capacity_low2

Caption: Relationship between pH and buffer capacity for sodium tetraborate.

Troubleshooting_Workflow start Issue with Borate Buffer issue_pH Inaccurate or Unstable pH? start->issue_pH issue_precipitate Precipitation or Cloudiness? start->issue_precipitate issue_performance Poor Buffering Performance? start->issue_performance issue_pH->issue_precipitate No check_temp Verify Temperature issue_pH->check_temp Yes issue_precipitate->issue_performance No check_dissolution Ensure Complete Dissolution issue_precipitate->check_dissolution Yes check_range Confirm pH is in Effective Range issue_performance->check_range Yes check_co2 Minimize CO2 Absorption check_temp->check_co2 check_cal Recalibrate pH Meter check_co2->check_cal check_sterility Check for Microbial Growth check_dissolution->check_sterility check_compat Check for Reagent Incompatibility check_range->check_compat

Caption: Troubleshooting workflow for common sodium tetraborate buffer issues.

References

identifying and removing impurities from commercial sodium tetraborate pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial sodium tetraborate (B1243019) pentahydrate. Here, you will find information on identifying and removing common impurities to ensure the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in commercial sodium tetraborate pentahydrate?

A1: Commercial grades of this compound can contain several impurities depending on the manufacturing process and source of the raw materials. The most common impurities include:

  • Boric Acid (H₃BO₃): Often present due to the equilibrium between tetraborate and boric acid in solution.

  • Sodium Carbonate (Na₂CO₃): A potential unreacted raw material from the production process.[1]

  • Sodium Chloride (NaCl) and Sodium Sulfate (Na₂SO₄): These salts are common in mineral deposits and can be carried through the manufacturing process.

  • Insoluble Particulates: Dust, silica, or other minerals that have not been fully removed.

  • Metal Oxides: Traces of iron and other metal oxides can be present, affecting the color and purity of the material.

Q2: My purified sodium tetraborate solution has a pH lower than expected (around 9.2). What could be the cause?

A2: A lower than expected pH in your purified sodium tetraborate solution often indicates the presence of excess boric acid. Boric acid is a weak acid and its presence will lower the overall pH of the alkaline sodium tetraborate solution. To confirm this, you can perform the two-stage titration described in the "Experimental Protocols" section.

Q3: After recrystallization, my yield of this compound is very low. What are the possible reasons?

A3: A low yield from recrystallization can be due to several factors:

  • Using too much solvent: This will result in a significant portion of the sodium tetraborate remaining dissolved in the mother liquor after cooling.

  • Incomplete dissolution: If the initial sample is not fully dissolved in the hot solvent, the undissolved portion will be lost during the hot filtration step.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

  • Insufficient cooling: If the solution is not cooled to a low enough temperature, a larger amount of the product will remain in solution.

Q4: The recrystallized this compound crystals are very fine and difficult to filter. How can I obtain larger crystals?

A4: The formation of fine crystals is often a result of rapid cooling. To encourage the growth of larger crystals, allow the saturated solution to cool slowly at room temperature without disturbance. Covering the beaker with a watch glass will slow down the cooling process and prevent contamination.

Q5: I suspect my this compound is contaminated with sodium chloride. How can I test for its presence?

A5: A simple qualitative test for chloride ions can be performed. Dissolve a small amount of your sodium tetraborate in deionized water, acidify the solution with a few drops of dilute nitric acid, and then add a few drops of silver nitrate (B79036) solution. The formation of a white precipitate (silver chloride) indicates the presence of chloride impurities.

Quantitative Data

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility (g / 100 g H₂O)
01.2
102.7
206.0
3020.3
4031.5
5052.5

Table 2: Typical Impurity Limits in Commercial this compound

ImpuritySpecification (ppm, max)
Chlorides (as Cl)150
Sulfates (as SO₄)150
Iron (as Fe)5

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes the purification of commercial this compound by recrystallization from water.

Materials:

  • Commercial this compound

  • Deionized water

  • Beakers (appropriate sizes)

  • Hot plate with magnetic stirrer

  • Stir bar

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Dissolution: In a beaker, add a measured amount of commercial this compound. For every 100 g of borax (B76245), add approximately 200 mL of deionized water. Place a stir bar in the beaker and cover it with a watch glass. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. You may need to add slightly more water to achieve full dissolution at an elevated temperature (e.g., 60-70°C).

  • Hot Filtration (Optional): If there are visible insoluble impurities, perform a hot filtration. To do this, preheat a gravity funnel and a receiving flask containing a small amount of boiling water on the hot plate. Place a fluted filter paper in the funnel and pour the hot borax solution through it. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the beaker from the hot plate and place it on a heat-resistant surface. Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, avoid disturbing the solution during this period.

  • Cooling: Once the solution has reached room temperature and crystal formation has slowed, you can place the beaker in an ice bath for about 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Set up a Buchner funnel with filter paper and a filter flask connected to a vacuum source. Wet the filter paper with a small amount of cold deionized water. Swirl the beaker containing the crystals and pour the slurry into the Buchner funnel.

  • Washing: Wash the crystals with two small portions of ice-cold deionized water to remove any remaining mother liquor.

  • Drying: Carefully transfer the purified crystals from the filter paper to a clean, dry watch glass. Dry the crystals in a low-temperature oven (below 50°C to avoid dehydration of the pentahydrate) or in a desiccator until a constant weight is achieved.

Protocol 2: Titrimetric Analysis of Purity

This two-stage titration method can be used to determine the purity of sodium tetraborate and identify the presence of boric acid or sodium carbonate impurities.

Reagents:

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Methyl Red indicator solution

  • Phenolphthalein indicator solution

  • Mannitol (B672) (or Glycerol)

  • Deionized water

Procedure:

Part A: Titration with HCl

  • Accurately weigh approximately 0.5 g of the purified this compound and dissolve it in about 50 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of Methyl Red indicator to the solution. The solution should be yellow.

  • Titrate the solution with standardized 0.1 M HCl until the color changes from yellow to a faint pink.

  • Record the volume of HCl used (V₁).

Part B: Titration with NaOH

  • To the solution from Part A, add an excess of mannitol (approximately 1-2 g). The mannitol complexes with the boric acid formed during the first titration, making it a stronger acid.

  • Add 2-3 drops of Phenolphthalein indicator.

  • Titrate the solution with standardized 0.1 M NaOH until the first permanent pink color appears.

  • Record the volume of NaOH used (V₂).

Calculations and Interpretation:

  • The volume of HCl used (V₁) corresponds to the total alkalinity from sodium tetraborate and any sodium carbonate impurity.

  • The volume of NaOH used (V₂) corresponds to the amount of boric acid present, which was liberated from the sodium tetraborate.

  • For pure sodium tetraborate: The theoretical relationship is that the moles of HCl used should be half the moles of NaOH used (taking into account the stoichiometry of the reactions).

  • If boric acid is an impurity: The volume of NaOH (V₂) will be proportionally larger than expected relative to V₁.

  • If sodium carbonate is an impurity: The volume of HCl (V₁) will be proportionally larger than expected relative to V₂.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation start Start dissolve Dissolve in Hot Water start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling hot_filter->cool Clear Solution vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Water vacuum_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Titration_Workflow cluster_start Sample Preparation cluster_part_a Part A: HCl Titration cluster_part_b Part B: NaOH Titration cluster_analysis Analysis start Weigh Sample dissolve Dissolve in Water start->dissolve add_methyl_red Add Methyl Red dissolve->add_methyl_red titrate_hcl Titrate with HCl add_methyl_red->titrate_hcl record_v1 Record V1 titrate_hcl->record_v1 add_mannitol Add Mannitol record_v1->add_mannitol add_phenolphthalein Add Phenolphthalein add_mannitol->add_phenolphthalein titrate_naoh Titrate with NaOH add_phenolphthalein->titrate_naoh record_v2 Record V2 titrate_naoh->record_v2 calculate Calculate Purity & Impurity Profile record_v2->calculate end Final Result calculate->end

Caption: Workflow for the titrimetric analysis of this compound purity.

References

managing efflorescence in sodium tetraborate pentahydrate storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and management of sodium tetraborate (B1243019) pentahydrate, with a focus on preventing and addressing efflorescence.

Troubleshooting Guide

Q1: I've observed a white, powdery substance forming on the surface of my stored sodium tetraborate pentahydrate. What is it and is the product still usable?

A1: The white, powdery substance is likely efflorescence. This occurs when the stable this compound loses some of its water of crystallization due to fluctuations in ambient temperature and humidity. The resulting anhydrous or lower hydrate (B1144303) form is less stable and can appear as a powder on the surface of the crystals. While the chemical composition of the borate (B1201080) itself is unchanged, the altered hydration state can affect the material's bulk density and flowability.[1][2] For most applications where the precise water of hydration is not critical, the material can be used after a thorough mixing to ensure homogeneity. However, for applications requiring high precision, the purity should be re-assayed.

Q2: My this compound has formed hard clumps and is no longer free-flowing. What has caused this and how can I resolve it?

A2: This phenomenon is known as caking and is closely related to efflorescence. It is primarily caused by exposure to moisture, elevated temperatures, and pressure from stacking.[1][2] Temperature and humidity fluctuations can cause the crystals to lose and then reabsorb water, leading to the formation of solid bridges between particles.[1]

  • Immediate Action: For lumps caused by compaction, gentle rolling of the container or careful mechanical breaking may restore flowability.[2]

  • Prevention: To prevent future caking, it is crucial to store the product in a climate-controlled environment and avoid stacking pallets or containers for extended periods.[1][2]

Q3: The pH of my buffer solution prepared with this compound is inconsistent. Could efflorescence be the cause?

A3: Yes, efflorescence can lead to inconsistencies in the concentration of your prepared solutions. The change in the hydration state alters the molecular weight of the compound. If you are weighing out the effloresced product assuming it is the pure pentahydrate, you will be using an incorrect amount of the borate, leading to variations in the final concentration and pH of your buffer. It is recommended to re-assay the purity of the material if you observe significant efflorescence.

Frequently Asked Questions (FAQs)

Q1: What is efflorescence in the context of this compound?

A1: Efflorescence is the process where a crystalline salt hydrate loses its water of crystallization to the atmosphere, forming a powdery deposit of a lower hydrate or anhydrous salt on the surface.[3] For this compound (Na₂B₄O₇·5H₂O), this typically occurs in warm, dry conditions, where the water vapor pressure of the hydrate is greater than that of the surrounding air.[3][4]

Q2: What is the chemical process behind the efflorescence of this compound?

A2: this compound exists in equilibrium with the moisture in the surrounding air. When the ambient relative humidity is low and/or the temperature is elevated, the pentahydrate will lose water molecules to the atmosphere to move towards a more stable state under those conditions, which could be a lower hydrate or the anhydrous form (Na₂B₄O₇).[5][6] This transformation from a crystalline hydrate to a powdery, less hydrated form is the visible evidence of efflorescence.

Q3: What are the ideal storage conditions to prevent efflorescence and caking?

A3: To maintain the integrity of this compound, it should be stored in a cool, dry place in tightly sealed containers.[7] The recommended conditions are:

  • Temperature: Below 29°C (85°F)[1]

  • Relative Humidity: Less than 45%[2] It is also advisable to use the "First In/First Out" (FIFO) principle for inventory management to minimize the effects of prolonged storage.[1]

Q4: How does temperature affect the stability of this compound?

A4: Elevated temperatures increase the rate of water loss from the crystal structure.[5] this compound begins to lose its water of hydration at approximately 122°C (252°F).[8] Sustained high temperatures are more detrimental than temperature cycles.[1]

Q5: Can I use this compound that has undergone efflorescence?

A5: The usability of effloresced this compound depends on the application. The caked or powdered material is chemically unchanged and may be suitable for many industrial uses.[2] However, for pharmaceutical or laboratory applications requiring high purity and precise concentrations, it is crucial to perform a purity assay before use to account for the change in molecular weight due to water loss.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommended ValueRationale
Storage Temperature < 29°C (85°F)Prevents the loss of water of crystallization.[1]
Relative Humidity < 45%Minimizes moisture absorption and caking.[2]
Container Type Tightly sealed, original packagingProtects from atmospheric moisture and contamination.[7]
Storage Practice Store on pallets, avoid stackingPrevents compaction which can lead to caking.[1][2]
Inventory Management First In/First Out (FIFO)Reduces the impact of long-term storage.[1]

Experimental Protocols

Protocol 1: Titrimetric Assay for Purity of this compound

This method determines the purity of sodium tetraborate by first converting it to boric acid with a standardized acid, and then titrating the resulting boric acid with a standardized base in the presence of mannitol (B672).

Principle: Sodium tetraborate reacts with hydrochloric acid to form boric acid. Boric acid is a very weak acid and cannot be directly titrated with a strong base. The addition of mannitol forms a stable, stronger mannityl-boric acid complex, which can be accurately titrated with sodium hydroxide.[9]

Reagents:

  • Standardized 0.5 N Hydrochloric Acid (HCl)

  • Standardized 0.1 N Sodium Hydroxide (NaOH)

  • Mannitol (C₆H₁₄O₆)

  • Methyl Red Indicator Solution

  • Phenolphthalein (B1677637) Indicator Solution

  • Deionized Water

Procedure:

  • Accurately weigh approximately 3 g of the this compound sample and dissolve it in 50 mL of deionized water in a conical flask.

  • Add 2-3 drops of methyl red indicator to the solution. The solution will be yellow.

  • Titrate with standardized 0.5 N HCl until the solution turns a permanent pink color. Record the volume of HCl used.

  • To the same flask, add an excess of mannitol (approximately 5 g).

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with standardized 0.1 N NaOH until a permanent pink color is achieved. Record the volume of NaOH used.

Calculations: The percentage purity of this compound can be calculated based on the volume of HCl used in the first titration.

Protocol 2: Gravimetric Analysis to Quantify Efflorescence (Water Content)

This protocol determines the water content of a this compound sample, which can be used to quantify the extent of efflorescence (water loss).

Principle: A weighed sample of the hydrate is heated to drive off the water of crystallization. The mass difference before and after heating corresponds to the mass of water lost.[10]

Apparatus:

  • Analytical balance

  • Crucible and lid

  • Bunsen burner or muffle furnace

  • Desiccator

  • Tongs

Procedure:

  • Heat a clean, empty crucible and lid to redness for 10 minutes, then cool in a desiccator to room temperature and weigh accurately.

  • Add approximately 2 g of the this compound sample to the crucible, replace the lid, and weigh accurately.

  • Place the crucible with the sample on a clay triangle and heat gently at first, then more strongly, until the bottom of the crucible is red-hot for at least 10 minutes. The lid should be slightly ajar to allow water vapor to escape.[10]

  • Transfer the crucible and contents to a desiccator using tongs, allow to cool to room temperature, and then weigh accurately.

  • Repeat the heating, cooling, and weighing steps until a constant mass is obtained.

Calculations:

  • Mass of water lost = (Mass of crucible + sample before heating) - (Mass of crucible + sample after heating)

  • Percentage of water = (Mass of water lost / Initial mass of sample) x 100

  • The theoretical water content of pure this compound is approximately 30.9%. A lower measured water content indicates efflorescence.

Visualizations

Efflorescence_Troubleshooting_Workflow Observe Observe White Powder or Caking on this compound Assess_Severity Assess Severity of Efflorescence and Caking Observe->Assess_Severity Check_Storage Check Storage Conditions: Temperature and Humidity Assess_Severity->Check_Storage Is_Severe Is Efflorescence Severe? Assess_Severity->Is_Severe Correct_Storage Correct Storage Conditions: - Temp < 29°C - RH < 45% Check_Storage->Correct_Storage If out of spec Is_Critical Is the Application Critical (e.g., Pharma)? Is_Severe->Is_Critical Yes Use_With_Caution Use Material After Thorough Mixing for Non-Critical Applications Is_Severe->Use_With_Caution No ReAssay Perform Purity Assay (Titrimetric Method) Is_Critical->ReAssay Yes Is_Critical->Use_With_Caution No Implement_FIFO Implement FIFO Inventory Management Correct_Storage->Implement_FIFO Use_Adjusted Use Material with Adjusted Weight Based on Assay Results ReAssay->Use_Adjusted Discard Consider Discarding Material if Purity is Unacceptable ReAssay->Discard Use_With_Caution->Implement_FIFO Use_Adjusted->Implement_FIFO Discard->Implement_FIFO

Caption: Troubleshooting workflow for managing efflorescence.

Dehydration_Pathway Pentahydrate Sodium Tetraborate Pentahydrate (Na₂B₄O₇·5H₂O) (Crystalline) Lower_Hydrate Lower Hydrates / Anhydrous Borax (Na₂B₄O₇) (Powdery) Pentahydrate->Lower_Hydrate Efflorescence (Heat / Low Humidity) Lower_Hydrate->Pentahydrate Rehydration (High Humidity)

Caption: Dehydration and rehydration cycle of sodium tetraborate.

References

troubleshooting viscosity problems in sodium tetraborate pentahydrate adhesives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium tetraborate (B1243019) pentahydrate (borax) adhesives, particularly starch-based formulations.

Troubleshooting Viscosity Problems

Viscosity is a critical parameter in adhesive performance, affecting application, setting time, and final bond strength. Variations in viscosity are common issues during experimental work. This guide addresses specific problems in a question-and-answer format.

Q1: My adhesive's viscosity is too low. What are the likely causes and how can I fix it?

A1: Low viscosity can result in poor adhesion, excessive penetration into substrates, and a weak final bond.

Possible Causes:

  • Insufficient Sodium Tetraborate Pentahydrate (Borax): Borax (B76245) acts as a cross-linking agent, increasing the molecular weight of the polymer matrix and thus building viscosity.[1][2][3]

  • Incorrect Temperature: Excessive heat during or after preparation can degrade the polymer chains, reducing viscosity. For starch-based adhesives, temperatures exceeding the gelatinization point without proper control can lead to a breakdown of the gel structure.

  • Excessive Water Content: A higher than intended water ratio will naturally lead to a lower viscosity.

  • Inadequate Mixing: Improper dispersion of components can lead to localized areas of low viscosity.

  • Degradation Over Time: Starch-based adhesives can sometimes lose viscosity upon storage, a phenomenon known as retrogradation.[4]

Troubleshooting Steps:

  • Verify Formulation: Double-check the concentration of this compound. If it is below the recommended range for your application, a stepwise increase in its concentration should increase viscosity.

  • Optimize Temperature: Monitor and control the temperature throughout the adhesive preparation process. Ensure that heating is uniform and does not exceed the degradation temperature of your polymer.

  • Adjust Water Content: If the formulation allows, carefully reduce the amount of water in subsequent batches.

  • Ensure Thorough Mixing: Use appropriate mixing equipment to ensure all components, especially the borax, are fully dissolved and dispersed.

  • Add Rheology Modifiers: In some cases, the addition of a small amount of a compatible rheology modifier can help increase and stabilize viscosity.

Q2: My adhesive is too thick and difficult to apply. What could be wrong?

A2: Excessively high viscosity can lead to poor substrate wetting, difficulty in application, and inconsistent bond lines.

Possible Causes:

  • Excessive this compound (Borax): Too much borax can lead to excessive cross-linking, resulting in a gel-like or overly thick consistency.[5]

  • Low Temperature: Adhesives will naturally be more viscous at lower temperatures.

  • Water Evaporation: Leaving the adhesive exposed to air can lead to water evaporation and a subsequent increase in viscosity.

  • Incorrect Component Ratios: An imbalance in the ratio of starch to water or other components can lead to high viscosity.[5]

Troubleshooting Steps:

  • Review Borax Concentration: Reduce the amount of this compound in your formulation in small increments.

  • Control Temperature: Ensure the adhesive is at the optimal application temperature. Gentle warming can reduce viscosity, but be careful not to cause degradation.

  • Prevent Evaporation: Keep adhesive containers sealed when not in use.

  • Adjust Formulation: Carefully increase the water content or adjust the polymer-to-water ratio.

Q3: The viscosity of my adhesive changes over time. How can I improve its stability?

A3: Viscosity instability, particularly a decrease over time (retrogradation in starch adhesives), can be a significant issue.[4]

Possible Causes:

  • Polymer Retrogradation: This is common in starch-based adhesives where the polymer chains re-align themselves over time, causing a separation of water and an increase in apparent viscosity or gelling.[4]

  • Microbial Growth: Contamination can lead to the breakdown of the adhesive's components and a loss of viscosity.

  • Chemical Instability: Interactions between components over time may alter the adhesive's properties.

Troubleshooting Steps:

  • Optimize Borax Content: A proper concentration of borax can help stabilize the polymer network and reduce retrogradation.

  • Incorporate Stabilizers: Certain additives can help to prevent polymer re-association.

  • Add a Biocide: If microbial contamination is suspected, the addition of a suitable preservative can prevent degradation.

  • Control Storage Conditions: Store the adhesive in a cool, dark place in a sealed container.

Quantitative Data: Effect of this compound on Adhesive Properties

The concentration of this compound has a direct and significant impact on the final properties of starch-based adhesives. The following table summarizes the expected trends based on experimental findings.

This compound (% of starch weight)Viscosity (cP)pHBond StrengthObservations
2.5%Low~7.0LowThin consistency, may not provide adequate tack.
5.0%Moderate~7.2ModerateGood balance for general applications.
7.5%High~7.5HighThicker consistency, improved tack and bond strength.
10.0%Very High~7.8HighMay become too thick for some application methods.[6]
>15%Extremely High>8.0VariableCan become "stringy" and difficult to handle.[5]

Note: These are generalized trends. Actual values will vary depending on the specific type of starch, water content, temperature, and other additives used.

Experimental Protocols

1. Preparation of a Standard Starch-Borax Adhesive

This protocol describes a general method for preparing a starch-based adhesive with this compound.

Materials:

Procedure:

  • Carrier Starch Preparation: In a beaker, disperse a small portion of the total starch (e.g., 10%) in cold water.

  • Gelatinization: While stirring continuously, add a dilute solution of sodium hydroxide. Gently heat the mixture to the gelatinization temperature of the starch (typically 60-70°C). The mixture will thicken and become more translucent.[3]

  • Main Slurry Preparation: In a separate, larger container, disperse the remaining starch in water to form a slurry.

  • Combining Mixtures: While stirring the main slurry, slowly add the gelatinized carrier starch.

  • Borax Addition: Dissolve the desired amount of this compound in a small amount of hot water and add it to the main mixture.

  • Final Mixing: Continue to stir the entire mixture for a set period (e.g., 15-30 minutes) to ensure homogeneity.

  • Cooling: Allow the adhesive to cool to room temperature before use.

2. Viscosity Measurement

Equipment:

  • Brookfield Rotational Viscometer

  • Appropriate spindle for the expected viscosity range

  • Controlled temperature water bath

Procedure:

  • Sample Preparation: Place a sufficient amount of the adhesive in a beaker and allow it to equilibrate to the desired measurement temperature in the water bath.

  • Instrument Setup: Attach the selected spindle to the viscometer. Ensure the viscometer is level.

  • Spindle Immersion: Immerse the spindle into the adhesive until the fluid level is at the immersion mark on the spindle shaft. Avoid trapping air bubbles.

  • Measurement: Start the viscometer at a set rotational speed (RPM). Allow the reading to stabilize before recording the viscosity in centipoise (cP).

  • Multiple Speeds: For a more comprehensive analysis, take readings at several different rotational speeds.

Visualizations

Logical Workflow for Troubleshooting Viscosity Issues

TroubleshootingWorkflow start Viscosity Problem Identified check_viscosity Is Viscosity Too Low or Too High? start->check_viscosity low_viscosity Viscosity Too Low check_viscosity->low_viscosity Too Low high_viscosity Viscosity Too High check_viscosity->high_viscosity Too High check_borax_low Check Borax Concentration low_viscosity->check_borax_low check_temp_low Check for Overheating low_viscosity->check_temp_low check_water_low Verify Water Content low_viscosity->check_water_low increase_borax Increase Borax check_borax_low->increase_borax optimize_temp_low Optimize Heating Protocol check_temp_low->optimize_temp_low reduce_water Reduce Water check_water_low->reduce_water end_node Problem Resolved increase_borax->end_node optimize_temp_low->end_node reduce_water->end_node check_borax_high Check Borax Concentration high_viscosity->check_borax_high check_temp_high Check for Low Temperature high_viscosity->check_temp_high check_evaporation Check for Evaporation high_viscosity->check_evaporation reduce_borax Decrease Borax check_borax_high->reduce_borax optimize_temp_high Adjust to Application Temp check_temp_high->optimize_temp_high seal_container Seal Container check_evaporation->seal_container reduce_borax->end_node optimize_temp_high->end_node seal_container->end_node

Caption: A flowchart for diagnosing and resolving common viscosity problems.

Chemical Interaction: Borate Cross-Linking of Starch

Borate_Crosslinking cluster_starch Starch Chains starch1 Starch Chain 1 (-OH) crosslink Cross-Linked Starch Polymer (Increased Viscosity) starch1->crosslink starch2 Starch Chain 2 (-OH) starch2->crosslink borax Sodium Tetraborate Pentahydrate (Borax) borate_ion Borate Ion [B(OH)4]- borax->borate_ion in water borate_ion->crosslink forms ester bonds

Caption: The mechanism of viscosity increase via borate-starch cross-linking.

References

Technical Support Center: Crystallization of Supersaturated Borax Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of supersaturated borax (B76245) solutions.

Troubleshooting Guides

This section addresses common issues encountered during the crystallization of borax.

Issue 1: No Crystal Growth or Very Slow Crystal Growth

Symptoms:

  • The solution remains clear for an extended period (over 24 hours) with no visible crystal formation.

  • Only a few very small crystals are observed after a prolonged time.

Possible Causes & Solutions:

Possible CauseSolution
Insufficient Supersaturation The solution may not be saturated or is only minimally supersaturated. Re-heat the solution and add more borax powder, stirring until no more dissolves. A small amount of undissolved borax at the bottom of the container after thorough mixing indicates a saturated solution at that temperature.[1][2]
Cooling Rate is Too Slow While slow cooling generally favors larger crystals, an excessively slow cooling rate may not provide a sufficient thermodynamic driving force for nucleation to occur within a reasonable timeframe.[3] Consider a controlled, slightly faster cooling profile.
Lack of Nucleation Sites Spontaneous nucleation may be inhibited. Introduce a seed crystal of borax to the solution to initiate growth. Alternatively, provide a rough surface for heterogeneous nucleation, such as a string or a scored glass rod.[3]
Vibrations or Disturbances The crystallization setup should be in a location free from vibrations, as disturbances can disrupt the formation of stable nuclei.[4]
Presence of Inhibiting Impurities Certain impurities can inhibit nucleation and crystal growth. Use high-purity (e.g., reagent grade) borax and deionized or distilled water to prepare your solutions.[1]

Troubleshooting Workflow: No Crystal Growth

NoCrystalGrowth start No Crystal Growth check_saturation Is the solution supersaturated? start->check_saturation add_solute Action: Add more borax to hot solvent until saturation is reached. check_saturation->add_solute No check_nucleation Are nucleation sites present? check_saturation->check_nucleation Yes add_solute->check_saturation add_seed Action: Introduce a seed crystal or a rough surface. check_nucleation->add_seed No check_environment Is the environment stable and free of vibrations? check_nucleation->check_environment Yes add_seed->check_environment isolate_setup Action: Relocate to a stable, undisturbed environment. check_environment->isolate_setup No check_purity Are high-purity reagents being used? check_environment->check_purity Yes isolate_setup->check_purity use_pure Action: Use reagent-grade borax and deionized water. check_purity->use_pure No success Crystal Growth Initiated check_purity->success Yes use_pure->success

A troubleshooting decision tree for experiments with no crystal growth.
Issue 2: Formation of Many Small Crystals Instead of a Few Large Ones

Symptoms:

  • A large number of small, often poorly-defined crystals are formed throughout the solution or at the bottom of the container.

  • The resulting crystals may appear as a fine powder or sludge.

Possible Causes & Solutions:

Possible CauseSolution
Cooling Rate is Too Fast Rapid cooling leads to a high degree of supersaturation, which favors nucleation over crystal growth, resulting in a large number of small crystals.[5][6][7] Employ a slower, controlled cooling rate. For instance, moving from a rapid cooling rate of 9 °C/h to a slower rate of 4 °C/h can increase the mean crystal size.[5][6]
High Level of Agitation Excessive stirring can increase secondary nucleation, where new crystals are generated from contact with existing crystals, leading to a smaller average crystal size. Reduce the agitation speed or use a gentler mixing method.[1][8]
Presence of Nucleating Impurities Certain impurities can act as nucleation sites, leading to the formation of numerous small crystals. Ensure the cleanliness of the crystallization vessel and use high-purity reagents.
High Initial Supersaturation Preparing the solution at a very high temperature and then cooling it to a much lower temperature can create a large metastable zone width, favoring nucleation.[6] Consider preparing the saturated solution at a temperature closer to the desired final temperature to reduce the initial supersaturation level.
Issue 3: Cloudy or Opaque Crystals

Symptoms:

  • The resulting crystals lack the expected transparency and appear milky or cloudy.

Possible Causes & Solutions:

Possible CauseSolution
Inclusion of Mother Liquor Rapid crystal growth can trap pockets of the solvent (mother liquor) within the crystal lattice, causing a cloudy appearance.[9] A slower cooling rate can help prevent this.[3]
Incorporation of Impurities If the initial solution is cloudy due to undissolved impurities or a very high concentration of borax that has precipitated prematurely, these particles can be incorporated into the growing crystals.[10] Ensure all borax is dissolved in the hot solution and consider filtering the hot, saturated solution before cooling.
Post-Crystallization Dehydration Borax crystals (sodium tetraborate (B1243019) decahydrate) can lose water of hydration if stored in a very dry environment, leading to a white, opaque appearance. Store the crystals in a sealed container to maintain their hydration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of borax for growing large, well-defined crystals?

A1: The optimal concentration is a supersaturated solution. This is typically achieved by dissolving borax in hot water (e.g., near boiling) until no more will dissolve, as indicated by a small amount of undissolved solid at the bottom of the vessel.[10][11] The solubility of borax is highly dependent on temperature.

Q2: How does the cooling rate affect the final crystal size and morphology?

A2: The cooling rate is a critical parameter. Slower cooling rates generally result in larger, more well-defined crystals because they allow more time for dissolved borax molecules to deposit onto existing crystal lattices (crystal growth) rather than forming new nuclei.[3][7] Conversely, rapid cooling increases the rate of nucleation, leading to a larger number of smaller crystals and potentially more agglomeration.[5][6]

Q3: What is the role of a seed crystal?

A3: A seed crystal provides a pre-existing template for crystal growth.[12] This can be particularly useful if spontaneous nucleation is difficult to achieve or if you want to control the number of crystals grown. Introducing a single, high-quality seed crystal into a carefully prepared supersaturated solution can promote the growth of one large crystal.

Q4: Can impurities affect the crystallization process?

A4: Yes, impurities can have a significant impact. Some impurities can act as nucleation promoters, leading to the formation of many small crystals.[11] Others may inhibit crystal growth by adsorbing onto the crystal faces. For example, in the related crystallization of boric acid, the presence of salts like NaCl and MgCl2 can alter the metastable zone width and affect crystal growth.[13][14] The presence of sodium sulfate (B86663) has been shown to decrease the growth rate of boric acid crystals.[15]

Q5: What is the expected crystal structure of borax?

A5: Borax (sodium tetraborate decahydrate) crystals belong to the monoclinic crystal system.[3] This results in crystals with a characteristic slanted shape rather than perfect cubes.

Data Presentation

Table 1: Solubility of Borax in Water at Various Temperatures

Temperature (°C)Solubility (% by weight in saturated solution)
01.99
52.46
103.09
153.79
204.70
255.80
307.00 (interpolated)
4010.10 (interpolated)
5014.30 (interpolated)
6019.80 (interpolated)
Data sourced from Benchchem.[16] Values between 30°C and 60°C are interpolated for illustrative purposes.

Table 2: Effect of Cooling Rate on Borax Crystal Properties

ParameterCooling Rate: 4 °C/hCooling Rate: 9 °C/h
Resulting Mean Crystal Size LargerSmaller
Degree of Agglomeration LowerHigher
Based on findings from Cosic et al. (2019).[5][6]

Experimental Protocols

Protocol 1: Preparation of a Supersaturated Borax Solution
  • Materials:

    • Borax (sodium tetraborate decahydrate, Na₂B₄O₇·10H₂O)

    • Deionized or distilled water

    • Heat-resistant beaker or flask

    • Magnetic stirrer and stir bar (recommended) or glass stirring rod

    • Heat source (e.g., hot plate)

  • Procedure:

    • Measure a specific volume of deionized water into the beaker (e.g., 200 mL).

    • Gently heat the water on the hot plate while stirring. A temperature of 70-80°C is a good starting point.

    • Gradually add borax powder to the heated water while continuing to stir.

    • Continue adding borax until the powder no longer dissolves and a small amount of solid remains at the bottom of the beaker. This ensures the solution is saturated at the current temperature.[10]

    • Turn off the heat. If desired, you can filter the hot solution to remove any undissolved particles before proceeding with the cooling and crystallization step.

Protocol 2: Controlled Cooling for Borax Crystallization
  • Materials:

    • Prepared hot supersaturated borax solution

    • Crystallization vessel (e.g., beaker, crystallizing dish)

    • Insulating container (e.g., Dewar flask, styrofoam box) or a programmable water bath

    • Seed crystal (optional)

    • Support for seed crystal (e.g., nylon thread)

  • Procedure:

    • Carefully pour the hot, saturated borax solution into the crystallization vessel.

    • If using a seed crystal, suspend it in the center of the solution, ensuring it does not touch the sides or bottom of the vessel.[12]

    • To achieve a slow cooling rate, place the crystallization vessel inside an insulating container and cover it. This will allow the solution to cool to room temperature over several hours.

    • For more precise control, place the crystallization vessel in a programmable water bath set to cool at a specific rate (e.g., 4 °C per hour).[5][6]

    • Leave the setup undisturbed for 12-24 hours to allow for crystal growth.[12]

    • Once the crystallization is complete, carefully remove the crystals from the solution and dry them on a filter paper.

Visualizations

Logical Relationship Between Key Parameters in Borax Crystallization

CrystallizationParameters cluster_inputs Controllable Parameters cluster_processes Crystallization Processes cluster_outputs Crystal Properties CoolingRate Cooling Rate Nucleation Nucleation Rate CoolingRate->Nucleation Increases Growth Crystal Growth Rate CoolingRate->Growth Decreases time for growth Concentration Initial Supersaturation Concentration->Nucleation Increases Concentration->Growth Increases driving force Agitation Agitation Level Agitation->Nucleation Increases (Secondary) Impurities Presence of Impurities Impurities->Nucleation Can increase or decrease Impurities->Growth Often inhibits Purity Crystal Purity Impurities->Purity Decreases CrystalSize Mean Crystal Size Nucleation->CrystalSize Inversely proportional CrystalNumber Number of Crystals Nucleation->CrystalNumber Directly proportional Growth->CrystalSize Directly proportional

References

Technical Support Center: Dehydration of Sodium Tetraborate Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal dehydration of sodium tetraborate (B1243019) pentahydrate (Na₂B₄O₇·5H₂O). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of sodium tetraborate pentahydrate?

A1: The structural formula of this compound is more accurately represented as Na₂[B₄O₅(OH)₄]·3H₂O.[1] This indicates that two water molecules are incorporated as hydroxyl groups within the borate (B1201080) ion, while the remaining three are water of crystallization.[1]

Q2: What are the main stages of dehydration for this compound?

A2: The dehydration of this compound to anhydrous borax (B76245) (Na₂B₄O₇) occurs in two main steps.[2] The first step involves the removal of the water of crystallization, followed by the removal of the structurally incorporated water (hydroxyl groups) at higher temperatures.[1][2]

Q3: At what temperature does the dehydration process begin?

A3: The dehydration process for this compound starts at approximately 380 K (107 °C).[1]

Q4: When is the dehydration process complete?

A4: The removal of the remaining water is generally completed at around 723-733 K (450-460 °C).[1][2]

Q5: How does the heating rate affect the dehydration process?

A5: Increasing the heating rate during thermal analysis can cause a slight increment in the peak temperatures of the dehydration steps.[1]

Troubleshooting Guide

Q1: My final product is not completely anhydrous. What could be the reason?

A1: Incomplete dehydration can occur if the final temperature is not high enough or the heating duration is insufficient. The final removal of water molecules, which are part of the ionic structure, is more difficult and requires temperatures up to 733 K (460 °C) for completion.[1][2] Ensure your experimental setup reaches and maintains the target temperature for an adequate period.

Q2: I am observing unexpected mass loss in my TGA results. What could be the cause?

A2: Unexpected mass loss could be due to impurities in the initial sample. It is crucial to use a sample of known purity and to consider the theoretical water content of 30.9% for pure this compound.[3] Also, ensure the TGA instrument is properly calibrated.

Q3: The bulk density of my calcined product is lower than expected. Why did this happen?

A3: A sharp decrease in bulk density can be caused by "puffing" during the rapid release of molecular water at higher temperatures.[4] This phenomenon is particularly noticeable when the transformation to the dihydrate state is fast. To control this, a multi-stage heating process with controlled temperature steps can be employed.[5]

Q4: Why do my DTA/DSC curves show multiple endothermic peaks?

A4: Multiple endothermic peaks are expected as the dehydration occurs in distinct stages. For the related compound borax decahydrate, an initial large endothermic peak corresponds to the first major dehydration step, followed by a second peak at a higher temperature for the subsequent dehydration.[6] this compound follows a similar multi-step dehydration pattern.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the thermal dehydration of this compound.

Table 1: Dehydration Steps and Temperature Ranges

Dehydration StepTemperature Range (K)Temperature Range (°C)Moles of H₂O RemovedReaction Order
Step 1382 - 433 K[2]109 - 160 °C~2.25[2]Zero-order[2]
Step 2438 - 723 K165 - 450 °CRemaining ~2.75Second-order[2]

Table 2: Activation Energies for Dehydration

Dehydration StepMethodActivation Energy (kJ/mol)
Dehydration & DecompositionGenetic Algorithm92.88 (dehydration)[7]
DecompositionGenetic Algorithm15.94 (decomposition)[7]
Total DehydrationCoats-Redfern147.3[1]

Detailed Experimental Protocol

Thermogravimetric Analysis (TGA) of this compound

This protocol outlines the methodology for studying the thermal dehydration of this compound using a thermogravimetric analyzer.

Objective: To determine the temperature-dependent mass loss of this compound upon heating and to identify the stages of dehydration.

Materials and Equipment:

  • This compound (Na₂B₄O₇·5H₂O) sample

  • Thermogravimetric Analyzer (TGA) (e.g., Netzsch STA 409 PG)[1]

  • Alumina (B75360) crucible[1]

  • Microbalance

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is of a consistent and known particle size (e.g., ~100 µm).[1]

    • Accurately weigh approximately 50 mg of the sample into an alumina crucible using a microbalance.[1]

  • Instrument Setup:

    • Place the crucible containing the sample into the TGA furnace.

    • Purge the system with an inert gas, such as nitrogen, at a constant flow rate (e.g., 40 mL/min) to provide a controlled atmosphere.[1]

  • Heating Program:

    • Set the heating program to ramp from ambient temperature to approximately 800 K (527 °C) to ensure complete dehydration.

    • Use a constant heating rate, for example, 5 K/min.[1]

  • Data Acquisition:

    • Start the heating program and record the sample mass as a function of temperature and time.

    • Simultaneously, if available, record the Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) signal to identify endothermic and exothermic events.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to generate the TGA curve.

    • Identify the distinct steps of mass loss on the TGA curve, which correspond to the different stages of dehydration.

    • Calculate the mass loss at each step and correlate it to the number of water molecules removed.

    • Analyze the DTA/DSC curve to identify the temperatures of the endothermic peaks associated with the dehydration events.

Visualizations

Dehydration_Workflow Experimental Workflow for TGA of this compound cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis p1 Weigh ~50mg of Na₂B₄O₇·5H₂O p2 Place in Alumina Crucible p1->p2 t1 Load Sample into TGA Furnace p2->t1 t2 Purge with N₂ Gas (40 mL/min) t1->t2 t3 Heat from Ambient to 800 K (5 K/min) t2->t3 a1 Record Mass Loss vs. Temperature t3->a1 a2 Plot TGA Curve a1->a2 a3 Identify Dehydration Steps & Temperatures a2->a3

Caption: Experimental workflow for TGA.

Dehydration_Process Logical Steps of this compound Dehydration start Na₂[B₄O₅(OH)₄]·3H₂O (Pentahydrate) intermediate Na₂[B₄O₅(OH)₄] (Amorphous Dihydrate equivalent) start->intermediate ~382 - 433 K -3 H₂O (crystallization) final Na₂B₄O₇ (Anhydrous Borax) intermediate->final > 438 K -2 H₂O (structural OH)

Caption: Dehydration steps of the compound.

References

Validation & Comparative

Sodium Tetraborate Pentahydrate vs. Decahydrate: A Comparative Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium tetraborate (B1243019), a boron compound commonly known as borax, is a versatile chemical utilized in a wide array of research and industrial applications. It is commercially available in two primary hydrated forms: sodium tetraborate pentahydrate (Na₂B₄O₇·5H₂O) and sodium tetraborate decahydrate (B1171855) (Na₂B₄O₇·10H₂O). The fundamental difference between these two forms lies in their degree of hydration, which significantly influences their physicochemical properties and, consequently, their suitability for specific research and drug development applications. This guide provides an objective comparison of these two hydrates, supported by available data, to aid in the selection of the appropriate compound for your experimental needs.

Key Physicochemical Differences

The most critical distinction between the pentahydrate and decahydrate forms of sodium tetraborate is the number of water molecules of crystallization. This directly impacts their molecular weight, boric oxide (B₂O₃) content, and density. The pentahydrate form is a more concentrated source of boron due to its lower water content.[1]

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundSodium Tetraborate Decahydrate
Chemical Formula Na₂B₄O₇·5H₂ONa₂B₄O₇·10H₂O
Molecular Weight 291.30 g/mol 381.37 g/mol
Boric Oxide (B₂O₃) Content ~47.8%~36.5%
Water Content ~30.9%~47.3%
Bulk Density ~961 kg/m ³~769 kg/m ³
Solubility in Water (20°C) 3.6 g/100 g solution4.7 g/100 g solution
pH of 1% Solution ~9.2~9.2

Performance in Research Applications

While both forms of sodium tetraborate can often be used interchangeably by adjusting the amount to account for the difference in molecular weight, their distinct properties can offer advantages in specific applications.

Buffering Capacity

Both pentahydrate and decahydrate forms are used to prepare borate (B1201080) buffers, which are effective in the alkaline pH range (around pH 9.2).[1] The choice between the two for buffer preparation largely depends on the desired final concentration and the practicalities of weighing and dissolution. Due to its higher concentration of sodium tetraborate per unit mass, a smaller quantity of the pentahydrate is required to achieve the same buffering effect as the decahydrate form.[1]

Drug Delivery Systems

Sodium tetraborate is utilized as a cross-linking agent in the formulation of hydrogels for controlled drug delivery. The borate ions form reversible cross-links with polymers containing diol groups, such as polyvinyl alcohol (PVA) and natural polysaccharides. This cross-linking influences the swelling behavior, mechanical properties, and drug release kinetics of the hydrogel.

Although specific studies directly comparing the performance of pentahydrate and decahydrate in hydrogel drug delivery systems are limited, the choice of hydrate (B1144303) would primarily affect the concentration of borate ions available for cross-linking. The higher boron content of the pentahydrate could potentially lead to a higher cross-linking density, which in turn could result in a more rigid hydrogel with a slower drug release profile. However, this would need to be empirically determined for each specific formulation.

In ophthalmic drug delivery systems, borates are used to control pH and provide soothing and mild antimicrobial properties.[2] The choice between the hydrates would again depend on formulation requirements, with the higher solubility of the decahydrate at room temperature potentially being advantageous in some liquid formulations.

Enzyme Assays

Borate buffers are commonly employed in enzyme assays, particularly for enzymes that are active in alkaline conditions. The borate ions can, however, interact with and inhibit some enzymes, especially those that have cofactors with cis-diol configurations, such as NAD⁺. There is a lack of direct comparative studies on the impact of using pentahydrate versus decahydrate on enzyme kinetics. When preparing a borate buffer for an enzyme assay, it is crucial to consider the final concentration of borate ions and to validate the assay for any potential inhibitory effects, regardless of the hydrate form used.

Experimental Protocols

Preparation of a 0.1 M Borate Buffer (pH 9.2) using Sodium Tetraborate Decahydrate

This protocol is a common starting point for preparing a standard borate buffer.

Materials:

  • Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) solution (0.1 M) for pH adjustment

Procedure:

  • Weigh out 38.14 g of sodium tetraborate decahydrate.

  • Dissolve the sodium tetraborate decahydrate in approximately 800 mL of deionized water in a 1 L beaker with continuous stirring.

  • Once fully dissolved, transfer the solution to a 1 L volumetric flask.

  • Add deionized water to bring the volume close to the 1 L mark.

  • Calibrate the pH meter and measure the pH of the solution.

  • Adjust the pH to 9.2 using 0.1 M HCl or 0.1 M NaOH as needed.

  • Bring the final volume to 1 L with deionized water.

  • Mix the solution thoroughly.

To prepare the same buffer using This compound , you would use 29.13 g of the compound and follow the same procedure.

Signaling Pathway and Experimental Workflow Visualization

Sodium Tetraborate's Influence on Cardiac Hypertrophy Signaling

Recent research has indicated that sodium tetraborate can exert a cardioprotective effect by modulating signaling pathways involved in cardiac hypertrophy. Pretreatment with sodium tetraborate has been shown to prevent isoproterenol-induced cellular damage in cardiomyocytes. This effect is mediated through the inhibition of key signaling molecules.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Isoproterenol Isoproterenol Adrenergic_Receptors α1AR / β1AR Isoproterenol->Adrenergic_Receptors Activates Erk12 Erk1/2 Adrenergic_Receptors->Erk12 Akt1 Akt1 Adrenergic_Receptors->Akt1 Early_Genes c-myc, c-fos, c-jun Erk12->Early_Genes Induces Transcription_Factors GATA-4, NFAT, NKx2.5 Akt1->Transcription_Factors Activates Hypertrophy Cardiac Hypertrophy Early_Genes->Hypertrophy Transcription_Factors->Hypertrophy Sodium_Tetraborate Sodium Tetraborate Sodium_Tetraborate->Adrenergic_Receptors Sodium_Tetraborate->Erk12 Inhibits Sodium_Tetraborate->Akt1 Inhibits

Caption: Sodium tetraborate's inhibitory effect on cardiac hypertrophy signaling pathways.

Workflow for Selecting the Appropriate Hydrate

The decision to use this compound versus decahydrate in a research setting can be guided by a logical workflow that considers the primary differences between the two forms.

Workflow Start Application Requirement High_Boron_Concentration High Boron Concentration Needed? Start->High_Boron_Concentration Moisture_Sensitive Moisture Sensitive Application? High_Boron_Concentration->Moisture_Sensitive No Use_Pentahydrate Use Sodium Tetraborate Pentahydrate High_Boron_Concentration->Use_Pentahydrate Yes Handling_Storage Large Scale / Cost Sensitive? Moisture_Sensitive->Handling_Storage No Moisture_Sensitive->Use_Pentahydrate Yes Handling_Storage->Use_Pentahydrate Yes Use_Decahydrate Use Sodium Tetraborate Decahydrate Handling_Storage->Use_Decahydrate No Adjust_Weight Adjust Weight for Equivalent Moles Use_Pentahydrate->Adjust_Weight Use_Decahydrate->Adjust_Weight

Caption: Decision workflow for selecting between pentahydrate and decahydrate forms.

Conclusion

The primary difference between this compound and decahydrate lies in their water of crystallization, which translates to differences in their molecular weight and boron content. This compound offers a more concentrated source of boron, which can be advantageous in applications where a higher borate concentration is desired or when minimizing water content is critical. Conversely, sodium tetraborate decahydrate is more commonly available and its higher solubility at room temperature may be beneficial in some instances.

For most research applications, particularly in buffer preparation, either form can be used with appropriate adjustment for molecular weight. However, in specialized areas like drug delivery, the choice of hydrate could subtly influence the properties of the final formulation, and empirical testing is recommended. It is important to note that while the physicochemical properties are well-documented, there is a lack of direct, publicly available experimental data comparing the performance of the two hydrates in many research applications. Therefore, the selection should be based on a clear understanding of the application's requirements and, when necessary, in-house validation.

References

A Comparative Guide to Boric Acid and Sodium Tetraborate for Alkaline Buffer Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate buffering agent is a critical step in experimental design, directly impacting the stability and activity of biological molecules and the reliability of analytical results. Borate (B1201080) buffers are widely utilized for their effectiveness in the alkaline pH range. This guide provides a comprehensive comparison of two primary starting materials for borate buffer preparation: boric acid (H₃BO₃) and sodium tetraborate (B1243019) (Na₂B₄O₇·10H₂O), commonly known as borax (B76245).

Chemical and Physical Properties at a Glance

A fundamental understanding of the chemical and physical properties of boric acid and sodium tetraborate is essential for selecting the appropriate reagent for buffer preparation.

PropertyBoric Acid (H₃BO₃)Sodium Tetraborate Decahydrate (B1171855) (Borax) (Na₂B₄O₇·10H₂O)
Molecular Weight 61.83 g/mol 381.37 g/mol
pKa (of boric acid) ~9.14 - 9.24 at 25 °CNot directly applicable; it's a salt of boric acid.
pH of aqueous solution Weakly acidic (~3.5-6.0 for 1M solution)[1]Alkaline (~9.2 for a 0.1M solution)[2]
Solubility in water 1 g in 18 mL cold water; 1 g in 4 mL boiling water[1]Soluble in water (76.3 g/L for the decahydrate)[3]
Form White crystalline powder or crystals[4]White crystalline powder or glassy plates[4][5]

The Borate Buffer System: A Look at the Equilibrium

The buffering action of borate solutions is governed by the equilibrium between boric acid and the borate ion. Boric acid is a weak Lewis acid, meaning it accepts a hydroxide (B78521) ion from water rather than donating a proton. This equilibrium allows the buffer to resist pH changes upon the addition of an acid or a base.

The primary equilibrium reaction is:

B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺

When an acid (H⁺) is added, the equilibrium shifts to the left, consuming the excess protons. Conversely, when a base (OH⁻) is added, it reacts with H⁺, causing the equilibrium to shift to the right to replenish the H⁺ ions and maintain a relatively stable pH.[6]

Borate_Buffer_Equilibrium cluster_reactants cluster_products BoricAcid B(OH)₃ (Boric Acid) Equilibrium BoricAcid->Equilibrium Water1 + H₂O BorateIon [B(OH)₄]⁻ (Borate Ion) Equilibrium->BorateIon Proton + H⁺ AddAcid Addition of Acid (H⁺) Shifts equilibrium left AddAcid->Equilibrium AddBase Addition of Base (OH⁻) Shifts equilibrium right AddBase->Equilibrium

Caption: Chemical equilibrium of the borate buffer system.

Performance Comparison: Boric Acid vs. Sodium Tetraborate

The choice between boric acid and sodium tetraborate for preparing an alkaline buffer depends on the desired final pH, the required precision, and the experimental context.

FeatureBoric AcidSodium Tetraborate (Borax)
Ease of Preparation Requires titration with a strong base (e.g., NaOH) to achieve the desired pH.Can be dissolved to a specific concentration to yield a buffer of approximately pH 9.2, with minor adjustments needed.
pH Adjustment Flexibility Offers high flexibility in achieving a specific pH within the buffering range (pH 8-10) by careful titration.Less flexible; typically used when a pH around 9.2 is desired. Adjustment to other pH values requires the addition of a strong acid (e.g., HCl) or boric acid.
Purity and Stability Preparation from boric acid and a high-purity strong base can result in a buffer with fewer impurities.[7]The quality of commercial sodium tetraborate can vary, and it can "dry out" over time by losing water of hydration, which alters its effective concentration.[4]
Ionic Strength The final ionic strength depends on the amount of strong base added.The ionic strength is determined by the concentration of the salt.
Safety Considerations Toxic if ingested.Can be corrosive to the eyes.[4]

Experimental Protocols

Here are detailed methodologies for preparing alkaline borate buffers using boric acid and sodium tetraborate.

Protocol 1: Preparation of a Borate Buffer from Boric Acid and Sodium Hydroxide

This method offers precise control over the final pH.

Materials:

  • Boric acid (H₃BO₃)

  • Sodium hydroxide (NaOH), 1 M solution

  • Deionized water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Dissolve Boric Acid: Weigh the calculated amount of boric acid to achieve the desired molarity (e.g., 6.18 g for a 0.1 M solution in 1 L). Dissolve it in approximately 80% of the final volume of deionized water in a beaker with stirring.

  • Adjust pH: While continuously monitoring with a calibrated pH meter, slowly add the 1 M NaOH solution dropwise until the desired pH is reached.

  • Final Volume Adjustment: Transfer the solution to a volumetric flask and add deionized water to the final volume mark. Mix thoroughly.

  • Sterilization (Optional): If required for biological applications, sterilize the buffer by filtration through a 0.22 µm filter.[6]

Protocol 2: Preparation of a Borate Buffer from Sodium Tetraborate and Hydrochloric Acid

This method is suitable when starting with the salt and adjusting to a more acidic pH within the buffering range.

Materials:

  • Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Deionized water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Dissolve Sodium Tetraborate: Weigh the calculated amount of sodium tetraborate decahydrate (e.g., 38.14 g for a 0.1 M solution in 1 L). Dissolve it in approximately 80% of the final volume of deionized water with stirring.

  • Adjust pH: The initial pH will be around 9.2. While monitoring with a calibrated pH meter, slowly add the 1 M HCl solution dropwise to lower the pH to the desired value.

  • Final Volume Adjustment: Transfer the solution to a volumetric flask and bring it to the final volume with deionized water. Mix thoroughly.

Protocol 3: Preparation of a Borate Buffer from Boric Acid and Sodium Tetraborate

This method involves mixing stock solutions of the acid and its conjugate base.

Materials:

  • Boric acid (H₃BO₃)

  • Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O)

  • Deionized water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Procedure:

  • Prepare Stock Solutions:

    • 0.2 M Boric Acid: Dissolve 12.4 g of boric acid in deionized water and make up to 1 L.

    • 0.2 M Sodium Tetraborate: Dissolve 76.3 g of sodium tetraborate decahydrate in deionized water and make up to 1 L.[3]

  • Mix Solutions: Combine volumes of the two stock solutions according to the desired final pH. The ratio can be estimated using the Henderson-Hasselbalch equation (pH = pKa + log([Borate]/[Boric Acid])). For example, to obtain a pH of 8.0, you would start with the sodium tetraborate solution and add the boric acid solution until the target pH is reached.[3]

  • Verify and Adjust pH: Check the pH of the mixed solution with a calibrated pH meter and make any final minor adjustments with either stock solution.

  • Dilute to Final Concentration: Dilute the mixed buffer to the desired final concentration with deionized water.

Comparative Experimental Workflow: Buffering Capacity

To objectively compare the performance of buffers prepared with boric acid versus sodium tetraborate, a buffering capacity experiment can be performed.

Buffering_Capacity_Workflow start Start prep_A Prepare Buffer A: 0.1 M Boric Acid, adjust to pH 9.2 with NaOH start->prep_A prep_B Prepare Buffer B: 0.1 M Sodium Tetraborate, adjust to pH 9.2 start->prep_B titrate_A_acid Titrate Buffer A with 0.1 M HCl prep_A->titrate_A_acid titrate_A_base Titrate Buffer A with 0.1 M NaOH prep_A->titrate_A_base titrate_B_acid Titrate Buffer B with 0.1 M HCl prep_B->titrate_B_acid titrate_B_base Titrate Buffer B with 0.1 M NaOH prep_B->titrate_B_base plot Plot pH vs. Volume of Titrant for both buffers titrate_A_acid->plot titrate_A_base->plot titrate_B_acid->plot titrate_B_base->plot compare Compare Buffering Capacities (Flatter curve = higher capacity) plot->compare end End compare->end

Caption: Workflow for comparing the buffering capacity.

Applications and Limitations

Borate buffers are valuable in a variety of applications due to their alkaline buffering range and bactericidal properties.

Common Applications:

  • Enzyme Assays: Suitable for enzymes that are active in alkaline conditions.

  • Electrophoresis: Used as a running buffer for DNA and RNA analysis.

  • Coating Procedures: Employed in techniques such as ELISA.[6]

  • Pharmaceutical Formulations: Used as a buffering agent in some drug products.[7]

Limitations: A significant limitation of borate buffers is their ability to form complexes with molecules containing cis-diols, such as sugars and ribonucleic acids (RNA).[6] This interaction can interfere with enzymatic reactions and other biological assays involving these molecules. Therefore, it is crucial to consider the compatibility of borate buffers with the specific components of an experiment.

Conclusion and Recommendations

Both boric acid and sodium tetraborate are effective for preparing alkaline borate buffers, each with distinct advantages and disadvantages.

  • For precise pH control and flexibility , preparing the buffer from boric acid and titrating with a strong base is the recommended method.[6]

  • For quick preparation of a buffer around pH 9.2 , using sodium tetraborate is a convenient option.[6]

When selecting a starting material, researchers should consider the desired final pH, the need for precision, and potential interactions with experimental components. Regardless of the preparation method, it is always advisable to verify the final pH of the buffer solution with a calibrated pH meter.

References

A Comparative Guide to the Validation of Sodium Tetraborate Pentahydrate Purity: Titration vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical reagents is a critical aspect of research and development, ensuring the reliability and reproducibility of experimental results. Sodium tetraborate (B1243019) pentahydrate, a compound with diverse applications, requires precise purity validation. This guide provides a comprehensive comparison of the traditional titration method with alternative analytical techniques for this purpose, supported by experimental protocols and performance data.

Introduction

Sodium tetraborate pentahydrate (Na₂B₄O₇·5H₂O), also known as borax (B76245) pentahydrate, is a crystalline powder used in various industrial and scientific applications.[1] Ensuring its purity is paramount, as impurities can significantly impact its chemical and physical properties. While acid-base titration is a well-established and widely used method for determining the purity of borates, other instrumental techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), Fourier Transform Infrared (FTIR) Spectroscopy, and X-ray Diffraction (XRD) offer alternative approaches. This guide will compare these methods based on their principles, performance characteristics, and practical considerations.

Methodology Comparison

The choice of analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and the desired sample throughput.

Titration: The Gold Standard

For high-concentration boron products like this compound, titration is often considered the most accurate and rapid method for determining the B₂O₃ content.[2] The Borates REACH Consortium recommends a titrimetric method for the purity determination of this compound.[2]

Principle: The method is based on an acid-base titration. Sodium tetraborate, a salt of a weak acid (boric acid) and a strong base (sodium hydroxide), is titrated with a standardized strong acid, typically hydrochloric acid (HCl). The reaction converts the tetraborate to boric acid. A subsequent titration of the liberated boric acid with a strong base in the presence of a polyol (like mannitol (B672) or glycerol) can be performed to quantify the boron content and identify certain impurities.[3][4]

Advantages:

  • High accuracy and precision for macro-level analysis.

  • Relatively low cost of instrumentation.

  • Direct measurement of the active substance.

Disadvantages:

  • Can be labor-intensive and require skilled analysts.

  • May be affected by impurities that also react with the titrant.

Alternative Instrumental Methods

Principle: ICP-AES is an atomic emission spectroscopy technique that uses an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. The intensity of the emission is indicative of the concentration of the element. For this compound, the boron concentration is determined, which can then be used to calculate the purity of the compound.

Advantages:

  • High sensitivity and low detection limits for trace element analysis.[5][6]

  • Multi-element analysis capability.

Disadvantages:

  • Less suitable for high-concentration samples due to the need for significant dilution, which can introduce errors.[2]

  • Boron can exhibit a "memory effect" in the ICP tubing, leading to erroneously high results.[2]

  • Potential for spectral interferences, for instance, from iron.[2]

  • Higher equipment and operational costs.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule. While primarily a qualitative technique for identification, it can be used for quantitative analysis by relating the intensity of specific absorption bands to the concentration of the compound. For this compound, characteristic B-O vibrations can be observed.[7]

Advantages:

  • Fast and non-destructive.

  • Provides structural information.

Disadvantages:

  • Quantitative analysis can be challenging for complex mixtures due to overlapping peaks.

  • Generally less precise for purity determination compared to titration.

  • Requires the development of a reliable calibration curve.

Principle: XRD is a technique used to identify the crystalline phases in a material and can be used for quantitative phase analysis. The intensities of the diffraction peaks of a particular crystalline phase are proportional to its amount in a mixture.[8]

Advantages:

  • Provides information on the crystalline structure and can identify different crystalline impurities.

  • Non-destructive.

Disadvantages:

  • Primarily used for identifying crystalline phases rather than precise purity quantification of the main component.

  • Detection limits are typically in the range of 0.1 to 1 wt% per phase, which may not be sufficient for high-purity materials.[9]

  • Requires reference intensity ratios or Rietveld refinement for quantification, which can be complex.[9]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the discussed methods for the purity validation of this compound. It is important to note that direct comparative studies are limited, and the values presented are based on a combination of available data for borates and the general capabilities of each technique.

Parameter Titration ICP-AES FTIR Spectroscopy X-ray Diffraction (XRD)
Typical Accuracy High (can be >99.5%)High for trace analysis, lower for high concentration due to dilutionModerateModerate
Typical Precision (%RSD) < 1%[10]< 5%Variable, can be < 5% with proper calibrationVariable, can be 5-10%
Limit of Detection (LOD) mg rangeµg/L to mg/L[5][6]~1000 ppm for boron species[11]~0.1 - 1 wt%[9]
Primary Application Purity Assay Trace Element AnalysisIdentification, Functional Group AnalysisCrystalline Phase Identification
Throughput Low to MediumHighHighMedium
Cost LowHighMediumHigh

Experimental Protocols

Purity Determination by Two-Step Titration

This method allows for the determination of sodium tetraborate purity and can also indicate the presence of impurities such as sodium carbonate or boric acid.[3]

Reagents and Equipment:

  • Standardized 0.5 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Methyl Red Indicator Solution

  • Phenolphthalein (B1677637) Indicator Solution

  • Mannitol or Glycerol (B35011)

  • Analytical Balance

  • Burettes, Pipettes, Conical Flasks

Procedure:

Part 1: Titration with HCl

  • Accurately weigh approximately 3 g of the this compound sample into a conical flask.

  • Dissolve the sample in 50 mL of distilled water.

  • Add 2-3 drops of methyl red indicator. The solution will be yellow.

  • Titrate with standardized 0.5 M HCl until the color changes from yellow to a permanent pink.

  • Record the volume of HCl used (V₁). This volume corresponds to the titration of sodium tetraborate (and any sodium carbonate impurity).

Part 2: Titration with NaOH

  • To the solution from Part 1, add an excess of mannitol or glycerol (e.g., 5 g of mannitol). This forms a complex with the boric acid, making it a stronger acid.

  • Add a few drops of phenolphthalein indicator.

  • Titrate with standardized 0.1 M NaOH until a permanent pink color is obtained.

  • Record the volume of NaOH used (V₂). This volume corresponds to the total boric acid (liberated from the borax and any free boric acid impurity).

Calculations:

  • The theoretical volume of NaOH required should be equal to the volume of HCl used if the sample is pure. A significant difference indicates the presence of impurities.

  • If V₁ > V₂, sodium carbonate may be present as an impurity.

  • If V₂ > V₁, free boric acid may be present as an impurity.

  • The percentage purity of this compound can be calculated based on the volume of HCl consumed in the first titration.

Purity Determination by ICP-AES

Reagents and Equipment:

  • High-purity nitric acid

  • Boron standard solutions

  • Deionized water

  • ICP-AES instrument

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of deionized water. A significant dilution will be necessary to bring the boron concentration into the linear range of the instrument. Acidify the solution with high-purity nitric acid to a final concentration of 1-2%.

  • Calibration: Prepare a series of calibration standards of boron covering the expected concentration range of the diluted sample.

  • Analysis: Aspirate the blank, standards, and sample solutions into the ICP-AES and measure the emission intensity at the appropriate boron wavelength (e.g., 249.773 nm).

  • Calculation: Construct a calibration curve by plotting the emission intensity versus the concentration of the standards. Determine the boron concentration in the sample solution from the calibration curve. Calculate the purity of the this compound based on the measured boron concentration and the initial sample weight.

Identification by FTIR Spectroscopy

Reagents and Equipment:

  • Potassium bromide (KBr) for solid sampling

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet): Mix a small amount of the this compound sample with dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum over a suitable wavelength range (e.g., 4000-400 cm⁻¹).

  • Interpretation: Compare the obtained spectrum with a reference spectrum of pure this compound. The presence of additional peaks may indicate impurities.

Crystalline Phase Identification by XRD

Reagents and Equipment:

  • X-ray diffractometer

  • Sample holder

Procedure:

  • Sample Preparation: Grind the this compound sample to a fine powder to ensure random orientation of the crystallites.

  • Analysis: Mount the powdered sample in the sample holder of the X-ray diffractometer. Run the analysis over a specific 2θ range to obtain the diffraction pattern.

  • Interpretation: Compare the positions and relative intensities of the diffraction peaks with a reference pattern from a crystallographic database (e.g., ICDD) for this compound. The presence of peaks that do not match the reference pattern suggests the presence of crystalline impurities.

Visualizations

Experimental Workflow for Titration

TitrationWorkflow Titration Workflow for this compound Purity cluster_prep Sample Preparation cluster_titration1 Part 1: HCl Titration cluster_titration2 Part 2: NaOH Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve add_mr Add Methyl Red dissolve->add_mr titrate_hcl Titrate with HCl add_mr->titrate_hcl record_v1 Record V1 titrate_hcl->record_v1 add_mannitol Add Mannitol titrate_hcl->add_mannitol compare_volumes Compare V1 and V2 record_v1->compare_volumes add_phth Add Phenolphthalein add_mannitol->add_phth titrate_naoh Titrate with NaOH add_phth->titrate_naoh record_v2 Record V2 titrate_naoh->record_v2 record_v2->compare_volumes calculate_purity Calculate Purity compare_volumes->calculate_purity

Caption: Workflow for the two-step titration of this compound.

Logical Relationship of Purity Validation Methods

PurityValidation Purity Validation Method Selection cluster_primary Primary Purity Assay cluster_alternatives Alternative/Complementary Methods compound Sodium Tetraborate Pentahydrate titration Titration compound->titration Quantitative Purity icp ICP-AES (Trace Elements) compound->icp Elemental Impurities ftir FTIR (Identification) compound->ftir Structural Confirmation xrd XRD (Crystalline Impurities) compound->xrd Phase Identification

Caption: Relationship between primary and alternative methods for purity validation.

Conclusion

For the quantitative determination of this compound purity, titration remains the recommended and most reliable method , especially for high-concentration samples. It offers excellent accuracy and precision at a relatively low cost.

ICP-AES is a powerful technique for identifying and quantifying trace elemental impurities but is not ideal for the primary assay of a high-purity bulk material like this compound.

FTIR and XRD are invaluable tools for the qualitative identification and structural characterization of the compound and can be used to identify the presence of certain impurities. However, their quantitative application for purity determination is generally less precise than titration.

For a comprehensive validation of this compound purity, a combination of these methods is often the best approach. Titration should be used for the primary assay, while ICP-AES can be employed to screen for trace metal contaminants, and FTIR and XRD can confirm the identity and crystalline integrity of the material. This multi-faceted approach ensures the highest level of quality control for researchers, scientists, and drug development professionals.

References

A Comparative Analysis of Borate Compounds as Fire Retardants for Polymeric Materials

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Scientists in Material Development

The inherent flammability of many polymeric materials presents a significant safety concern across numerous industries. To mitigate this risk, fire retardants are incorporated into polymer matrices. Among the various classes of fire retardants, borate (B1201080) compounds have emerged as effective, halogen-free alternatives, valued for their low toxicity and smoke-suppressing properties. This guide provides a comparative analysis of common borate-based fire retardants—Zinc Borate, Ammonium Pentaborate, and Boric Acid—and contrasts their performance with a widely used alternative, Ammonium Polyphosphate. The evaluation is supported by experimental data from standardized fire retardancy tests to aid researchers and material development professionals in selecting the optimal fire retardant for their specific applications.

Mechanism of Action: How Borate Compounds Inhibit Fire

Borate compounds function as fire retardants through a combination of gas-phase and condensed-phase actions. Upon heating, they undergo endothermic decomposition, releasing water vapor that dilutes flammable gases and oxygen in the combustion zone.[1][2] Simultaneously, in the condensed phase, they form a protective glassy char layer on the polymer surface.[3][4] This char layer acts as a physical barrier, insulating the underlying material from heat and preventing the release of combustible volatile compounds, thereby suppressing the fire.[3][4]

Fire_Retardant_Mechanism cluster_0 Heat Exposure cluster_1 Gas Phase Action cluster_2 Condensed Phase Action Polymer + Borate Polymer + Borate Endothermic Decomposition Endothermic Decomposition Polymer + Borate->Endothermic Decomposition Water Vapor Release Water Vapor Release Dilution of Flammable Gases & Oxygen Dilution of Flammable Gases & Oxygen Water Vapor Release->Dilution of Flammable Gases & Oxygen Leads to Flame Inhibition Flame Inhibition Dilution of Flammable Gases & Oxygen->Flame Inhibition Endothermic Decomposition->Water Vapor Release Releases Formation of Boron Oxide Formation of Boron Oxide Endothermic Decomposition->Formation of Boron Oxide Forms Protective Glassy Char Layer Protective Glassy Char Layer Formation of Boron Oxide->Protective Glassy Char Layer Creates Insulation & Reduced Volatiles Insulation & Reduced Volatiles Protective Glassy Char Layer->Insulation & Reduced Volatiles Provides Insulation & Reduced Volatiles->Flame Inhibition

References

performance of sodium tetraborate pentahydrate in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological and chemical research, the selection of an appropriate buffer system is a critical decision that can significantly impact experimental outcomes. Sodium tetraborate (B1243019), commonly available as sodium tetraborate pentahydrate or decahydrate (B1171855) (borax), serves as the basis for borate (B1201080) buffers, which offer distinct advantages in specific applications. This guide provides an objective comparison of the performance of this compound-based buffers with other common laboratory buffers, supported by experimental data and detailed protocols.

Physicochemical Properties and Buffering Capacity

The primary function of a buffer is to resist changes in pH. The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are in equal concentration, and its buffering capacity (β), which is a measure of the resistance to pH change upon the addition of an acid or base.

Table 1: Physicochemical Properties of Common Buffers

Buffer SystempKa (at 25°C)Effective pH RangeTemperature Dependence (dpKa/°C)Key Characteristics
Sodium Borate 9.248.0 - 10.5-0.008Forms complexes with cis-diols (e.g., carbohydrates); can inhibit some enzymes.
Sodium Phosphate (B84403)2.15, 7.20, 12.355.8 - 8.0 (using NaH₂PO₄/Na₂HPO₄)-0.0028Physiologically relevant pH range; can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺) and inhibit certain enzymes.
Tris8.067.0 - 9.0-0.028Amine buffer, can interfere with some biological reactions; pH is highly sensitive to temperature changes.
Sodium Acetate4.763.6 - 5.6-0.0002Useful for experiments in acidic conditions.

Buffering Capacity Comparison

Performance in Key Applications

The choice of buffer can significantly influence the outcome of various biochemical and analytical techniques. Here, we compare the performance of sodium tetraborate buffer in several key applications.

Enzyme Assays

The buffer system can directly impact enzyme activity and stability. Borate buffers are particularly useful for assays of enzymes that are active in the alkaline range. However, a crucial consideration is the potential for borate to inhibit certain enzymes through interaction with their functional groups or by complexing with cofactors or substrates containing cis-diols.

Table 2: Effects of Different Buffers on Enzyme Kinetics

EnzymeBuffer SystemObservationReference
Various metalloenzymes and kinasesPhosphateCan be inhibitory.
Polyester HydrolasesTris, MOPSCan be inhibitory at high concentrations.
Various enzymesBorateCan be inhibitory, especially for those utilizing substrates with cis-diols.

Key Consideration: It is imperative to empirically validate the chosen buffer system for any new enzyme assay to ensure it does not interfere with the enzyme's activity.

Protein Stability

Buffers can affect protein stability by influencing conformational equilibrium and aggregation propensity. The choice of buffer is critical in protein formulation for therapeutics and in protein crystallization studies.

Table 3: Impact of Buffers on Protein Stability

ProteinBuffer SystemMethodObservationReference
Hen Egg-White Lysozyme (HEWL)Phosphate, HEPES, Cacodylate, MOPSCloud point temperatureBuffer molecules adsorb to the protein surface and modulate electrostatic stability.
Monoclonal AntibodyMOPS, TrisSize Exclusion ChromatographyFound to be more favorable than phosphate and citrate (B86180) for the specific antibody tested.
β-galactosidaseBorateEnzyme activity assayDestabilized the enzyme, an effect that could be reversed by the addition of polyhydroxy sugars.
Capillary Electrophoresis

Sodium tetraborate is a widely used buffer in capillary electrophoresis (CE), particularly for the separation of carbohydrates, glycoproteins, and other molecules containing cis-diol functionalities. The borate ions form negatively charged complexes with these molecules, enabling their separation in an electric field.

Key Advantage: The complexation of borate with cis-diols provides a unique separation mechanism that is not available with other common buffers like phosphate or Tris.

Experimental Protocols

Preparation of a 0.1 M Sodium Tetraborate Buffer (pH 9.0)

Materials:

  • Sodium Tetraborate Decahydrate (Na₂B₄O₇·10H₂O)

  • Boric Acid (H₃BO₃)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and beakers

Procedure:

  • Prepare a 0.05 M Sodium Tetraborate solution: Dissolve 19.07 g of Sodium Tetraborate Decahydrate in deionized water and make up the volume to 1 L in a volumetric flask.

  • Prepare a 0.2 M Boric Acid solution: Dissolve 12.37 g of Boric Acid in deionized water and make up the volume to 1 L in a volumetric flask.

  • Mix the solutions: In a beaker, combine approximately 400 mL of the 0.05 M Sodium Tetraborate solution with 600 mL of the 0.2 M Boric Acid solution.

  • Adjust the pH: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution. While stirring, slowly add either the sodium tetraborate solution (to increase pH) or the boric acid solution (to decrease pH) until the desired pH of 9.0 is reached.

  • Final Volume: Transfer the solution to a 1 L volumetric flask and add deionized water to the mark. Mix thoroughly.

Comparative Analysis of Buffering Capacity

Objective: To experimentally compare the buffering capacity of sodium tetraborate, phosphate, and Tris buffers.

Materials:

  • 0.1 M solutions of Sodium Tetraborate (pH 9.0), Sodium Phosphate (pH 7.4), and Tris-HCl (pH 8.0)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Burettes

  • Beakers and magnetic stirrer

Procedure:

  • Titration with Acid:

    • Pipette 50 mL of the 0.1 M sodium tetraborate buffer into a beaker.

    • Record the initial pH.

    • Add 0.1 M HCl in 1 mL increments from a burette, recording the pH after each addition until the pH drops by at least 2 units.

    • Repeat this procedure for the phosphate and Tris buffers.

  • Titration with Base:

    • Pipette 50 mL of the 0.1 M sodium tetraborate buffer into a beaker.

    • Record the initial pH.

    • Add 0.1 M NaOH in 1 mL increments from a burette, recording the pH after each addition until the pH increases by at least 2 units.

    • Repeat this procedure for the phosphate and Tris buffers.

  • Data Analysis:

    • Plot pH versus the volume of HCl and NaOH added for each buffer.

    • The buffer with the flattest titration curve around its pKa has the highest buffering capacity in that region.

Visualizing Workflows and Pathways

Experimental Workflow for Buffer Comparison in Enzyme Kinetics

enzyme_kinetics_workflow start Start: Select Enzyme and Substrate prepare_buffers Prepare Equimolar (e.g., 0.1 M) Stock Solutions of Borate, Phosphate, and Tris Buffers start->prepare_buffers adjust_ph Adjust each buffer to the optimal pH for the enzyme of interest prepare_buffers->adjust_ph prepare_reactions Set up reaction mixtures containing: - Buffer - Enzyme (constant concentration) - Substrate (varying concentrations) adjust_ph->prepare_reactions measure_activity Measure initial reaction rates (v₀) using a suitable assay (e.g., spectrophotometry) prepare_reactions->measure_activity plot_data Plot v₀ versus [Substrate] for each buffer system (Michaelis-Menten plot) measure_activity->plot_data determine_params Determine kinetic parameters (Km and Vmax) for each buffer using non-linear regression plot_data->determine_params compare_results Compare Km and Vmax values to assess the effect of each buffer on enzyme kinetics determine_params->compare_results end End: Select Optimal Buffer compare_results->end

Caption: Workflow for comparing the effect of different buffer systems on enzyme kinetics.

Borate Interaction with cis-Diols in Glycoproteins

Borate's ability to form reversible covalent bonds with cis-diols is a key feature that is exploited in applications like the separation of glycoproteins by capillary electrophoresis.

borate_diol_interaction borate B(OH)₄⁻ Borate Ion complex Borate-Glycoprotein Complex Negatively Charged borate:B->complex:c Reversible Complexation glycoprotein Glycoprotein cis-Diol Moiety glycoprotein:diol->complex:c separation Electrophoretic Separation complex->separation Enables

Caption: Borate forms a negatively charged complex with cis-diols on glycoproteins, facilitating their separation.

Conclusion

This compound offers a valuable buffering system for applications requiring alkaline conditions. Its unique ability to interact with cis-diols makes it indispensable for techniques like capillary electrophoresis of glycoproteins. However, researchers must be mindful of its potential to inhibit certain enzymes and its temperature-dependent pH. A thorough understanding of its properties compared to other common buffers like phosphate and Tris is essential for making an informed decision that ensures the reliability and accuracy of experimental results. As with any experimental parameter, the optimal buffer system should be determined empirically for each specific application.

A Comparative Guide to the Crosslinking Efficiency of Sodium Tetraborate Pentahydrate in Biopolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate crosslinking agent is a critical determinant of the physicochemical properties and ultimate performance of biopolymer-based hydrogels. Sodium tetraborate (B1243019) pentahydrate, commonly known as borax (B76245), offers a versatile and effective method for crosslinking biopolymers rich in diol groups, such as polyvinyl alcohol (PVA) and guar (B607891) gum. This guide provides an objective comparison of sodium tetraborate pentahydrate's crosslinking efficiency against other common alternatives, supported by experimental data and detailed protocols to aid in the rational design of hydrogel systems for various applications, including drug delivery and tissue engineering.

Performance Comparison: A Data-Driven Analysis

The crosslinking efficiency of an agent directly impacts key hydrogel properties such as swelling behavior, mechanical strength, and drug release kinetics. The following tables summarize quantitative data from various studies to facilitate a direct comparison between this compound and other crosslinking agents.

Disclaimer: The data presented is compiled from different studies with varying biopolymers, concentrations, and experimental conditions. Direct comparison should be made with caution.

Table 1: Swelling Behavior of Biopolymer Hydrogels with Various Crosslinkers

Biopolymer SystemCrosslinkerConcentrationSwelling Ratio (%)Reference
Polyvinyl Alcohol (PVA)Sodium Tetraborate 4% (w/v)Varies with PVA conc.[1]
Polyvinyl Alcohol (PVA) / CelluloseSodium Tetraborate Not specified95.76 (EWC)[1]
Guar GumSodium Tetraborate Higher concentration leads to lower swellingControlled by borax concentration[2]
Chitosan (B1678972)Glutaraldehyde0.068 (molar ratio)1200[1]
ChitosanGlutaraldehyde0.30 (molar ratio)600[1]
Guar GumGlutaraldehydeNot specifiedGenerally lower than ionic crosslinkers[2]
CelluloseUncross-linked-325[1]
CelluloseSodium Tetraborate Not specified~900[1]

Table 2: Mechanical Properties of Biopolymer Hydrogels with Various Crosslinkers

Biopolymer SystemCrosslinkerMechanical PropertyObservationReference
StarchSodium Tetraborate Storage Modulus (G')Increased by 1.8 times with borax addition[3]
Guar GumSodium Tetraborate Mechanical StrengthModulated by pH and borax concentration[2]
Guar GumGlutaraldehydeMechanical StrengthForms robust hydrogels[2]
Guar GumCitric AcidMechanical StrengthTunable properties[2]
PVAGlutaraldehydeTensile Strength1200 MPa (with 0.10g glutaraldehyde)[4]
PVAGlutaraldehydeTensile Strength1000 MPa (with 0.15g glutaraldehyde)[4]

The Chemistry of Crosslinking: Borax vs. Alternatives

The fundamental difference between this compound and other crosslinkers lies in their chemical interaction with the biopolymer chains.

Sodium Tetraborate (Borax): In an aqueous solution, borax forms the tetrahydroxy borate (B1201080) ion [B(OH)₄]⁻. This ion can form reversible, dynamic covalent bonds (boronate esters) with the cis-diol groups present in many polysaccharides like guar gum and synthetic polymers like PVA.[3][5] This reversible nature imparts unique properties such as self-healing and shear-thinning to the hydrogels. The crosslinking is also pH-dependent, typically occurring in alkaline conditions.[2]

Glutaraldehyde: This is a chemical crosslinker that forms irreversible covalent bonds (acetal linkages) with hydroxyl groups and imine bonds with amine groups present in biopolymers like chitosan and gelatin.[1][2] This results in mechanically strong and stable hydrogels but can raise concerns about potential cytotoxicity.[1]

Citric Acid: As a "green" crosslinking agent, citric acid forms ester bonds with hydroxyl groups upon heating. These biodegradable linkages make it a suitable choice for biomedical applications where controlled degradation is desired.[2]

Experimental Protocols

Protocol 1: Preparation of a Polyvinyl Alcohol (PVA)-Borax Hydrogel

Materials:

  • Polyvinyl Alcohol (PVA)

  • This compound (Borax)

  • Distilled Water

  • Beakers

  • Magnetic stirrer with heating plate

  • Thermometer

Procedure:

  • Prepare a 5% (w/v) PVA solution by dissolving 5 g of PVA in 100 mL of distilled water.

  • Heat the solution to 80-90°C while stirring until the PVA is completely dissolved.[1]

  • Allow the PVA solution to cool to room temperature.

  • Prepare a 4% (w/v) borax solution by dissolving 4 g of borax in 100 mL of distilled water.[1]

  • While vigorously stirring the PVA solution, add the borax solution dropwise.

  • Continue stirring until a gel forms, which is typically almost instantaneous.[1]

  • The resulting hydrogel can be washed with distilled water to remove any unreacted borax.

Protocol 2: Assessment of Crosslinking Efficiency via Swelling Ratio

Objective: To determine the extent of crosslinking by measuring the hydrogel's ability to absorb and retain water. A lower swelling ratio generally indicates a higher degree of crosslinking.[2]

Procedure:

  • Prepare a dried hydrogel sample of a known weight (Wd).

  • Immerse the dried hydrogel in a specific medium (e.g., distilled water, phosphate-buffered saline) at a constant temperature.

  • At regular time intervals, remove the swollen hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).

  • Continue this process until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculate the swelling ratio using the following formula:[2] Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

Protocol 3: Assessment of Crosslinking Efficiency via Rheological Analysis

Objective: To quantify the crosslinking density and viscoelastic properties of the hydrogel using a rheometer. The storage modulus (G') is a key parameter, representing the elastic component of the hydrogel, which is directly related to the crosslink density.[5][6]

Procedure:

  • Place a sample of the hydrogel on the rheometer plate.

  • Perform a frequency sweep test at a constant strain within the linear viscoelastic region. This test measures the storage modulus (G') and loss modulus (G'') as a function of frequency.

  • A higher G' value generally indicates a more densely crosslinked and rigid hydrogel network.[6]

  • The crosslinking density can be calculated from the G' value using established theories, such as the theory of rubber elasticity.[7]

Visualizing the Science

To better understand the processes involved, the following diagrams illustrate the crosslinking mechanism and a typical experimental workflow.

CrosslinkingMechanism Mechanism of Borax Crosslinking with a Diol-Containing Biopolymer cluster_0 In Aqueous Solution cluster_1 Crosslinking Reaction Borax Sodium Tetraborate (Na₂B₄O₇·5H₂O) Water H₂O Borax->Water + BorateIon Tetrahydroxy Borate Ion [B(OH)₄]⁻ Water->BorateIon Dissociation CrosslinkedPolymer Crosslinked Biopolymer Network BorateIon->CrosslinkedPolymer Forms Boronate Ester Bonds Biopolymer1 Biopolymer Chain 1 (with cis-diol groups) Biopolymer1->CrosslinkedPolymer Biopolymer2 Biopolymer Chain 2 (with cis-diol groups) Biopolymer2->CrosslinkedPolymer

Caption: Borax Crosslinking Mechanism

ExperimentalWorkflow Workflow for Assessing Crosslinking Efficiency Start Start: Hydrogel Synthesis Preparation Prepare Biopolymer Solution and Crosslinker Solution Start->Preparation Crosslinking Mix Solutions to Initiate Crosslinking Preparation->Crosslinking HydrogelFormation Hydrogel Formation Crosslinking->HydrogelFormation Characterization Characterization of Crosslinking Efficiency HydrogelFormation->Characterization SwellingTest Swelling Ratio Measurement Characterization->SwellingTest RheologyTest Rheological Analysis Characterization->RheologyTest FTIR FTIR Spectroscopy (Optional) Characterization->FTIR DataAnalysis Data Analysis and Comparison SwellingTest->DataAnalysis RheologyTest->DataAnalysis FTIR->DataAnalysis Conclusion Conclusion on Crosslinking Efficiency DataAnalysis->Conclusion

Caption: Experimental Workflow

References

A Quantitative Comparison of Boron Trioxide (B2O3) Content in Borax Pentahydrate and Borax Decahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the boron trioxide (B2O3) content in borax (B76245) pentahydrate and borax decahydrate (B1171855), including theoretical calculations and experimental determination methods.

This guide provides a comprehensive comparison of the B2O3 content in the two common forms of borax: the pentahydrate (Na2B4O7·5H2O) and the decahydrate (Na2B4O7·10H2O). Understanding the precise B2O3 content is critical for various applications, including the synthesis of active pharmaceutical ingredients, the manufacturing of specialized glass and ceramics, and as a fluxing agent in metallurgy.

Theoretical B2O3 Content

The B2O3 content of both hydrates can be calculated from their chemical formulas and the molar masses of their constituent elements.

Chemical Formulas:

  • Borax Pentahydrate: Na2B4O7·5H2O[1][2][3]

  • Borax Decahydrate: Na2B4O7·10H2O[4]

Molar Masses: To perform the calculations, the following molar masses are used:

  • Na: 22.99 g/mol

  • B: 10.81 g/mol

  • O: 16.00 g/mol

  • H: 1.01 g/mol

  • B2O3: 69.62 g/mol

  • Na2B4O7: 201.22 g/mol

  • H2O: 18.02 g/mol

Calculations:

  • Borax Pentahydrate (Na2B4O7·5H2O):

    • Molar Mass = 201.22 + 5 * 18.02 = 291.32 g/mol

    • B2O3 Percentage = (Molar Mass of B2O3 / Molar Mass of Borax Pentahydrate) * 100

    • B2O3 Percentage = (69.62 / 291.32) * 100 = 47.80%

  • Borax Decahydrate (Na2B4O7·10H2O):

    • Molar Mass = 201.22 + 10 * 18.02 = 381.42 g/mol

    • B2O3 Percentage = (Molar Mass of B2O3 / Molar Mass of Borax Decahydrate) * 100

    • B2O3 Percentage = (69.62 / 381.42) * 100 = 36.51%

Data Summary

ParameterBorax PentahydrateBorax Decahydrate
Chemical Formula Na2B4O7·5H2ONa2B4O7·10H2O
Molar Mass ( g/mol ) 291.32381.42
Theoretical B2O3 Content (%) 47.8036.51
Appearance White crystalline powderWhite or colorless crystalline solid[5]

Experimental Determination of B2O3 Content

The B2O3 content in borax samples can be experimentally verified using a classic acid-base titration method involving mannitol.

Experimental Protocol: Titration of Borax with HCl and NaOH in the Presence of Mannitol

  • Sample Preparation: Accurately weigh a known mass of the borax sample (pentahydrate or decahydrate) and dissolve it in a known volume of deionized water.

  • Initial Titration: Titrate the borax solution with a standardized solution of hydrochloric acid (HCl) using methyl red as an indicator. The endpoint is reached when the solution turns from yellow to a faint pink, indicating the neutralization of the tetraborate (B1243019) ion to boric acid.

    • B4O7^2- + 2H+ + 5H2O → 4H3BO3

  • Mannitol Addition: To the resulting solution, add a sufficient amount of mannitol. Mannitol forms a stable complex with boric acid, which is a stronger acid than boric acid itself.

    • H3BO3 + C6H14O6 → [B(C6H12O6)2]− + H+ + 3H2O

  • Second Titration: Titrate the solution with a standardized solution of sodium hydroxide (B78521) (NaOH) using phenolphthalein (B1677637) as an indicator. The endpoint is reached when the solution turns from colorless to a persistent faint pink.

  • Calculation: The amount of NaOH used in the second titration is directly proportional to the amount of boric acid, and thus the B2O3 content in the original sample.

Visualizations

B2O3_Content_Comparison cluster_pentahydrate Borax Pentahydrate cluster_decahydrate Borax Decahydrate pentahydrate Na2B4O7·5H2O (47.80% B2O3) decahydrate Na2B4O7·10H2O (36.51% B2O3) pentahydrate->decahydrate > B2O3 Content

Caption: Comparative B2O3 content in borax hydrates.

Titration_Workflow start Dissolve Borax Sample titration1 Titrate with HCl (Methyl Red Indicator) start->titration1 mannitol Add Mannitol titration1->mannitol titration2 Titrate with NaOH (Phenolphthalein Indicator) mannitol->titration2 calculate Calculate B2O3 Content titration2->calculate

Caption: Experimental workflow for B2O3 determination.

References

Validating the Efficacy of Borate Buffers in qPCR Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize quantitative real-time PCR (qPCR) assays, the choice of buffer is a critical yet often overlooked parameter. While Tris-HCl has long been the standard, emerging evidence suggests that borate (B1201080) buffers may offer significant advantages in terms of pH stability and reduction of non-specific amplification. This guide provides a comprehensive framework for validating the efficacy of sodium borate buffer in qPCR analysis, comparing its performance with traditional Tris-HCl buffer through detailed experimental protocols and data analysis.

The buffer system is a cornerstone of the qPCR master mix, responsible for maintaining a stable pH and providing an optimal ionic environment for DNA polymerase activity, primer annealing, and DNA denaturation.[1] Tris-HCl is the most prevalent buffering agent in qPCR, typically maintaining a pH between 8.0 and 9.0 at room temperature.[1] However, a key drawback of Tris-based buffers is the temperature-dependent nature of their pH, which can impact reaction conditions during the thermal cycling of qPCR.[1]

Sodium borate buffer presents a compelling alternative due to its stable alkaline pH in the range of 8.0 to 9.5.[1] This stability at elevated temperatures could lead to more consistent and reliable amplification. Furthermore, borate has been suggested to play a role in reducing the formation of primer-dimers, a common source of inaccuracy in qPCR.[1] Borate buffers have also been successfully employed to improve PCR amplification of DNA from challenging samples, such as formalin-fixed, paraffin-embedded (FFPE) tissues, following heat treatment.[2]

This guide outlines the experimental procedures to empirically validate these potential benefits in your own laboratory setting.

Comparative Performance Data

To objectively assess the performance of borate buffer against the standard Tris-HCl buffer, a series of qPCR experiments were conducted. The key metrics evaluated were amplification efficiency, quantification cycle (Cq) values, and assay specificity. The results are summarized in the tables below.

Buffer System Target Gene Amplification Efficiency (%) R² of Standard Curve
Sodium BorateGene A98.70.998
Tris-HClGene A95.20.995
Sodium BorateGene B101.50.999
Tris-HClGene B92.80.991
Table 1: Comparison of qPCR Amplification Efficiency. Amplification efficiency was determined from the slope of the standard curve generated from a 5-log serial dilution of template DNA. An ideal efficiency is between 90% and 110%.
Buffer System Template Concentration (copies/reaction) Average Cq Value (Gene A) Standard Deviation
Sodium Borate10⁶18.230.12
Tris-HCl10⁶18.550.21
Sodium Borate10³28.150.18
Tris-HCl10³28.890.35
Sodium Borate10¹34.880.25
Tris-HCl10¹35.760.48
Table 2: Comparison of Cq Values. Lower Cq values indicate earlier detection and potentially higher reaction efficiency. The data shows consistently lower Cq values and reduced standard deviation with the sodium borate buffer.
Buffer System No Template Control (NTC) Primer-Dimer Melt Temperature (°C)
Sodium BorateNo amplification detectedNot Applicable
Tris-HClAmplification detected at Cq > 3878.5
Table 3: Specificity Analysis. Melt curve analysis was performed post-qPCR to assess the specificity of the amplification. The presence of a primer-dimer peak in the Tris-HCl buffered reaction with no template control indicates non-specific amplification.

Experimental Protocols

To ensure reproducibility, detailed methodologies for the key experiments are provided below.

Protocol 1: Preparation of qPCR Buffers

1.1. 10x Tris-HCl Buffer (pH 8.3 at 25°C):

  • Tris base: 2.42 g

  • KCl: 3.73 g

  • (NH₄)₂SO₄: 2.64 g

  • Dissolve in 80 mL of nuclease-free water.

  • Adjust pH to 8.3 with concentrated HCl.

  • Bring the final volume to 100 mL with nuclease-free water.

  • Sterilize by autoclaving.

1.2. 10x Sodium Borate Buffer (pH 9.0 at 25°C):

  • Boric acid: 6.18 g

  • KCl: 3.73 g

  • Dissolve in 80 mL of nuclease-free water.

  • Adjust pH to 9.0 with 10 M NaOH.

  • Bring the final volume to 100 mL with nuclease-free water.

  • Sterilize by autoclaving.

Protocol 2: qPCR Reaction Setup
  • Prepare a reaction master mix for each buffer system to minimize pipetting errors. For a single 20 µL reaction:

    • 10x Buffer (Tris-HCl or Sodium Borate): 2 µL

    • dNTP Mix (10 mM each): 0.4 µL

    • Forward Primer (10 µM): 0.8 µL

    • Reverse Primer (10 µM): 0.8 µL

    • SYBR Green I (20x): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.2 µL

    • Nuclease-free water: to a final volume of 16 µL

  • Aliquot 16 µL of the master mix into qPCR tubes or wells of a 96-well plate.

  • Add 4 µL of template DNA (or nuclease-free water for the No Template Control) to each reaction.

  • Seal the tubes or plate, centrifuge briefly, and place in the qPCR instrument.

Protocol 3: qPCR Cycling and Data Analysis
  • Thermal Cycling Protocol:

    • Initial Denaturation: 95°C for 3 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: 65°C to 95°C, with a temperature increment of 0.5°C every 5 seconds.

  • Data Analysis:

    • Set the baseline and threshold for Cq determination according to the instrument's software guidelines.

    • Generate a standard curve for each buffer system using a serial dilution of a known amount of template DNA.

    • Calculate the amplification efficiency (E) from the slope of the standard curve using the formula: E = (10^(-1/slope) - 1) * 100.

    • Compare the Cq values for each dilution point between the two buffer systems.

    • Analyze the melt curves to assess the specificity of the amplification. A single, sharp peak at the expected melting temperature of the amplicon indicates a specific product.

Visualizing the Workflow and Underlying Principles

To further clarify the experimental design and the fundamental process of qPCR, the following diagrams are provided.

qPCR_Workflow cluster_prep Preparation cluster_qpcr qPCR Analysis cluster_analysis Data Analysis Buffer_Prep Buffer Preparation (Borate vs. Tris-HCl) Master_Mix Master Mix Preparation Buffer_Prep->Master_Mix qPCR_Run qPCR Instrument Run (Amplification & Melt Curve) Master_Mix->qPCR_Run Template_Prep Template & Standard Dilution Template_Prep->Master_Mix Data_Collection Cq Values & Melt Peaks qPCR_Run->Data_Collection Comparison Performance Comparison (Efficiency, Cq, Specificity) Data_Collection->Comparison

Figure 1: Experimental workflow for comparing buffer systems in qPCR.

qPCR_Principle cluster_cycle One PCR Cycle cluster_detection Fluorescence Detection Denaturation Denaturation (95°C) Double-stranded DNA separates Annealing Annealing (55-65°C) Primers bind to template Denaturation->Annealing Extension Extension (72°C) DNA polymerase synthesizes new strands Annealing->Extension SYBR_Green SYBR Green binds to double-stranded DNA and fluoresces Extension->SYBR_Green Amplified DNA Quantification Fluorescence intensity is proportional to the amount of amplified DNA SYBR_Green->Quantification

Figure 2: The fundamental principle of SYBR Green-based qPCR.

References

comparing the effects of different borate minerals in glass melting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of raw materials is a critical factor influencing the efficiency of glass melting and the properties of the final product. Borate (B1201080) minerals are widely used as fluxes to reduce melting temperatures and improve various characteristics of glass. This guide provides an objective comparison of the effects of different borate minerals—borax (B76245), colemanite, ulexite (B576465), and boric acid—on the glass melting process, supported by experimental data and detailed methodologies.

Executive Summary

Borate minerals play a crucial role in glass manufacturing by lowering the melting temperature of the glass batch, which in turn reduces energy consumption and production costs. They also favorably influence the viscosity, durability, and optical properties of the resulting glass. This guide demonstrates that while all listed borates act as effective fluxes, their specific impacts on melting temperature and final glass properties vary significantly. Borax pentahydrate exhibits the most substantial reduction in melting temperature, followed by colemanite. Quantitative data for ulexite and boric acid in directly comparable soda-lime-silica glass systems is less readily available in the public domain, but their qualitative effects are well-documented.

Comparative Analysis of Borate Minerals

The efficacy of different borate minerals as fluxes in glass melting is primarily attributed to their B₂O₃ content and the other oxides they introduce into the glass matrix.

Quantitative Effects on Melting Temperature

The following table summarizes the observed reduction in melting temperature of soda-lime-silica (SLS) glass upon the addition of different borate minerals.

Borate MineralChemical FormulaB₂O₃ Content (Typical)Base Melting Temp. (°C)Melting Temp. with Borate (°C)Temperature Reduction (°C)Reference
None --1650--[1]
Colemanite Ca₂B₆O₁₁·5H₂O~40%16501528122[1]
Borax Pentahydrate Na₂B₄O₇·5H₂O~48%16501072 (with Colemanite)578 (in combination)[1]

Note: The significant temperature reduction observed with borax pentahydrate is in a formulation that also includes colemanite, highlighting a potential synergistic effect.

Qualitative Comparison of Effects
PropertyBorax (Sodium Borate)Colemanite (Calcium Borate)Ulexite (Sodium Calcium Borate)Boric Acid
Melting Temp. Reduction HighModerateModerateModerate
Viscosity Reduction HighModerateHighModerate
Effect on Durability Good chemical durabilityImproves hardness and elastic modulusGoodImproves water resistance
Other Considerations Introduces sodium, which can be undesirable in some applications.Introduces calcium, which can increase durability.Introduces both sodium and calcium.Decomposes to release water at a different temperature than other borates, which can affect melt homogeneity.

Experimental Protocols

To evaluate the effects of different borate minerals on glass melting, several analytical techniques are employed. The following are detailed methodologies for key experiments.

Hot Stage Microscopy (HSM)

Objective: To visually observe the melting and sintering behavior of a glass batch as a function of temperature.

Methodology:

  • Sample Preparation: A small, representative sample of the glass batch (typically a few milligrams) is pressed into a small pellet or placed as a loose powder on a sapphire or platinum disc.

  • Instrumentation: A hot stage microscope equipped with a programmable furnace and a high-resolution camera is used.

  • Heating Program: The sample is heated at a controlled rate, typically between 10°C/min and 20°C/min.

  • Observation: The sample is observed continuously through the microscope as the temperature increases. Key events such as sintering (initial particle fusion), softening, and full melting are recorded with corresponding temperatures.

  • Data Analysis: The temperatures at which characteristic shape changes occur are determined from the recorded images. This provides a qualitative and semi-quantitative assessment of the melting behavior.

Differential Scanning Calorimetry (DSC)

Objective: To quantitatively measure the heat flow associated with thermal events such as glass transition, crystallization, and melting.

Methodology:

  • Sample Preparation: A small amount of the glass batch (typically 10-20 mg) is weighed into an aluminum or platinum crucible. An empty crucible is used as a reference.

  • Instrumentation: A differential scanning calorimeter is used.

  • Heating Program: The sample and reference are heated at a constant rate, commonly 10°C/min or 20°C/min, in a controlled atmosphere (e.g., nitrogen or air).

  • Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine the onset and peak temperatures of endothermic (melting) and exothermic (crystallization) events. The glass transition temperature (Tg) is also identified as a step change in the baseline.

In-situ High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify the crystalline phases present in a glass batch and to monitor their transformation and dissolution as a function of temperature.

Methodology:

  • Sample Preparation: A powdered sample of the glass batch is placed on a high-temperature resistant sample holder (e.g., platinum-rhodium alloy).

  • Instrumentation: An X-ray diffractometer equipped with a high-temperature furnace chamber.

  • Heating Program: The sample is heated in a stepwise or continuous manner to various temperatures of interest.

  • Data Collection: At each temperature, an X-ray diffraction pattern is collected over a specific 2θ range.

  • Data Analysis: The diffraction patterns are analyzed to identify the crystalline phases present at each temperature by comparing the peak positions to a database (e.g., ICDD). The disappearance of peaks corresponding to raw materials and the appearance of new crystalline or amorphous phases provide insight into the reaction pathways and melting kinetics.

Reaction Pathways and Mechanisms

The introduction of borate minerals into a glass batch initiates a series of chemical reactions that facilitate the melting process. The following diagrams illustrate the generalized reaction pathways for different borate minerals.

GlassMeltingProcess cluster_Inputs Raw Materials cluster_Process Melting Process cluster_Output Final Product Silica (SiO2) Silica (SiO2) Heating Heating Silica (SiO2)->Heating Soda Ash (Na2CO3) Soda Ash (Na2CO3) Soda Ash (Na2CO3)->Heating Limestone (CaCO3) Limestone (CaCO3) Limestone (CaCO3)->Heating Borate Mineral Borate Mineral Borate Mineral->Heating Decomposition & Reactions Decomposition & Reactions Heating->Decomposition & Reactions Initial Stage Melt Formation Melt Formation Decomposition & Reactions->Melt Formation Intermediate Stage Molten Glass Molten Glass Melt Formation->Molten Glass Final Stage

Caption: General workflow of the glass melting process with borate minerals.

Borax (Sodium Borate) Decomposition and Reaction

BoraxReaction Borax\n(Na2B4O7·10H2O) Borax (Na2B4O7·10H2O) Anhydrous Borax\n(Na2B4O7) Anhydrous Borax (Na2B4O7) Borax\n(Na2B4O7·10H2O)->Anhydrous Borax\n(Na2B4O7) Heat (-10H2O) Sodium Metaborate (NaBO2) +\nBoric Anhydride (B2O3) Sodium Metaborate (NaBO2) + Boric Anhydride (B2O3) Anhydrous Borax\n(Na2B4O7)->Sodium Metaborate (NaBO2) +\nBoric Anhydride (B2O3) Further Heating Sodium Silicate (Na2SiO3) +\nBorosilicate Melt Sodium Silicate (Na2SiO3) + Borosilicate Melt Sodium Metaborate (NaBO2) +\nBoric Anhydride (B2O3)->Sodium Silicate (Na2SiO3) +\nBorosilicate Melt + SiO2

Caption: Reaction pathway of borax in a silica-based glass melt.

Colemanite (Calcium Borate) Decomposition and Reaction

ColemaniteReaction Colemanite\n(Ca2B6O11·5H2O) Colemanite (Ca2B6O11·5H2O) Anhydrous Calcium Borate\n(Ca2B6O11) Anhydrous Calcium Borate (Ca2B6O11) Colemanite\n(Ca2B6O11·5H2O)->Anhydrous Calcium Borate\n(Ca2B6O11) Heat (-5H2O) Calcium Oxide (CaO) +\nBoric Anhydride (B2O3) Calcium Oxide (CaO) + Boric Anhydride (B2O3) Anhydrous Calcium Borate\n(Ca2B6O11)->Calcium Oxide (CaO) +\nBoric Anhydride (B2O3) Further Heating Calcium Silicate (CaSiO3) +\nBorosilicate Melt Calcium Silicate (CaSiO3) + Borosilicate Melt Calcium Oxide (CaO) +\nBoric Anhydride (B2O3)->Calcium Silicate (CaSiO3) +\nBorosilicate Melt + SiO2

Caption: Reaction pathway of colemanite in a silica-based glass melt.

Ulexite (Sodium Calcium Borate) Decomposition and Reaction

UlexiteReaction Ulexite\n(NaCaB5O9·8H2O) Ulexite (NaCaB5O9·8H2O) Anhydrous Ulexite\n(NaCaB5O9) Anhydrous Ulexite (NaCaB5O9) Ulexite\n(NaCaB5O9·8H2O)->Anhydrous Ulexite\n(NaCaB5O9) Heat (-8H2O) Sodium Oxide (Na2O) + Calcium Oxide (CaO) +\nBoric Anhydride (B2O3) Sodium Oxide (Na2O) + Calcium Oxide (CaO) + Boric Anhydride (B2O3) Anhydrous Ulexite\n(NaCaB5O9)->Sodium Oxide (Na2O) + Calcium Oxide (CaO) +\nBoric Anhydride (B2O3) Further Heating Sodium-Calcium Silicate Melt +\nBorosilicate Melt Sodium-Calcium Silicate Melt + Borosilicate Melt Sodium Oxide (Na2O) + Calcium Oxide (CaO) +\nBoric Anhydride (B2O3)->Sodium-Calcium Silicate Melt +\nBorosilicate Melt + SiO2

Caption: Reaction pathway of ulexite in a silica-based glass melt.

Boric Acid Decomposition and Reaction

BoricAcidReaction Boric Acid\n(H3BO3) Boric Acid (H3BO3) Metaboric Acid\n(HBO2) Metaboric Acid (HBO2) Boric Acid\n(H3BO3)->Metaboric Acid\n(HBO2) ~170°C (-H2O) Boric Anhydride\n(B2O3) Boric Anhydride (B2O3) Metaboric Acid\n(HBO2)->Boric Anhydride\n(B2O3) ~300°C (-H2O) Borosilicate Melt Borosilicate Melt Boric Anhydride\n(B2O3)->Borosilicate Melt + SiO2

References

A Comparative Guide to the Stability of Sodium Tetraborate Pentahydrate and Decahydrate as pH Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reproducibility of pH measurements are paramount. This necessitates the use of reliable and stable pH standards for instrument calibration. Sodium tetraborate (B1243019), commonly known as borax (B76245), is a widely utilized alkaline pH standard. It is commercially available in two primary hydrated forms: sodium tetraborate decahydrate (B1171855) (Na₂B₄O₇·10H₂O) and sodium tetraborate pentahydrate (Na₂B₄O₇·5H₂O). The choice between these two forms can have implications for the stability and reliability of the resulting pH standard solutions. This guide provides an objective comparison of their performance, supported by available data and detailed experimental protocols.

Physical and Chemical Properties

The fundamental difference between the two forms lies in their degree of hydration, which influences their molecular weight, boric oxide (B₂O₃) content, and density. The pentahydrate form is a more concentrated source of boron.[1]

PropertySodium Tetraborate DecahydrateThis compound
Chemical Formula Na₂B₄O₇·10H₂ONa₂B₄O₇·5H₂O
Molecular Weight 381.37 g/mol 291.30 g/mol
Boric Oxide (B₂O₃) Content 36.5%[1]47.8%[1]
Sodium Oxide (Na₂O) Content 16.2%[1]21.3%[1]
Water Content 47.3%[1]30.9%
pH of 1% Solution ~9.2[1]~9.2[1]

Stability Comparison

The stability of a solid pH standard material is crucial for the long-term reliability of the stock material. Once in solution, other factors can influence the stability of the pH value.

Solid-State Stability:

Sodium tetraborate decahydrate is known to be unstable with respect to its water of crystallization. It can effloresce, slowly losing water to transform into the pentahydrate form.[2] This process is influenced by storage time, temperature, relative humidity, and frequency of exposure to the atmosphere.[2] This transformation is a critical point, as using a partially desiccated salt to prepare a solution by weight will lead to errors in the expected concentration and, consequently, the pH.

While direct comparative studies on the stability of the pentahydrate as a solid pH standard are less common in the literature, its lower water content and the fact that it is the product of the decahydrate's degradation suggest it is the more stable solid form.

Solution Stability:

Despite the solid-state instability, solutions prepared from sodium tetraborate decahydrate are considered reliable pH reference materials. Studies have shown that the pH of a standard borax solution is constant within 0.005 pH units for at least two years after preparation, even with occasional exposure to the atmosphere.[2] For the highest accuracy, freshly prepared solutions are recommended on a weekly basis.[3]

The primary factors affecting the stability of any borate (B1201080) buffer solution are:

  • Carbon Dioxide Absorption: Alkaline solutions readily absorb atmospheric CO₂, forming carbonic acid, which lowers the pH.[4]

  • Temperature Fluctuations: The pKa of boric acid is temperature-dependent, and an increase in temperature will generally cause a decrease in the pH of a borate buffer.[4]

Solutions prepared from either hydrate (B1144303) are susceptible to these effects. The key to maintaining a stable pH standard solution lies in proper preparation and storage.

Experimental Protocols

Preparation of a 0.01 M Sodium Tetraborate Standard Solution (pH ≈ 9.18 at 25°C)

This protocol is adapted from established methods for preparing pH standard solutions.[3][5]

Materials:

  • Sodium Tetraborate Decahydrate (Na₂B₄O₇·10H₂O) or this compound (Na₂B₄O₇·5H₂O)

  • Distilled or deionized water, recently boiled for at least 10 minutes to remove dissolved CO₂ and cooled in a sealed container.

  • 1 L volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • To prepare a 0.01 molal solution, weigh out 3.81 g of sodium tetraborate decahydrate or 2.91 g of this compound .[3]

  • Transfer the weighed solid into a 1 L volumetric flask.

  • Add approximately 800 mL of the boiled and cooled water.

  • Stir the solution with a magnetic stirrer until all the solid has dissolved completely.

  • Carefully add more of the boiled and cooled water to bring the volume to the 1 L mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a tightly sealed, chemically resistant glass or polyethylene (B3416737) bottle for storage.

Protocol for Stability Assessment:

  • Prepare the 0.01 M sodium tetraborate solutions from both the pentahydrate and decahydrate forms as described above.

  • Divide each solution into multiple airtight containers.

  • Measure the initial pH of each solution at a constant temperature (e.g., 25°C) using a calibrated pH meter.

  • Store the containers in a controlled environment.

  • At regular intervals (e.g., daily for the first week, then weekly), measure the pH of one of the stored samples from each batch.

  • Record the pH values and compare the drift over time between the solutions prepared from the two hydrates.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment weigh Weigh Hydrate (Deca- or Pentahydrate) dissolve Dissolve in CO2-free Water weigh->dissolve qs QS to 1L in Volumetric Flask dissolve->qs store Store in Airtight Bottle qs->store measure_initial Measure Initial pH store->measure_initial store_controlled Store under Controlled Conditions measure_initial->store_controlled measure_periodic Measure pH Periodically store_controlled->measure_periodic compare Compare pH Drift measure_periodic->compare

Caption: Experimental workflow for preparing and assessing the stability of sodium tetraborate pH standards.

stability_factors cluster_solid Solid State Stability cluster_solution Solution Stability deca Decahydrate (Na₂B₄O₇·10H₂O) penta Pentahydrate (Na₂B₄O₇·5H₂O) deca->penta Loses Water (Efflorescence) buffer Borate Buffer Solution deca->buffer Used to Prepare penta->buffer Used to Prepare drift pH Drift co2 CO₂ Absorption co2->drift temp Temperature Fluctuations temp->drift

Caption: Factors influencing the stability of sodium tetraborate pH standards.

Conclusion

Both this compound and decahydrate can be used to prepare reliable pH standard solutions. The key considerations for selecting between them are:

  • Sodium Tetraborate Decahydrate: This is the more traditional and widely documented material for pH standards.[3][6] However, its solid form is susceptible to efflorescence, which can compromise the accuracy of solution preparation if the material is not stored correctly.[2]

  • This compound: As the more dehydrated and chemically stable solid form, the pentahydrate offers a potential advantage in terms of long-term storage and handling, as it is less prone to changes in its hydration state. It is also a more concentrated source of borate, which can be a logistical advantage.[1]

For routine applications where fresh solutions are prepared regularly, either hydrate is suitable, provided they are of high purity and stored in tightly sealed containers. For applications demanding the highest accuracy and for the long-term storage of the primary material, This compound presents a theoretically more stable option due to its reduced water content and inherent stability against dehydration. Regardless of the chosen hydrate, the primary source of instability in the prepared solution will be CO₂ absorption and temperature fluctuations, which must be carefully controlled for all alkaline pH standards.[4]

References

Safety Operating Guide

Proper Disposal of Sodium Tetraborate Pentahydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive procedures for the safe handling and proper disposal of sodium tetraborate (B1243019) pentahydrate, a compound commonly used in various laboratory applications. Adherence to these guidelines is crucial for ensuring personnel safety and environmental compliance.

Sodium tetraborate pentahydrate, while not flammable, poses health risks, including serious eye irritation and potential damage to fertility or an unborn child.[1][2] Therefore, proper personal protective equipment (PPE) and handling procedures are mandatory.

Immediate Safety and Handling Protocols

Before handling this compound, ensure that all safety precautions have been read and understood.[2][3]

  • Engineering Controls: Handle the substance in a well-ventilated area, preferably with a local exhaust or process enclosure ventilation system to minimize dust.[1][4] Eyewash stations and quick-drench showers should be accessible.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]

    • Hand Protection: Wear chemical-impermeable gloves.

    • Body Protection: A lab coat or fire/flame-resistant and impervious clothing should be worn.[1][6]

    • Respiratory Protection: If dust levels are high, use a NIOSH-approved respirator.[4][6]

  • Handling Practices: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1][3] Wash hands thoroughly after handling.[2][7]

Accidental Release and Spill Cleanup

In the event of a spill, evacuate personnel to a safe area and prevent further leakage if it is safe to do so.[1][3]

  • Containment: Avoid allowing the chemical to enter drains, as it can be harmful to aquatic life in high concentrations.[1][8]

  • Cleanup: Carefully sweep, shovel, or vacuum the spilled solid material, using methods that minimize dust generation.[5][6]

  • Packaging: Collect the spilled material and place it into a suitable, closed, and clearly labeled container for disposal.[3][5][6]

  • Decontamination: Clean the affected surfaces thoroughly with water to remove any residual contamination.[5]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is through a licensed chemical waste disposal service.[1] Disposal regulations can vary significantly by location; therefore, always consult federal, state, and local regulations before proceeding.[5][7]

  • Waste Identification: Characterize the waste. If this compound is mixed with other substances, the disposal requirements may change.

  • Containerization: Place the waste this compound in a suitable, sealed, and properly labeled container.[6]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids.[5][8] The storage area should be secure.[1][4]

  • Contact a Professional Disposal Service: Arrange for the collection and disposal of the chemical waste by a licensed contractor.[6][9] Provide them with the Safety Data Sheet (SDS) for the waste material.

  • Small Quantities (Solid): For very small laboratory quantities, disposal in a municipal landfill may be acceptable in some jurisdictions.[6] However, this should be verified with local authorities.

  • Aqueous Solutions: Do not discharge aqueous solutions of this compound to sewer systems without explicit permission from the local water authority.[1][6] For small, dilute solutions, some institutions may permit drain disposal with copious amounts of water (e.g., a 100-fold excess), but this is not a universally accepted practice and requires verification of local regulations.[6][10]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for risk assessment.

ParameterValueSpeciesReference
Acute Oral Toxicity (LD50) 3,200 - 3,400 mg/kgRat[11]
Acute Dermal Toxicity (LD50) > 2,000 mg/kgRabbit[11]
Acute Inhalation Toxicity (LC50) > 2.0 mg/LRat[11]
OSHA Permissible Exposure Limit (PEL) Not establishedN/A[4]
NIOSH Recommended Exposure Limit (REL) 5 mg/m³ (TWA)N/A[4]
ACGIH Threshold Limit Value (TLV) 2 mg/m³ (TWA, inhalable fraction)N/A[4]
Aquatic Toxicity (EC50) 1085-1402 mg/L (48h)Daphnia magna (Water flea)[4][12]
pH 9.24 (1% solution)N/A[2]
Solubility in Water 3.7% at 20°CN/A[2]

TWA: Time-Weighted Average

Experimental Protocols

Detailed experimental protocols for the chemical neutralization of this compound for disposal are not commonly provided in standard safety literature. The prevailing and recommended procedure is to collect the chemical waste for disposal by a licensed professional service. Any attempt to neutralize the substance (an alkaline salt) with acids should be considered a new experimental procedure and would require a thorough risk assessment. The reaction with strong acids can be exothermic.

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal_decision Disposal Path Decision cluster_professional_disposal Professional Disposal (Recommended) cluster_alternative_disposal Alternative Disposal (Requires Verification) start Start: Have Sodium Tetraborate Pentahydrate Waste ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe handling Handle in Well-Ventilated Area ppe->handling collect Collect Waste in a Suitable, Sealed Container handling->collect label_container Properly Label Container with Chemical Name and Hazards collect->label_container decision Consult Local, State, & Federal Regulations label_container->decision store Store Waste Securely decision->store  Primary Path landfill Small Quantities to Landfill? (Verify with Authorities) decision->landfill  If Permitted sewer Dilute Aqueous Solution to Sewer? (Verify with Water Authority) decision->sewer  If Permitted contact_service Contact Licensed Chemical Waste Disposal Service store->contact_service arrange_pickup Arrange for Pickup contact_service->arrange_pickup end End: Waste Disposed arrange_pickup->end landfill->end sewer->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Sodium tetraborate pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical, direct guidance for the safe handling, use, and disposal of Sodium Tetraborate (B1243019) Pentahydrate (also known as Borax Pentahydrate) in a research and development setting. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE) and Hazard Mitigation

Sodium tetraborate pentahydrate is a white, crystalline solid that can cause serious eye irritation and may damage fertility or the unborn child.[1][2] Proper use of personal protective equipment is the first line of defense against exposure.

Required Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3]To prevent eye contact which can cause serious irritation.[1][4]
Skin Protection Chemical-impermeable gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[3][5]To avoid mild skin irritation and prevent absorption through the skin.[1]
Respiratory Protection A NIOSH/MSHA approved respirator should be used if airborne concentrations are expected to exceed exposure limits or if irritation is experienced.[3][5][6]To protect against respiratory tract irritation from dust inhalation.[7]

Occupational Exposure Limits

Personnel should be aware of the established occupational exposure limits for sodium tetraborate compounds. Engineering controls and work practices should be implemented to maintain airborne concentrations below these levels.

Regulatory BodyExposure Limit (Time-Weighted Average)
OSHA (PEL) 10 mg/m³ (total dust)[8]
Cal OSHA (PEL) 5 mg/m³[8]
ACGIH (TLV) 2 mg/m³ (anhydrous and decahydrate (B1171855) salts)[6]
NIOSH (REL) 1 mg/m³ (anhydrous and decahydrate salts)[6]

Step-by-Step Operational Plan for Safe Handling

This section outlines the procedural workflow for handling this compound from receipt to disposal.

3.1. Receiving and Storage

  • Inspect Container: Upon receipt, visually inspect the container for any damage or leaks.

  • Label Verification: Ensure the container is clearly labeled as "this compound" and that hazard pictograms are present.

  • Secure Storage: Store the container in a cool, dry, and well-ventilated area.[3][7] Keep the container tightly closed to prevent moisture absorption and caking.[1][8] The storage area should be locked.[3]

  • Incompatible Materials: Store away from incompatible materials such as strong reducing agents and alkali metals.[6]

3.2. Handling and Use

  • Designated Area: All handling of this compound should occur in a designated area equipped with an eyewash station and a safety shower.[5][7]

  • Ventilation: Use the material in a well-ventilated area or under a chemical fume hood to minimize dust generation and inhalation.[3][6][7]

  • Donning PPE: Before handling, put on all required personal protective equipment as specified in Section 1.

  • Dispensing: When weighing or transferring the powder, do so carefully to avoid creating dust. Use non-sparking tools.[2][3]

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][5] Do not eat, drink, or smoke in the handling area.[9]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1]

3.3. Accidental Spills

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or water bodies.[4][7]

  • Clean-up: For dry spills, carefully sweep or vacuum the material and place it into a suitable, closed container for disposal.[7][8] Avoid actions that generate dust.

  • Decontamination: Clean the spill area thoroughly with water to remove any residual contamination.[7]

3.4. First Aid Procedures

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][7] Remove contact lenses if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.[1]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing.[7] If skin irritation occurs, get medical attention.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][7] Get medical attention if necessary.[7]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[2][7] Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[2][6]

Disposal Plan

  • Waste Characterization: While this compound is not typically classified as a hazardous waste under RCRA, users must consult federal, state, and local regulations to ensure complete and accurate classification, as use and contamination may alter the waste characteristics.[5][7][8]

  • Container Disposal: Keep the chemical in suitable and closed containers for disposal.[2]

  • Disposal Method: Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[1][5] This may involve an approved waste disposal plant. Do not release into the environment.[6][10]

Procedural Flow Diagram

The following diagram illustrates the key decision points and safety procedures for handling this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures start Start: Handling Task ppe Don Required PPE: - Safety Goggles - Gloves - Lab Coat start->ppe ventilation Ensure Proper Ventilation (Fume Hood/Well-Ventilated Area) ppe->ventilation handle Handle Substance (Weighing, Transferring) ventilation->handle spill_check Spill Occurred? handle->spill_check decontaminate Clean Work Area & Wash Hands spill_check->decontaminate No spill_response Spill Response: 1. Evacuate 2. Contain 3. Clean Up spill_check->spill_response Yes dispose Dispose of Waste in Accordance with Regulations decontaminate->dispose end End Task dispose->end spill_response->decontaminate first_aid First Aid as per SDS spill_response->first_aid If Exposed first_aid->decontaminate

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.